Ergocryptinine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24+,25-,26-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOTUXAWKBPQJW-JJANYQHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891859 | |
| Record name | Ergocryptinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-10-4 | |
| Record name | Ergocryptinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergocryptinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergocryptinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α)-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOCRYPTININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919K69S85N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ergocryptinine in Biological Systems
Abstract
Ergocryptinine, a naturally occurring ergot alkaloid, is the C-8 S-epimer of ergocryptine. Historically, S-epimers of ergot alkaloids were considered biologically less active than their R-epimer counterparts. However, emerging research indicates that these molecules possess significant pharmacological activity, warranting a detailed investigation into their mechanism of action. This technical guide provides a comprehensive overview of the molecular interactions and biological effects of ergocryptinine, with a focus on its engagement with dopaminergic, serotonergic, and adrenergic receptors. We synthesize data from computational modeling and extrapolate from studies on closely related ergot alkaloids to elucidate its functional activity and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this complex compound.
Introduction: The Ergoline Scaffold and Stereoisomerism
Ergot alkaloids are a class of mycotoxins produced by fungi of the genus Claviceps.[1] Their core structure is a tetracyclic ergoline ring system, which bears a structural resemblance to endogenous biogenic amines like dopamine, serotonin, and norepinephrine.[2][3] This mimicry is the foundation of their complex pharmacology, allowing them to interact with a wide array of monoaminergic receptors.[4]
A critical feature of ergopeptine alkaloids, including the ergocryptine family, is the existence of stereoisomers at the C-8 position of the ergoline ring. The C-8 R-isomers (R-epimers), such as ergocryptine, are generally considered more biologically potent. Their corresponding C-8 S-isomers (S-epimers), designated with an "-inine" suffix like ergocryptinine, are formed via epimerization and were historically thought to be inactive.[2][5] However, recent studies have challenged this notion, demonstrating that S-epimers can exhibit significant bioactivity, including vasoconstrictive effects and receptor binding.[2][5] This guide focuses specifically on ergocryptinine, delineating its known and inferred mechanisms of action.
Molecular Targets and Receptor Pharmacology
Ergocryptinine exerts its biological effects primarily through interactions with G-protein coupled receptors (GPCRs) of the dopamine, serotonin, and adrenergic families. Its activity is complex, potentially acting as an agonist, partial agonist, or antagonist depending on the specific receptor subtype and tissue context.
Dopaminergic System Interactions
The most well-characterized activity of related ergot alkaloids is their interaction with dopamine D2 receptors.[6][7] Compounds like bromocriptine (a derivative of α-ergocryptine) are potent D2 receptor agonists, a property leveraged for inhibiting prolactin secretion and in the treatment of Parkinson's disease.[6]
While direct functional data for ergocryptinine is limited, its structural similarity to other D2 agonists strongly suggests it also targets this receptor. Agonism at D2 receptors, which are coupled to Gi/o proteins, initiates an inhibitory signaling cascade.[8][9]
A secondary dopaminergic mechanism observed for related compounds like ergocryptine is the stimulation of dopamine release from central nerve endings.[10] This action is distinct from direct receptor agonism and contributes to the overall increase in dopaminergic tone. It is plausible that ergocryptinine shares this property.
Serotonergic System Interactions
Ergot alkaloids are known to have high affinity for various serotonin (5-HT) receptors.[2] Computational studies have specifically investigated ergocryptinine's interaction with the 5-HT2A receptor, a Gq/11-coupled receptor implicated in vasoconstriction, platelet aggregation, and central nervous system functions.[2][11]
In silico molecular docking studies predict a strong binding affinity of ergocryptinine for the human 5-HT2A receptor.[2] The functional consequence of this binding (agonist vs. antagonist activity) has not been experimentally determined for ergocryptinine itself. However, many ergot alkaloids act as agonists or partial agonists at 5-HT2A receptors, which is consistent with the vasoconstrictive effects observed with S-epimers.[2][11]
Adrenergic System Interactions
The adrenergic system, particularly α-adrenergic receptors, is another key target for ergot alkaloids.[2][4] These interactions are largely responsible for the potent vasoconstrictive effects associated with ergotism.[2] Molecular docking simulations indicate that ergocryptinine binds with high affinity to the α2A-adrenergic receptor.[2]
Studies on the R-epimer, ergocristine, show it acts as an α2-adrenoceptor agonist and an α1-adrenoceptor antagonist.[[“]] Dihydroergocryptine, another related compound, has also been used to label and characterize α-adrenergic receptors, with a particular affinity for the α2 subtype.[13][14] Given these findings, it is highly probable that ergocryptinine interacts significantly with α-adrenergic receptors, likely contributing to its effects on vascular smooth muscle.
Summary of Receptor Binding Affinities
The following table summarizes the predicted binding affinities of ergocryptinine for key vascular receptors based on in silico molecular docking studies. For comparison, data for its R-epimer, ergocristine, are also included. Binding energy is a measure of the affinity of a ligand for a receptor; a more negative value indicates a stronger binding affinity.[2]
| Compound | Receptor Target | Software | Predicted Binding Energy (kcal/mol) |
| Ergocryptinine | 5-HT2A | AutoDock Vina | -9.7[2] |
| DockThor | -11.0[2] | ||
| α2A-Adrenergic | AutoDock Vina | -8.7[2] | |
| DockThor | -11.4[2] | ||
| Ergocristine | 5-HT2A | AutoDock Vina | -10.2[2] |
| α2A-Adrenergic | AutoDock Vina | -10.3[2] |
Downstream Signaling Pathways
The binding of ergocryptinine to its target GPCRs initiates distinct intracellular signaling cascades. The nature of the response is dictated by the G-protein to which the receptor is coupled.
D2 Dopamine Receptor Pathway (Gi/o-Coupled)
Activation of the D2 receptor by an agonist like ergocryptinine leads to the dissociation of the heterotrimeric Gi/o protein. The αi subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This reduction in cAMP has widespread downstream effects, including the modulation of protein kinase A (PKA) activity and the regulation of ion channel function. This pathway is the basis for the inhibition of prolactin release from the anterior pituitary gland.[15]
5-HT2A Serotonin Receptor Pathway (Gq/11-Coupled)
Agonist binding to the 5-HT2A receptor activates the Gq/11 protein. The Gαq subunit, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11][16][17] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction.[11]
Methodologies for Characterizing Ergocryptinine Activity
To empirically determine the functional activity and potency of ergocryptinine, a series of well-established in vitro assays can be employed. The following protocols are standard methodologies for assessing ligand interactions with the key receptor targets.
Radioligand Binding Assay
This assay quantifies the affinity (Kd or Ki) of a test compound for a specific receptor. It involves competing the unlabeled test compound (ergocryptinine) against a radiolabeled ligand with known high affinity for the receptor.
Objective: Determine the binding affinity of ergocryptinine for D2, 5-HT2A, and α-adrenergic receptors.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human D2 receptors).[18]
-
Assay Buffer: Use an appropriate binding buffer (e.g., Tris-HCl based buffer with physiological salts).
-
Incubation: In a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A, or [3H]dihydroergocryptine for α-adrenergic receptors), and varying concentrations of unlabeled ergocryptinine.[14][18][19]
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.[14]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a known competing ligand. Calculate specific binding at each ergocryptinine concentration. Plot the data and fit to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Sources
- 1. Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. consensus.app [consensus.app]
- 13. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of alpha-adrenergic receptors in human platelets by [3H]dihydroergocryptine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereoisomeric Distinction Between Ergocryptine and Ergocryptinine
Introduction
Within the vast and pharmacologically significant family of ergot alkaloids, subtle structural distinctions can lead to profound differences in biological activity. Ergocryptine and ergocryptinine, two ergopeptine alkaloids produced by fungi of the genus Claviceps, serve as a quintessential example of this principle.[1][2][3] While often found together in natural isolates and sharing the same molecular formula and mass, they are not interchangeable. The fundamental difference between them is one of stereochemistry—a specific spatial arrangement at a single chiral carbon atom. This guide provides a detailed technical exploration of this difference, elucidating how the epimeric relationship between ergocryptine and ergocryptinine dictates their physicochemical properties, pharmacological actions, and the analytical strategies required for their accurate differentiation. For researchers in mycology, pharmacology, and drug development, understanding this distinction is critical for both toxicological assessment and therapeutic innovation.
Part 1: The Chemical Foundation: Structure and Stereoisomerism
Ergot alkaloids are characterized by a tetracyclic ergoline ring system derived from the amino acid tryptophan.[4][5][6] Ergocryptine and ergocryptinine belong to the ergopeptine class, where a complex tripeptide moiety is attached via an amide linkage to D-lysergic acid.[4][6]
The critical point of differentiation lies at carbon number 8 (C-8) of the ergoline ring. Ergocryptine and ergocryptinine are epimers , meaning they differ only in the configuration at this single chiral center.[7][8][9]
-
Ergocryptine is the C-8-(R)-isomer (or R-epimer). Its suffix, "-ine," is characteristic of the biologically active forms of ergopeptines.[8][9]
-
Ergocryptinine is the C-8-(S)-isomer (or S-epimer). Its suffix, "-inine," denotes the corresponding less active epimer.[8][9]
This stereochemical variance is not static. The two epimers can interconvert in a process known as epimerization .[8] This equilibrium is influenced by environmental factors such as solvent polarity, pH, temperature, and exposure to light.[8][10] Protic solvents, like methanol, can significantly accelerate the conversion of the "-ine" form to the "-inine" form.[10][11] This instability is a crucial consideration for sample storage, extraction, and analysis.
Part 2: Comparative Physicochemical Properties
Despite having identical molecular formulas and weights, the different three-dimensional structures of ergocryptine and ergocryptinine result in distinct physical properties. This is why they can be separated by standard chromatographic techniques like HPLC.[11] The "-inine" epimers are generally less polar and elute earlier from reverse-phase columns.
| Property | α-Ergocryptine | α-Ergocryptinine |
| Synonym | (5'α)-12'-Hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione | Ergocryptine iso-form |
| Configuration | C-8-(R)-isomer | C-8-(S)-isomer |
| CAS Number | 511-09-1[12] | 511-10-4 |
| Molecular Formula | C₃₂H₄₁N₅O₅[1][12] | C₃₂H₄₁N₅O₅ |
| Molar Mass | 575.71 g/mol [1][12] | 575.71 g/mol |
| Biological Activity | High[7][8] | Low to moderate[7][13] |
Part 3: The Biological Divide: Pharmacology and Mechanism of Action
The stereochemistry at C-8 is the primary determinant of biological activity, as it dictates how the molecule fits into the binding pocket of its target receptors.
Ergocryptine (the R-epimer)
Ergocryptine is a potent, multi-receptor ligand, with its most significant activity being a dopamine D2 receptor agonist .[1][14][15]
-
Mechanism of Action : By binding to and activating D2 receptors on lactotroph cells in the anterior pituitary gland, ergocryptine mimics the action of dopamine. This activation initiates a G-protein coupled signaling cascade that inhibits adenylyl cyclase, reduces intracellular cAMP levels, and ultimately suppresses the synthesis and secretion of the hormone prolactin.[1][16][17][18][19]
-
Other Receptor Interactions : Ergocryptine also displays partial agonist activity at α-adrenergic and serotonin (5-HT) receptors, which contributes to its vasoconstrictive effects and other physiological actions.[1][14]
-
Pharmacological Effects : The primary clinical relevance of ergocryptine and its derivatives (like bromocriptine) stems from their ability to lower elevated prolactin levels (hyperprolactinemia).[19][20] However, its broader receptor activity is also responsible for the toxic effects seen in ergotism, including intense vasoconstriction that can lead to gangrene.[1][12] It also has the ability to stimulate the release of dopamine from central nerve endings, further contributing to its dopaminergic effects.[15][21]
Ergocryptinine (the S-epimer)
Historically, the "-inine" epimers were considered biologically inert or significantly less active than their "-ine" counterparts.[7][22] The altered stereochemistry at C-8 hinders a proper fit into the dopamine receptor, resulting in greatly reduced binding affinity and agonist activity.[23]
However, recent research challenges the notion of complete inactivity. Studies suggest that some S-epimers, including ergocristinine (a related epimer), may possess their own biological effects, such as inducing vasoconstriction, albeit potentially through different mechanisms or with lower potency.[13][22] Therefore, it is more accurate to describe ergocryptinine as having substantially lower biological activity at dopaminergic receptors, rather than none at all. Its contribution to the overall toxicological profile of ergot-contaminated material cannot be completely disregarded.
Part 4: Analytical Strategy: Separation and Quantification
The potential for interconversion and the different biological activities of the epimers make their accurate, independent quantification essential for quality control of pharmaceutical products and for toxicological analysis of food and feed.[8] The standard methodology is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (MS/MS).[7][24]
Self-Validating HPLC-MS/MS Protocol
This protocol outlines a robust method for the simultaneous quantification of ergocryptine and ergocryptinine, with built-in checks to monitor and minimize epimerization.
1. Sample Preparation (Modified QuEChERS Approach)
-
Rationale : This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method provides efficient extraction and cleanup from complex matrices like grain or plasma.
-
Step 1 : Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Step 2 : Add 10 mL of acetonitrile containing 1% acetic acid. The acidic modifier helps to stabilize the protonated form of the alkaloids, reducing epimerization.
-
Step 3 : Add internal standards (e.g., deuterated lysergic acid diethylamide).[8]
-
Step 4 : Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce liquid-liquid partitioning. Vortex vigorously for 1 minute.
-
Step 5 : Centrifuge at 4,000 x g for 5 minutes at 4°C. The low temperature is critical to slow potential epimerization.[8]
-
Step 6 : Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (dSPE) tube containing C18 sorbent and MgSO₄ for cleanup.
-
Step 7 : Vortex and centrifuge as above. Filter the supernatant into an amber HPLC vial for analysis. The use of amber vials protects the light-sensitive compounds.[8]
2. Chromatographic Separation
-
Rationale : A C18 reverse-phase column separates the compounds based on polarity. The less polar ergocryptinine will elute before ergocryptine. Precise temperature control is paramount to prevent on-column epimerization.
-
Instrument : UHPLC system with a temperature-controlled column compartment and autosampler (set to 4-10°C).
-
Column : C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A typical gradient would run from ~70% A to 30% A over 10 minutes to resolve the epimers and other ergot alkaloids.
-
Column Temperature : 40°C. While seemingly high, a consistent and controlled temperature ensures reproducible retention times and peak shapes.[8]
3. Mass Spectrometric Detection
-
Rationale : MS/MS provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
Instrument : Triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
Ergocryptine/Ergocryptinine Precursor Ion: m/z 576.3
-
Example Product Ions: Monitor 2-3 specific fragments for each compound for confident identification and quantification.
-
Conclusion
The distinction between ergocryptine and ergocryptinine is a clear and compelling illustration of stereoisomerism's importance in pharmacology and toxicology. They are not simply variants but distinct chemical entities whose single difference in spatial configuration at C-8 leads to a cascade of functional consequences. Ergocryptine, the R-epimer, is a potent dopamine agonist, forming the basis of its pharmacological utility and toxicity. Ergocryptinine, the S-epimer, exhibits markedly lower activity due to poor receptor fit. For professionals in the life sciences, recognizing this epimeric relationship is fundamental to designing valid experiments, ensuring the quality and safety of pharmaceuticals, and accurately assessing the risks associated with ergot alkaloid contamination.
References
- Grokipedia. (2026). Ergocryptine.
- Hinsch, M. E., & Tudzynski, P. (2019).
- Schardl, C. L., Panaccione, D. G., & Tudzynski, P. (2006). Ergot alkaloids: structure diversity, biosynthetic gene clusters and functional proof of biosynthesis genes. PubMed.
- del Pozo, E., et al. (1972). THE INHIBITION OF PROLACTIN SECRETION IN MAN BY CB-154 (2-Br-α-ergocryptine). The Journal of Clinical Endocrinology & Metabolism, Oxford Academic.
- Gerhards, Z., et al. (2021). Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids. PubMed.
- Smith, V. G., et al. (1974). Bovine Serum Prolactin, Growth Hormone, Cortisol and Milk Yield after Ergocryptine. Karger Publishers.
- Wikipedia. (n.d.). Ergocryptine.
- National Center for Biotechnology Inform
- MacLeod, R. M., & Lehmeyer, J. E. (1973). Suppression of Pituitary Tumor Growth and Function by Ergot Alkaloids. AACR Journals.
- Cheng, Z., et al. (2014). Ergot alkaloid biosynthesis. RSC Publishing.
- Cheng, Z., et al. (2014). Biosynthesis of the ergot alkaloids.
- Taylor & Francis. (n.d.). Ergocryptine – Knowledge and References.
- Dyer, D. C. (1999).
- CymitQuimica. (n.d.). CAS 511-09-1: Ergocryptine.
- CymitQuimica. (n.d.). CAS 511-07-9: Ergocristinine.
- Andrae, D., et al. (2014). Different stereoisomeric forms of R-and S-α-ergocryptin and the intermediate IT.
- Duringer, J., et al. (2020).
- Shaar, C. J., & Clemens, J. A. (1972). Inhibition of Lactation and Prolactin Secretion in Rats by Ergot Alkaloids. Endocrinology, Oxford Academic.
- Grosvenor, C. E., & Mena, F. (1981).
- Shappell, N. W., et al. (2002). Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents. Journal of Animal Science.
- Bayview Pharmacy. (n.d.).
- Duringer, J., et al. (2022).
- Shappell, N. W., et al. (2002). α -Ergocryptine, α -ergocryptinine, ergovaline, and ergovalinine.
- Blackmore, T. M., & Klotz, J. L. (2023). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. PMC - NIH.
- Blackmore, T. M., & Klotz, J. L. (2023). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. Mycotoxin Research.
- National Center for Biotechnology Inform
- Dyer, D. C. (1999). Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes. Journal of Animal Science, Oxford Academic.
- Wikipedia. (n.d.). Dihydroergocryptine.
- Drug Central. (n.d.). alpha-Ergocryptine.
- Blackmore, T. M., et al. (2023). Investigation of the relationship between ergocristinine and vascular receptors. PMC - NIH.
- Spano, P. F., & Trabucchi, M. (1978).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GtoPdb Ligand ID: 271.
- Volnin, Y., & Savin, I. (2024). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). Bio-Technology.
- Tudzynski, P., et al. (2001). Biotechnology and genetics of ergot alkaloids. PubMed.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. CAS 511-09-1: Ergocryptine | CymitQuimica [cymitquimica.com]
- 3. CAS 511-07-9: Ergocristinine | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Ergot alkaloids: structure diversity, biosynthetic gene clusters and functional proof of biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ammonization of the R- and S-Epimers of Ergot Alkaloids to Assess Detoxification Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Ergocryptine Mesylate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
Ergocryptinine natural sources and biosynthesis pathway
An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Ergocryptinine For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ergocryptinine
Ergocryptinine, an ergopeptine alkaloid, is a prominent member of the ergot alkaloid family, a class of complex nitrogenous metabolites produced by various fungi.[1][2] These compounds are characterized by a tetracyclic ergoline ring system derived from the amino acid L-tryptophan.[3][4] Ergocryptinine is the C-8 epimer of ergocryptine and often co-occurs with it in natural sources.[5] The ergot alkaloids, including ergocryptinine, exhibit a broad spectrum of pharmacological activities due to their structural similarity to neurotransmitters like serotonin, dopamine, and noradrenaline.[6] This has led to their use in various therapeutic areas, including the treatment of migraines and Parkinson's disease.[2][7] Furthermore, ergocryptinine and its related compounds serve as crucial starting materials for the semi-synthesis of other medicinally important drugs, such as bromocriptine, a dopamine agonist derived from α-ergocryptine.[2][8] A thorough understanding of the natural origins and biosynthetic machinery of ergocryptinine is therefore of paramount importance for its sustainable production, derivatization, and the discovery of novel therapeutic agents.
Natural Sources of Ergocryptinine
Ergocryptinine is primarily produced by fungi belonging to the genus Claviceps, most notably Claviceps purpurea.[9] This fungus is a pathogen of various grasses and cereals, including rye, wheat, and barley.[9] During infection, C. purpurea replaces the grain or seed of the host plant with a dark, hardened mycelial mass known as a sclerotium, or ergot.[9] These sclerotia are the primary reservoirs of ergot alkaloids, including ergocryptinine.[10]
While Claviceps purpurea is the most well-known source, other fungal genera, including Aspergillus, Penicillium, and Epichloë, are also capable of producing ergot alkaloids.[11] The specific alkaloid profile, including the relative abundance of ergocryptinine, can vary significantly between different fungal species and even between different strains of the same species.[11][12]
| Fungal Genus | Notable Species | Primary Host(s)/Substrate | Key Ergot Alkaloids Produced |
| Claviceps | C. purpurea | Rye, wheat, barley, and other grasses | Ergotamine, ergocristine, ergocornine, ergocryptine/ergocryptinine |
| C. fusiformis | Pearl millet | Clavine alkaloids (e.g., agroclavine, elymoclavine) | |
| C. paspali | Paspalum species | Lysergic acid derivatives | |
| Aspergillus | A. fumigatus | Saprophytic, ubiquitous | Fumigaclavines, other clavine alkaloids |
| Penicillium | P. roqueforti | Cheese, silage | Roquefortine C, isofumigaclavine A |
| Epichloë | E. coenophiala | Tall fescue | Ergovaline |
The Biosynthesis Pathway of Ergocryptinine
The biosynthesis of ergocryptinine is a complex, multi-enzymatic process that can be broadly divided into three main stages: the formation of the ergoline ring, the synthesis of D-lysergic acid, and the assembly of the tripeptide side chain.[11][13] The genes encoding the enzymes for this pathway are typically found clustered together in the fungal genome, which facilitates their coordinated regulation.[3][14]
Stage 1: Formation of the Ergoline Ring Precursor
The pathway commences with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), a derivative of the mevalonic acid pathway.[8] This initial and rate-limiting step is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS).[15] The product, 4-dimethylallyltryptophan (DMAT), then undergoes N-methylation by the enzyme EasF (or FgaMT in A. fumigatus) using S-adenosylmethionine (SAM) as the methyl donor.[8]
A series of oxidation and cyclization reactions follow to construct the characteristic tetracyclic ergoline ring system.[15] This intricate process leads to the formation of chanoclavine-I, which is subsequently oxidized to chanoclavine-I aldehyde.[8] This aldehyde is a critical branch point in the biosynthesis of various ergot alkaloids.[8]
Stage 2: Synthesis of D-Lysergic Acid
From chanoclavine-I aldehyde, the pathway proceeds through several intermediates, including agroclavine and elymoclavine, to yield D-lysergic acid.[16] This part of the pathway involves a series of oxidations and isomerizations catalyzed by enzymes such as cytochrome P450 monooxygenases.[8] D-lysergic acid is the common precursor for all peptide ergot alkaloids, including ergocryptinine.[8][11]
Stage 3: Non-Ribosomal Peptide Synthesis of Ergocryptinine
The final stage in the biosynthesis of ergocryptinine involves the attachment of a tripeptide side chain to D-lysergic acid. This is accomplished by a large, multi-domain enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[8] The specific NRPS enzymes, often referred to as lysergyl peptide synthetases (LPS), dictate the amino acid composition of the tripeptide and, consequently, the identity of the final ergopeptine.[8]
For the synthesis of α-ergocryptine, the tripeptide consists of L-valine, L-leucine, and L-proline. In the case of β-ergocryptine, L-isoleucine is incorporated instead of L-leucine.[8] The LPS complex activates and links these amino acids in a specific sequence before catalyzing their condensation with D-lysergic acid to form the final ergopeptine structure. Ergocryptinine is the C-8 epimer of ergocryptine, and this epimerization can occur during biosynthesis or subsequent extraction and storage.[5]
Figure 1: Simplified biosynthesis pathway of ergocryptinine.
Experimental Protocols: Extraction and Analysis
The extraction and analysis of ergocryptinine from its natural sources require careful consideration of the compound's chemical properties, particularly its sensitivity to pH, light, and temperature, which can induce epimerization.[5][17]
Protocol 1: Solid-Phase Extraction (SPE) of Ergocryptinine from Cereal Grains
This protocol is adapted from methods described for the analysis of ergot alkaloids in cereals.[18]
-
Sample Preparation: Grind the cereal grain sample to a fine powder to ensure homogeneity.
-
Extraction:
-
To 5g of the powdered sample, add 20 mL of an extraction solvent consisting of acetonitrile and ammonium carbonate buffer.[19]
-
Shake vigorously for 60 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a strong cation-exchange SPE cartridge with methanol followed by the extraction solvent.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a solution of methanol and 0.25% phosphoric acid to remove interferences.[18]
-
Elute the ergocryptinine and other ergot alkaloids with a slightly basic elution solvent (e.g., methanol adjusted to pH 9).[18]
-
-
Analysis:
Protocol 2: Analysis by HPLC-MS/MS
LC-MS/MS is the preferred method for the sensitive and specific quantification of ergocryptinine.[5]
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometry Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for specific precursor-to-product ion transitions for ergocryptinine and its epimer, ergocryptine, to ensure accurate identification and quantification.
-
Conclusion
Ergocryptinine, a pharmacologically significant ergot alkaloid, originates primarily from fungi of the genus Claviceps. Its intricate biosynthesis begins with L-tryptophan and proceeds through the key intermediate D-lysergic acid, culminating in the non-ribosomal synthesis of the final ergopeptine structure. A comprehensive understanding of its natural sources and biosynthetic pathway is crucial for optimizing its production through fermentation or parasitic cultivation, and for enabling the biocombinatorial synthesis of novel, therapeutically valuable derivatives. The methodologies for its extraction and analysis are well-established, providing the necessary tools for researchers in natural product chemistry, pharmacology, and drug development to further explore the potential of this fascinating molecule.
References
-
Ergocryptine - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
Chen, L., et al. (2017). The common biosynthetic pathway of ergot alkaloids in different fungal species. ResearchGate. Retrieved January 10, 2024, from [Link]
-
Gerber, A. N., & Cichewicz, R. H. (2018). Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids. PubMed. Retrieved January 10, 2024, from [Link]
-
Rehácek, Z. (1991). Physiological controls and regulation of ergot alkaloid formation. PubMed. Retrieved January 10, 2024, from [Link]
-
Amici, A. M., et al. (1967). Production of peptide ergot alkaloids in submerged culture by three isolates of Claviceps purpurea. PubMed. Retrieved January 10, 2024, from [Link]
-
Schardl, C. L., et al. (2006). Ergot alkaloids: structure diversity, biosynthetic gene clusters and functional proof of biosynthetic genes. PubMed. Retrieved January 10, 2024, from [Link]
-
Lorenz, N., et al. (2007). Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis. ASM Journals. Retrieved January 10, 2024, from [Link]
-
Birch, A. J., et al. (1960). Biosynthesis of Ergot Alkaloids. Nature. Retrieved January 10, 2024, from [Link]
-
Bearth, J. E., et al. (2021). A gene regulating ergot alkaloid biosynthesis in Metarhizium brunneum. ASM Journals. Retrieved January 10, 2024, from [Link]
-
Amici, A. M., et al. (1967). Production of Peptide Ergot Alkaloids in Submerged Culture by Three Isolates of Claviceps purpurea. PMC - NIH. Retrieved January 10, 2024, from [Link]
-
Tudzynski, P., et al. (2001). Biotechnology and genetics of ergot alkaloids. PubMed. Retrieved January 10, 2024, from [Link]
-
Nielsen, C. A., et al. (2021). The complete biosynthetic pathway to the ergopeptides Beginning with tryptophan through the key intermediate and the focus of this work, DLA. ResearchGate. Retrieved January 10, 2024, from [Link]
-
Coyle, C. M., & Panaccione, D. G. (2005). An Ergot Alkaloid Biosynthesis Gene and Clustered Hypothetical Genes from Aspergillus fumigatus. PMC - NIH. Retrieved January 10, 2024, from [Link]
-
Wallwey, C., & Li, S. M. (2011). Biosynthetic Pathways of Ergot Alkaloids. PMC - PubMed Central - NIH. Retrieved January 10, 2024, from [Link]
-
Alderman, S. C., et al. (2021). Molecular and Alkaloid Characterization of Claviceps purpurea Sensu Lato From Grass Seed Production Areas of the U.S. Pacific Northwest. APS Publications. Retrieved January 10, 2024, from [Link]
-
Wallwey, C., & Li, S. M. (2011). Biosynthetic Pathways of Ergot Alkaloids. MDPI. Retrieved January 10, 2024, from [Link]
-
Floss, H. G., et al. (1971). Biosynthesis of Peptide-Type Ergot Alkaloids. Ergocornine and Ergocryptine. PubMed. Retrieved January 10, 2024, from [Link]
-
Crews, C. (2015). Analysis of Ergot Alkaloids. PMC - PubMed Central - NIH. Retrieved January 10, 2024, from [Link]
-
Claviceps purpurea - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
Mantle, P. G. (2018). Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism. MDPI. Retrieved January 10, 2024, from [Link]
-
Ergocristine | C35H39N5O5 | CID 31116 - PubChem - NIH. (n.d.). Retrieved January 10, 2024, from [Link]
-
Ergocryptine | C32H41N5O5 | CID 134551 - PubChem - NIH. (n.d.). Retrieved January 10, 2024, from [Link]
-
Krska, R., et al. (2008). HPLC/MS/MS method for the determination of ergot alkaloids in cereals. Food Standards Agency. Retrieved January 10, 2024, from [Link]
-
Keller, U. (1995). (PDF) Biosynthesis of Ergot Alkaloids. ResearchGate. Retrieved January 10, 2024, from [Link]
-
Krska, R., et al. (2008). Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples. PubMed. Retrieved January 10, 2024, from [Link]
-
Ware, G. M., et al. (1994). Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk. PubMed. Retrieved January 10, 2024, from [Link]
-
De Ceballos, D., et al. (2005). Ergot and Its Alkaloids. PMC - PubMed Central - NIH. Retrieved January 10, 2024, from [Link]
-
Krska, R., et al. (2008). Determination of Ergot Alkaloids: Purity and Stability Assessment of Standards and Optimization of Extraction Conditions for Cereal Samples. ResearchGate. Retrieved January 10, 2024, from [Link]
Sources
- 1. Biosynthetic Pathways of Ergot Alkaloids [mdpi.com]
- 2. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergot alkaloids: structure diversity, biosynthetic gene clusters and functional proof of biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Ergot Alkaloids | Nature [preview-nature.com]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnology and genetics of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ergocryptine - Wikipedia [en.wikipedia.org]
- 9. Claviceps purpurea - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. researchgate.net [researchgate.net]
- 14. An Ergot Alkaloid Biosynthesis Gene and Clustered Hypothetical Genes from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. food.gov.uk [food.gov.uk]
An In-Depth Technical Guide to the Biological Activity of Ergocryptinine as an S-Epimer
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Historically dismissed as biologically inert, the S-epimers of ergot alkaloids are now emerging as a new frontier in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of ergocryptinine, the S-epimer of ergocryptine, and its biological activity. While direct quantitative data on ergocryptinine remains limited, this document synthesizes existing knowledge on related ergot alkaloids, recent findings on S-epimer activity, and detailed experimental protocols to empower researchers to further investigate this intriguing compound. We will delve into its potential interactions with key receptor systems, propose methodologies for its characterization, and discuss its likely pharmacological relevance, shifting the paradigm from 'inactive isomer' to a molecule of significant scientific interest.
Introduction: The Shifting Paradigm of Ergot Alkaloid Epimers
Ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, have a long and storied history in pharmacology and toxicology.[1] Their biological effects are primarily attributed to their structural similarity to biogenic amines such as dopamine, serotonin, and norepinephrine, allowing them to interact with a wide range of receptors.[1] A key feature of ergopeptine alkaloids is the existence of stereoisomers at the C-8 position of the ergoline ring system. The R-epimers, designated with an "-ine" suffix (e.g., ergocryptine), have traditionally been considered the biologically active form, while the S-epimers, with an "-inine" suffix (e.g., ergocryptinine), were largely regarded as inactive.[1]
However, recent research has begun to challenge this long-held belief. Studies have demonstrated that S-epimers, including ergocryptinine, are not devoid of biological activity and can elicit physiological responses, such as vascular contraction.[1][2] This paradigm shift necessitates a re-evaluation of the pharmacological profile of these compounds and opens up new avenues for drug discovery and toxicology research. This guide will focus on ergocryptinine, providing a framework for understanding its potential biological activities and offering detailed methodologies for its comprehensive characterization.
Figure 1: Epimerization of α-ergocryptine to α-ergocryptinine. This reversible process involves a planar intermediate.
Receptor Binding Profile: Unraveling the Molecular Targets
The biological activity of ergot alkaloids is intrinsically linked to their ability to bind to various G protein-coupled receptors (GPCRs). Based on the activity of other ergot alkaloids and emerging data on S-epimers, the primary targets for ergocryptinine are likely to be found within the dopaminergic, serotonergic, and adrenergic receptor families.
Dopaminergic Receptors
Ergot alkaloids are well-known for their potent effects on the dopaminergic system, particularly the D2 receptor subtype. The R-epimer, α-ergocryptine, is a potent D2 receptor agonist.[3] While direct binding data for ergocryptinine is not yet available, it is plausible that it also interacts with dopamine receptors, albeit with potentially different affinity and efficacy compared to its R-epimer.
Serotonergic and Adrenergic Receptors
Recent in silico studies on ergocristinine, another S-epimer, have shown predicted binding affinities for the serotonin 5-HT2A and α2A-adrenergic receptors.[4] This suggests that ergocryptinine may also possess activity at these receptors, which are known to be involved in vasoconstriction, a hallmark effect of many ergot alkaloids.[1]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Related Ergot Alkaloids
| Compound | Dopamine D2 | Serotonin 5-HT2A | α2-Adrenergic |
|---|---|---|---|
| α-Ergocryptine | ~1-10 | Data not available | Data not available |
| Ergocristine | Data not available | Predicted affinity | Predicted affinity |
| Ergotamine | ~1-5 | ~1-10 | ~1-10 |
| Bromocriptine | ~2-10 | ~50-150 | ~20-100 |
| Ergocryptinine | To Be Determined | To Be Determined | To Be Determined |
Note: This table includes data from various sources and should be used for comparative purposes. The binding affinities can vary based on experimental conditions.
In Vitro Functional Activity: From Binding to Biological Response
Beyond receptor binding, understanding the functional consequences of this interaction is crucial. Functional assays can determine whether ergocryptinine acts as an agonist, antagonist, or inverse agonist at its target receptors.
Dopamine D2 Receptor Functional Assay: cAMP Inhibition
The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] A cAMP inhibition assay is, therefore, a standard method to assess the functional activity of D2 receptor ligands.
Table 2: Comparative Functional Potencies (EC50/IC50, nM) of Related Ergot Alkaloids
| Compound | Dopamine D2 (cAMP Inhibition, IC50) | Serotonin 5-HT2A (Ca2+ Mobilization, EC50) | α2-Adrenergic (Ca2+ Mobilization, EC50) |
|---|---|---|---|
| α-Ergocryptine | 28 ± 2 | Data not available | Data not available |
| Ergotamine | ~5-20 | ~10-50 | ~10-50 |
| Bromocriptine | ~1-10 | >1000 | >1000 |
| Ergocryptinine | To Be Determined | To Be Determined | To Be Determined |
Note: This table includes data from various sources and should be used for comparative purposes. The potencies can vary based on the specific cell line and assay format.[6]
Figure 2: Proposed signaling pathway for ergocryptinine at the dopamine D2 receptor.
Pharmacokinetics and Metabolism: The Fate of Ergocryptinine in the Body
The pharmacokinetic and metabolic profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its overall biological effect.
Absorption and Distribution
Ergot alkaloids are generally absorbed in the gastrointestinal tract.[1] However, their bioavailability can be low due to first-pass metabolism in the liver.[7] The distribution of ergot alkaloids can be extensive, and some have been shown to cross the blood-brain barrier.[8]
Metabolism
The metabolism of ergot alkaloids primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4.[7][9] Common metabolic pathways include hydroxylation, N-dealkylation, and hydrolysis of the peptide moiety.[7] It is likely that ergocryptinine undergoes similar metabolic transformations.
Experimental Protocols
To facilitate further research into the biological activity of ergocryptinine, the following detailed protocols for key in vitro assays are provided.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of ergocryptinine for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (a D2-selective antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Test Compound: Ergocryptinine, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters pre-treated with polyethylenimine (PEI).
-
Scintillation Cocktail.
Procedure:
-
Prepare serial dilutions of ergocryptinine in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of ergocryptinine dilution or assay buffer.
-
50 µL of radioligand at a concentration close to its Kd.
-
150 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-treated filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of ergocryptinine.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental workflow for a competitive radioligand binding assay.
cAMP Inhibition Functional Assay
This protocol measures the ability of ergocryptinine to inhibit forskolin-stimulated cAMP production in cells expressing the dopamine D2 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Culture Medium: Appropriate medium supplemented with serum and antibiotics.
-
Assay Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin: To stimulate adenylyl cyclase.
-
Test Compound: Ergocryptinine.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate for 30 minutes at 37°C.
-
Add serial dilutions of ergocryptinine to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin (typically 1-10 µM, pre-determined to give a sub-maximal response) to all wells except the basal control.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100%) and the basal control (0%).
-
Plot the percentage of inhibition against the log concentration of ergocryptinine.
-
Determine the IC50 value using non-linear regression.
-
Conclusion and Future Directions
The long-held view of S-epimers of ergot alkaloids as biologically inert is being progressively dismantled by emerging scientific evidence. While direct experimental data on the biological activity of ergocryptinine remains a significant knowledge gap, the information presented in this guide provides a strong foundation for future investigations. The demonstrated activity of other S-epimers, coupled with the known pharmacology of the ergot alkaloid class, strongly suggests that ergocryptinine is a pharmacologically active molecule with a likely affinity for dopaminergic, serotonergic, and adrenergic receptors.
The detailed experimental protocols provided herein are intended to serve as a practical resource for researchers to systematically characterize the receptor binding profile and functional activity of ergocryptinine. Such studies are essential to fully understand its pharmacological and toxicological significance. Future research should focus on:
-
Quantitative determination of the binding affinities (Ki) of ergocryptinine at a broad panel of biogenic amine receptors.
-
Characterization of its functional activity (EC50/IC50 and Emax) at identified target receptors to determine its agonist or antagonist properties.
-
Direct comparative studies with its R-epimer, α-ergocryptine, to elucidate the stereochemical determinants of activity.
-
In vivo studies to correlate in vitro findings with physiological responses.
-
Investigation of its pharmacokinetic profile and metabolic fate.
By undertaking these investigations, the scientific community can move beyond historical assumptions and unlock the true biological and potential therapeutic relevance of ergocryptinine and other S-epimers of ergot alkaloids.
References
- Cherewyk, J. E., et al. (2023). Investigation of the relationship between ergocristinine and vascular receptors. Mycotoxin Research, 39(3), 195-206.
- Cimino, M., et al. (1991). Pharmacokinetics of Alpha-Dihydroergokryptine in Monkeys After Oral Administration. Drugs Under Experimental and Clinical Research, 17(6), 309-312.
- Cherewyk, J. E., et al. (2022). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. Mycotoxin Research, 39(1), 13-30.
- Dhaunchak, A. S., & Madan, A. (2017). Ergot alkaloids: How different are their PK/PD characteristics?. Journal of Pharmaceutical Sciences and Research, 9(2), 169.
- Moubarak, A. S., & Rosenkrans, Jr, C. F. (2000). Hepatic metabolism of ergot alkaloids in beef cattle by cytochrome P450. Journal of animal science, 78(8), 2169-2175.
- Sittampalam, G. S., et al. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Rudolph, W., et al. (2019).
- Sittampalam, G. S., et al. (2012). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- PerkinElmer. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.
- Delaforge, M., & Riviere, J. L. (1992). metabolism and pharmacokinetics of ergot peptide alkaloids. contribution by analytical immunology. Annales de biologie clinique, 50(8), 635-643.
- Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120.
- Mulac, D., & Humpf, H. U. (2011). Cytotoxicity and accumulation of ergot alkaloids in human primary cells. Toxicology, 282(3), 112-121.
- National Center for Biotechnology Information. (2018). Ergot Alkaloids.
- Joint FAO/WHO Expert Committee on Food Additives. (2023). Safety evaluation of certain contaminants in food. WHO Food Additives Series, (82).
- Creative Bioarray. (n.d.). cAMP Assay.
- Cherewyk, J. E., et al. (2021). Maximum and minimum inhibition and IC 50 for norepinephrine normalized contractile response of saphenous veins exposed to ETA treated with MIP and NIP.
- Goodman, J. R. (2013). EFFECT OF ERGOT ALKALOIDS ON BOVINE FOREGUT VASCULATURE, NUTRIENT ABSORPTION, AND EPITHELIAL BARRIER FUNCTION.
- Mulac, D., et al. (2013). Cytotoxicity and Fluorescence Visualization of Ergot Alkaloids in Human Cell Lines. Journal of agricultural and food chemistry, 61(20), 4977-4985.
- Science.gov. (n.d.). biologically active alkaloids: Topics. Science.gov.
- Larson, B. T., et al. (1995). Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells. Journal of animal science, 73(5), 1396-1400.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Klotz, J. L., & Strickland, J. R. (2011). 1.3 Ergot alkaloids: Toxicokinetics and vascular effects. CABI Digital Library.
- Kudupoje, M. B. (2017). MOLECULARLY IMPRINTED POLYMERS SYNTHESIZED AS ADSORBENTS FOR ERGOT ALKALOIDS.
- Cherewyk, J. E., et al. (2023). Investigation of the relationship between ergocristinine and vascular receptors.
- Kudupoje, M. B. (2017). MOLECULARLY IMPRINTED POLYMERS SYNTHESIZED AS ADSORBENTS FOR ERGOT ALKALOIDS. CORE.
- Flieger, M., et al. (1993). Ergot and Its Alkaloids. Folia microbiologica, 38(4), 269-282.
- Cherewyk, J. E., et al. (2020). Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro. Journal of animal science, 98(7), skaa210.
- Reddy, P., et al. (2020). Ergot alkaloid mycotoxins: physiological effects, metabolism and distribution of the residual toxin in mice. Scientific reports, 10(1), 9714.
- Sharma, K., & Kumar, V. (2021). Ergot Alkaloids: A Review on Therapeutic Applications.
- Wold, E. A., & Cloyd, R. A. (2021). Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids. Molecules, 26(4), 1146.
- Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (2018). Review of potential risks from mycotoxins in the diet of infants aged 0 to 12 months and children aged 1 to 5 years.
- Popovic, Z., et al. (2022). Global Impact of Ergot Alkaloids. Toxins, 14(3), 186.
- PDSP. (n.d.). Assay Protocol Book. PDSP.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian journal of physiology and pharmacology, 70(4), S58-S66.
- Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins, 7(6), 2024-2050.
- Hulme, E. C., & Trevethick, M. A. (2010). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-13.
- Slideshare. (n.d.). radioligand binding studies. Slideshare.
Sources
- 1. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative pharmacokinetic investigations with tritium-labeled ergot alkaloids after oral and intravenous administration man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-lysergic acid alkaloid: Topics by Science.gov [science.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. Ergot alkaloid mycotoxins: physiological effects, metabolism and distribution of the residual toxin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatic metabolism of ergot alkaloids in beef cattle by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergocryptinine-Dopamine Receptor Interaction: A Methodological Framework for Characterization
An In-Depth Technical Guide:
Executive Summary
Ergocryptinine, a member of the ergopeptine subclass of ergot alkaloids, presents a complex pharmacological profile primarily through its interaction with dopaminergic systems. As naturally occurring mycotoxins produced by fungi of the Claviceps genus, these compounds and their derivatives have garnered significant interest for both their therapeutic potential and toxicological implications.[1][2] Understanding the precise nature of ergocryptinine's engagement with dopamine receptors is critical for drug development professionals and researchers exploring neuroactive compounds. This guide provides a comprehensive technical overview of the essential in vitro and in vivo methodologies required to fully characterize the binding affinity, functional activity, and downstream physiological consequences of ergocryptinine's interaction with dopamine D1-like and D2-like receptors. We will detail not just the protocols, but the underlying scientific rationale, ensuring a robust and reproducible experimental design.
Foundational Concepts: Ergocryptinine and the Dopaminergic Landscape
The Ergoline Scaffold: A Privileged Structure
Ergot alkaloids are characterized by a tetracyclic ergoline ring system, a structure that shares significant similarity with biogenic amines like dopamine, serotonin, and norepinephrine.[2] This structural mimicry is the basis for their broad receptor interaction profile. Ergocryptinine is the C-8-(S) epimer of ergocristine; this stereochemical difference at a single chiral center can dramatically alter receptor affinity and intrinsic activity, a critical consideration in any structure-activity relationship (SAR) study.[3][4]
The Dopamine Receptor Dichotomy: D1- vs. D2-like Families
Dopamine receptors, all G-protein coupled receptors (GPCRs), are broadly classified into two families based on their signaling mechanisms.[5][6]
-
D1-like Receptors (D1, D5): These receptors couple to the stimulatory G-protein, Gαs. Agonist binding leads to the activation of adenylyl cyclase (AC), resulting in an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[7][]
-
D2-like Receptors (D2, D3, D4): These receptors couple to the inhibitory G-protein, Gαi/o. Agonist binding inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[5][7]
Ergot alkaloids, including ergocryptinine, are known to principally interact with D2-type receptors, often exhibiting complex pharmacology that can include mixed agonist-antagonist properties.[9][10][11]
Quantifying Receptor Engagement: Binding Affinity Profiling
The first step in characterizing a ligand-receptor interaction is to determine its binding affinity—a measure of the strength of the interaction. This is typically achieved through radioligand binding assays.
Causality in Experimental Design: Why Radioligand Binding?
Radioligand binding assays are the gold standard for quantifying affinity because they allow for the direct measurement of a ligand binding to its receptor in a controlled environment (e.g., isolated cell membranes). The use of a radiolabeled ligand of known high affinity and specificity allows for the sensitive detection and quantification of binding events. Competition assays, where the unlabeled test compound (ergocryptinine) competes with the radioligand, enable the determination of the test compound's affinity (Ki) without needing to synthesize a radiolabeled version of it.
Core Methodology: Competitive Radioligand Binding Assay
This technique measures the ability of a test compound (the "competitor," e.g., ergocryptinine) to displace a specific radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[12]
Step-by-Step Protocol: D2 Receptor Competitive Binding Assay
This protocol is designed for determining the Ki of ergocryptinine at the human D2 dopamine receptor expressed in a stable cell line (e.g., CHO or HEK293 cells).
1. Membrane Preparation: a. Grow cells expressing the D2 receptor to high confluency. b. Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[12] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. d. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12] e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the total protein concentration using a BCA or Bradford assay.[12] Store aliquots at -80°C.
2. Assay Execution (96-well plate format): a. Prepare serial dilutions of ergocryptinine in assay buffer. b. To each well of a 96-well plate, add the following in order: i. 150 µL of diluted membrane preparation (typically 50-120 µg protein/well).[12] ii. 50 µL of the ergocryptinine dilution or buffer (for total binding) or a high concentration of a known D2 antagonist like haloperidol (for non-specific binding).[12] iii. 50 µL of the radioligand solution. A common choice for D2 receptors is [3H]Spiperone or [3H]Haloperidol, used at a concentration near its dissociation constant (Kd).[12][13] c. Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[12]
3. Filtration and Counting: a. Stop the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[12]
4. Data Analysis: a. Calculate specific binding: Total Binding - Non-specific Binding. b. Plot the percent specific binding against the log concentration of ergocryptinine. c. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.
Data Presentation: Binding Affinities
While specific Ki values for ergocryptinine are not consistently reported, data for the structurally similar α-ergocryptine and other ergot alkaloids demonstrate high affinity for D2-like receptors, typically in the nanomolar range.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| α-Ergocryptine | D2 Dopamine | [3H]YM-09151-2 | Nanomolar range | [14] |
| Dihydroergocryptine | D2 Dopamine | [3H]Spiperone | ~10-20 nM (estimated from ranking) | [13][15] |
| Bromocriptine | D2 Dopamine | [3H]Spiperone | ~10-20 nM (estimated from ranking) | [16][17] |
| Ergovaline | D2 Dopamine | [3H]YM-09151-2 | 6.9 ± 2.6 | [18] |
Note: The table presents representative data for related compounds to provide context for ergocryptinine's expected affinity profile.
Defining Action: Functional Activity Assessment
Binding does not equate to function. A functional assay is required to determine whether ergocryptinine acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. Given the coupling of D2 receptors to Gαi/o, measuring changes in intracellular cAMP is the most direct method to assess functional activity.
Causality in Experimental Design: Why Measure cAMP?
Since D2 receptor activation directly leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels is a direct, quantifiable readout of receptor activation by an agonist.[7][18] This provides a robust and mechanistically relevant functional assay. Modern biosensor-based assays, such as those using luciferase reporters, offer a non-radioactive, real-time method for measuring cAMP dynamics in living cells, making them ideal for high-throughput screening and detailed pharmacological characterization.[19]
Step-by-Step Protocol: GloSensor™ cAMP Assay for D2 Receptor Agonism/Antagonism
This protocol uses a genetically encoded biosensor that emits light in the presence of cAMP.[19]
1. Cell Culture and Transfection: a. Use a cell line (e.g., HEK293) stably expressing the human D2 receptor. b. Transiently transfect these cells with the GloSensor™ cAMP plasmid (pGloSensor™-22F) using a suitable transfection reagent. Allow 24-48 hours for expression.
2. Assay Execution (Agonist Mode): a. Harvest and count the transfected cells. Resuspend them in a CO2-independent medium containing the GloSensor™ cAMP Reagent.[19] b. Incubate the cells for 2 hours to allow the reagent to equilibrate. c. Dispense the cell suspension into a 384-well white assay plate. d. Add serial dilutions of ergocryptinine to the wells. Include a known D2 agonist (e.g., quinpirole) as a positive control and buffer as a negative control. e. Incubate for 15-30 minutes at room temperature. f. Measure luminescence using a plate reader. A decrease in luminescence corresponds to a decrease in cAMP, indicating agonist activity.
3. Assay Execution (Antagonist Mode): a. Follow steps 2a-c. b. Add serial dilutions of ergocryptinine to the wells and incubate for 15-20 minutes. c. Add a fixed concentration of a D2 agonist (e.g., the EC80 concentration of quinpirole) to all wells (except the negative control). d. Incubate for another 15-30 minutes. e. Measure luminescence. An antagonist will reverse the agonist-induced decrease in signal, bringing luminescence back towards baseline.[20]
4. Data Analysis: a. For agonist mode, plot the luminescence signal against the log concentration of ergocryptinine and fit to a dose-response curve to determine the EC50 (potency) and Emax (efficacy). b. For antagonist mode, plot the luminescence signal against the log concentration of ergocryptinine to determine the IC50, which can be used to calculate the antagonist dissociation constant (Kb).
Mapping the Cellular Response: Downstream Signaling
The interaction of ergocryptinine with the D2 receptor initiates a cascade of intracellular events. Visualizing this pathway is key to understanding its cellular impact.
Canonical D2 Receptor Signaling
Upon agonist binding, the D2 receptor undergoes a conformational change, allowing it to activate its coupled Gαi/o protein. The G-protein then dissociates into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[][21] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous cellular targets.[6]
Visualization: Ergocryptinine-D2 Receptor Signaling Pathway
Caption: Canonical Gi/o signaling pathway activated by ergocryptinine at the D2 dopamine receptor.
From Cell to System: In Vivo Consequences
To understand the physiological relevance of receptor binding and functional activity, in vivo studies are essential. In vivo microdialysis allows for the real-time measurement of neurotransmitter levels in the brain of a freely moving animal, providing a powerful link between molecular interactions and neurochemical effects.[22][23]
Causality in Experimental Design: Why In Vivo Microdialysis?
Dopamine receptors on presynaptic terminals (autoreceptors) regulate the synthesis and release of dopamine.[16] An agonist at these D2 autoreceptors, like many ergot alkaloids, is expected to decrease dopamine release. Microdialysis is the chosen technique because it directly samples the extracellular fluid in a specific brain region (e.g., the striatum), allowing for the quantification of changes in ambient dopamine concentration following systemic administration of a drug like ergocryptinine.[24][25] This provides direct evidence of the drug's net effect on the dopaminergic system in a living organism.
Step-by-Step Protocol: In Vivo Microdialysis for Dopamine Release
1. Surgical Preparation: a. Anesthetize a rat according to approved animal care protocols. b. Secure the animal in a stereotaxic frame. c. Implant a guide cannula targeted to the brain region of interest, such as the striatum. d. Secure the cannula assembly to the skull with dental cement. Allow the animal to recover from surgery for several days.
2. Microdialysis Experiment: a. On the day of the experiment, place the rat in a microdialysis bowl that allows for free movement. b. Gently insert a microdialysis probe through the guide cannula into the striatum. c. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump. d. Allow for a stabilization period (e.g., 1-2 hours) for dopamine levels to reach a steady baseline. e. Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[23] f. After collecting several baseline samples, administer ergocryptinine (e.g., via intraperitoneal injection). g. Continue collecting dialysate samples for several hours to monitor the drug's effect on dopamine levels.
3. Sample Analysis (HPLC-ECD): a. Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying catecholamines.[22][25] b. Inject a small volume of each sample into the HPLC system. c. Dopamine is separated from other molecules on a C18 column and then oxidized at an electrode, generating an electrical signal proportional to its concentration.
4. Data Analysis: a. Quantify the dopamine peak in each chromatogram by comparing it to a standard curve. b. Express the results as a percentage of the average baseline dopamine concentration. c. Plot the percent baseline dopamine vs. time to visualize the effect of ergocryptinine administration.
Visualization: In Vivo Microdialysis Experimental Workflow
Sources
- 1. Ergot Alkaloids Mycotoxins in Cereals and Cereal-Derived Food Products: Characteristics, Toxicity, Prevalence, and Control Strategies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity study of some newly synthesized ergoline derivatives on 5-HT2 receptors and alpha-adrenoceptors in rabbit isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Ergot alkaloids: interaction with presynaptic dopamine receptors in the neostriatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Alpha-Ergocryptinine
This guide provides a comprehensive analysis of the pharmacological properties of alpha-ergocryptinine, an ergot alkaloid of the ergopeptine class. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the mechanistic underpinnings of its activity, the rationale behind key experimental methodologies, and the implications for its potential therapeutic use.
Introduction: The Ergot Alkaloid Landscape
Alpha-ergocryptinine is a naturally occurring secondary metabolite produced by fungi of the Claviceps genus.[1][2] Structurally, it belongs to the ergotaman class, featuring a complex tetracyclic ergoline ring system linked to a tripeptide moiety.[1] This intricate structure is the basis for its complex pharmacology, allowing it to interact with a variety of G protein-coupled receptors (GPCRs), primarily dopaminergic, adrenergic, and serotonergic receptors.[1] Its profile as a potent, multi-target ligand has driven research into its potential applications, particularly in conditions involving dopaminergic dysregulation, such as Parkinson's disease and hyperprolactinemia.[3] This guide will dissect its pharmacological profile, beginning with its fundamental interactions at the receptor level and extending to its functional consequences and pharmacokinetic behavior.
Multi-Receptor Binding Affinity: A Complex Interaction Profile
The cornerstone of alpha-ergocryptinine's pharmacological identity is its ability to bind with high affinity to several distinct GPCR subtypes. This promiscuity is a hallmark of many ergot alkaloids and is responsible for both their therapeutic effects and potential side effects. The primary method for quantifying these interactions is the competitive radioligand binding assay, a robust and sensitive technique considered the gold standard for measuring ligand affinity.[4][5]
Dopaminergic Receptor Interactions
Alpha-ergocryptinine exhibits a strong affinity for dopamine receptors, particularly the D2 subtype. Research indicates that ergopeptide alkaloids, including alpha-ergocryptinine, display inhibition constants (Ki) in the nanomolar range for D2 receptors.[6] This high affinity is significantly greater than that of the endogenous ligand, dopamine.[6]
Adrenergic and Serotonergic Receptor Interactions
Beyond its dopaminergic activity, alpha-ergocryptinine demonstrates significant affinity for alpha-adrenergic and serotonin (5-HT) receptors. Studies using [3H]dihydroergocryptine, a closely related radioligand, have been instrumental in characterizing alpha-adrenergic receptors in various tissues, including platelets and aortic membranes.[7][8] These studies reveal a high-affinity binding interaction with a dissociation constant (Kd) in the low nanomolar range.[7] The specificity of this binding is confirmed by the potent competition from known alpha-adrenergic antagonists like phentolamine.[7][8]
Molecular docking studies have further elucidated these interactions, predicting strong binding affinities for both the alpha-2A adrenergic receptor and the 5-HT2A serotonin receptor.[9] This interaction with vascular receptors like 5-HT2A and alpha-adrenergic subtypes is believed to mediate the vasoconstrictive effects associated with ergot alkaloids.[9]
Data Presentation: Receptor Binding Affinities
The following table summarizes the known binding affinities (Ki) of alpha-ergocryptinine for key neuroreceptors. This quantitative data is essential for understanding its potency and potential for cross-reactivity at a molecular level.
| Receptor Target | Binding Affinity (Ki) in nM | Source |
| Dopamine D2 | Nanomolar range | [6] |
| Alpha-2A Adrenergic | 8.53 | [10] |
| 5-Hydroxytryptamine (Serotonin) 1A | 8.82 | [10] |
| 5-Hydroxytryptamine (Serotonin) 2A | Not specified, but potent | [9][10] |
Functional Activity and Signaling Pathways
Binding affinity alone does not tell the whole story. The functional consequence of this binding—whether it activates (agonism), blocks (antagonism), or partially activates the receptor—is critical. Alpha-ergocryptinine primarily functions as a dopamine D2 receptor agonist.[11][12]
Dopamine Receptor Functional Modulation
At D2 receptors, which are coupled to the inhibitory G-protein (Gi), agonist activation by alpha-ergocryptinine leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6][13] This is a key mechanism in its therapeutic effects, such as the inhibition of prolactin release from the anterior pituitary.
Interestingly, some studies indicate that the dihydro- derivative of alpha-ergocryptinine can also stimulate cAMP formation, suggesting a D1-receptor agonist response.[11] This dual D1/D2 activity profile is complex, with the D2 receptor response occurring at significantly lower concentrations than the D1 response.[11] Furthermore, alpha-ergocryptinine has been shown to directly stimulate the release of dopamine from nerve endings, a mechanism that is largely independent of receptor antagonism and may contribute to its overall dopaminergic effects.[14]
Diagram: Dopamine Receptor Signaling Cascades
The following diagrams illustrate the canonical signaling pathways initiated by agonist binding to D1 and D2 dopamine receptors.
Caption: Dopamine D1 Receptor Gs-coupled signaling pathway.
Caption: Dopamine D2 Receptor Gi-coupled inhibitory pathway.
Adrenergic Receptor Functional Activity
Activation of alpha-1 adrenergic receptors, which are coupled to Gq proteins, initiates a distinct signaling cascade involving phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[15] This pathway is the primary mechanism for smooth muscle contraction, explaining the vasoconstrictive properties of ergot alkaloids.
Caption: Alpha-1 Adrenergic Receptor Gq-coupled signaling.
Experimental Protocols: A Guide to Pharmacological Characterization
The trustworthiness of pharmacological data hinges on robust and well-validated experimental design. This section details the standard protocols for characterizing a ligand like alpha-ergocryptinine.
Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[4]
Objective: To determine the IC50 and subsequently the Ki of alpha-ergocryptinine at a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from tissue homogenates or transfected cell lines).[16]
-
Radioligand with known affinity (Kd) for the target receptor (e.g., [3H]Spiperone for D2).
-
Alpha-ergocryptinine stock solution.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[16]
-
96-well plates and a filtration apparatus (e.g., FilterMate™ harvester).[16]
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[16]
-
Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).[16]
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes). Resuspend the pellet in fresh buffer for a second wash, then finally in a binding buffer. Determine protein concentration using a BCA assay.[16]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation (typically 50-120 µg protein for tissue).[16]
-
50 µL of alpha-ergocryptinine at various concentrations (e.g., 10 concentrations over a five-log unit range).[4]
-
50 µL of the radioligand at a fixed concentration (typically near its Kd).[4]
-
Include wells for "total binding" (no competitor) and "non-specific binding" (excess unlabeled ligand).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[16]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[16]
-
Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[16]
-
Data Analysis: Subtract non-specific binding from all other readings to obtain specific binding. Plot specific binding against the log concentration of alpha-ergocryptinine to generate a competition curve. Use non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Diagram: Radioligand Binding Assay Workflow
Sources
- 1. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. CAS 511-09-1: Ergocryptine | CymitQuimica [cymitquimica.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of alpha-adrenergic receptors in human platelets by [3H]dihydroergocryptine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: [<sup>3</sup>H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]
- 9. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alpha-Ergocryptine [drugcentral.org]
- 11. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of ergot alkaloids with dopaminergic receptors in the rat striatum and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. giffordbioscience.com [giffordbioscience.com]
Core Identification and Physicochemical Properties
An In-depth Technical Guide to Ergocryptinine
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with the ergot alkaloid, ergocryptinine. The document provides core chemical information, detailed analytical methodologies, and essential safety protocols, grounded in established scientific principles to ensure reliability and reproducibility in a laboratory setting.
Accurate identification is the cornerstone of any scientific investigation. Ergocryptinine is a naturally occurring ergopeptine alkaloid, an epimer of α-ergocryptine. This stereoisomeric distinction is critical as it can significantly influence biological activity and receptor interaction.
Key Identifiers and Properties
All quantitative data are summarized in the table below for ease of reference.
| Identifier | Value | Source |
| CAS Number | 511-10-4 | [1][2] |
| Molecular Formula | C₃₂H₄₁N₅O₅ | [1][2] |
| Molecular Weight | 575.7 g/mol | [1][2] |
| IUPAC Name | (6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [1] |
| Synonyms | alpha-ergocryptinine, Ergokryptinine | [1][2] |
Chemical Structure
Ergocryptinine's structure is composed of a tetracyclic ergoline ring system linked via an amide bond to a complex tripeptide-derived moiety. The stereochemistry at key chiral centers differentiates it from other ergot alkaloids and is fundamental to its unique pharmacological profile.
Caption: Logical relationship between structural components of Ergocryptinine.
Analytical Methodologies
The quantification and identification of ergocryptinine, particularly in complex matrices like agricultural commodities or biological samples, require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection is the industry standard.
Protocol: HPLC with Fluorescence Detection (HPLC-FLD)
This protocol outlines a validated approach for the routine analysis of ergocryptinine alongside other common ergot alkaloids. The inherent fluorescence of the ergoline nucleus allows for high sensitivity and selectivity.
-
Sample Preparation (Extraction)
-
Weigh 12.5 g of the homogenized sample into a 100 mL flask.
-
Add 50 mL of an extraction solvent mixture (acetonitrile/ammonium carbonate in water, 84/16 v/v). The alkaline conditions ensure the alkaloids are in their neutral form, improving extraction efficiency into the organic solvent.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge the extract for 5 minutes at 4000 rpm to pellet solid debris.
-
-
Extract Clean-up (d-SPE)
-
Transfer 5 mL of the supernatant into a clean tube.
-
Utilize a dispersive solid-phase extraction (d-SPE) or a solid-phase extraction (SPE) column (e.g., MycoSep®) to remove interfering matrix components like fats and pigments.[3][4] This step is critical for protecting the analytical column and reducing matrix effects.
-
Evaporate 1 mL of the purified extract to dryness under a gentle stream of nitrogen at 45 °C.
-
Reconstitute the residue in 400 µL of the initial mobile phase (e.g., ammonium carbonate/acetonitrile, 50/50 v/v).[3] This ensures compatibility with the HPLC system.
-
-
Chromatographic Conditions
-
Instrument: Agilent 1100 HPLC system or equivalent.[3]
-
Column: Raptor Biphenyl, 100 mm x 2.1 mm ID, 2.7 µm particle size.[5] Biphenyl phases offer unique selectivity for aromatic compounds like ergot alkaloids.
-
Mobile Phase: A gradient elution is required to separate the various alkaloid epimers.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient might run from 20% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: Fluorescence Detector (FLD). Excitation: 325 nm, Emission: 410 nm.
-
Confirmatory Analysis: LC-MS/MS
For unambiguous identification and quantification, especially at trace levels, tandem mass spectrometry (LC-MS/MS) is the preferred method. It provides structural information based on mass-to-charge ratios of the parent ion and its fragments.
-
Ionization: Electrospray ionization (ESI) in positive mode is highly effective.
-
Precursor Ion: For ergocryptinine, the protonated molecule [M+H]⁺ is observed at m/z 576.4.[5]
-
Product Ions: Characteristic fragment ions for MS/MS monitoring include m/z 268.2 and 223.2, which correspond to specific cleavages of the ergoline structure.[5]
Caption: General workflow for the analysis of Ergocryptinine in complex matrices.
Safety, Handling, and Storage
Ergot alkaloids are potent bioactive compounds and must be handled with appropriate care to prevent exposure.
-
Handling: Always handle ergocryptinine in a well-ventilated area, preferably within a fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.[7] Avoid generating dust and aerosols.[6]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[8] If inhaled, move to fresh air; if symptoms persist, seek medical attention.[7] If swallowed, rinse mouth and call a physician immediately.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Refer to the manufacturer's certificate for specific temperature conditions, but refrigerated storage is generally recommended for long-term stability.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10875520, Ergocryptinine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99049, Ergokryptine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134551, Ergocryptine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Ergocryptine. Retrieved from [Link]
-
Halbmayr-Jech, E. (n.d.). New reliable methods and reference materials for ergot alkaloids and pyrrolizidine alkaloids. Food Risk Management. Retrieved from [Link]
-
Malachová, A., et al. (2023). Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31116, Ergocristine. PubChem. Retrieved from [Link]
-
Food Standards Agency. (2008). HPLC/MS/MS method for the determination of ergot alkaloids in cereals. Retrieved from [Link]
-
Crews, C. (2015). Analysis of Ergot Alkaloids. ResearchGate. Retrieved from [Link]
-
Restek Corporation. (n.d.). Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of the water insoluble ergopeptine alkaloids... Retrieved from [Link]
-
Toxin and Toxin Target Database. (2013). Safety data sheet. T3DB. Retrieved from [Link]
Sources
- 1. Ergocryptinine | C32H41N5O5 | CID 10875520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [discover.restek.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lgcstandards.com [lgcstandards.com]
An In-Depth Technical Guide to Ergocryptinine and Related Ergot Alkaloids
Foreword
Ergot alkaloids, a diverse class of mycotoxins produced by fungi of the genus Claviceps, have a storied history intertwined with human civilization, from causing devastating epidemics of "St. Anthony's Fire" in the Middle Ages to providing the chemical scaffolds for essential modern pharmaceuticals.[1][2] Their profound physiological effects stem from a structural mimicry of key neurotransmitters, allowing them to interact with a range of adrenergic, dopaminergic, and serotonergic receptors.[3][4][5] This guide offers a deep dive into this fascinating class of compounds, with a specific focus on ergocryptinine, an ergopeptine of significant pharmacological interest. As a senior application scientist, my objective is to move beyond a simple recitation of facts, providing instead a narrative grounded in causality and experimental validation for researchers, scientists, and drug development professionals.
The Ergot Alkaloid Family: A Structural Overview
All ergot alkaloids are derived from a tetracyclic ergoline ring system.[1] They are broadly categorized into three major classes based on the substitution at the C-8 position of this ergoline scaffold:
-
Clavine Alkaloids: These are the biosynthetic precursors to other ergot alkaloids and include structures like agroclavine and festuclavine.[1]
-
Simple Lysergic Acid Amides: This class includes compounds like ergometrine (ergonovine) and the infamous lysergic acid diethylamide (LSD), characterized by a simple amide linkage to D-lysergic acid.[1][6]
-
Ergopeptines (or Ergopeptides): These are the most complex ergot alkaloids, where D-lysergic acid is linked via an amide bond to a cyclic tripeptide moiety.[1] Ergocryptinine belongs to this class, alongside other prominent members like ergotamine, ergocristine, and ergocornine.
Ergocryptinine itself exists as two primary isomers, α-ergocryptine and β-ergocryptine . This isomerism arises from the incorporation of different amino acids during biosynthesis; the α-form contains leucine, while the β-form incorporates isoleucine.[7] Unless specified, "ergocryptine" in historical literature often refers to the α-isomer, which is typically more abundant.[8]
Table 1: Key Properties of α-Ergocryptine
| Property | Value |
| Chemical Formula | C₃₂H₄₁N₅O₅[8][9] |
| Molar Mass | 575.71 g·mol⁻¹[7][10] |
| Class | Ergopeptine Alkaloid[1][7] |
| Core Structure | Ergoline[1] |
| Key Functional Groups | Tetracyclic Ergoline, Cyclic Tripeptide |
| Primary Fungal Source | Claviceps purpurea[9][10] |
Biosynthesis: From Tryptophan to Tripeptide
The intricate structure of ergocryptinine is assembled through a multi-enzyme biosynthetic pathway that serves as a prime example of fungal metabolic engineering. The pathway's initial steps are common to all ergot alkaloids, with divergence occurring later to produce the vast structural diversity observed in this family.[1][11]
The core synthesis begins with two primary building blocks: the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP) , a product of the mevalonate pathway.[1][7]
Key Biosynthetic Steps:
-
Prenylation: The first committed step is the prenylation of L-tryptophan with DMAPP, catalyzed by the enzyme DMAT synthase, to form 4-(γ,γ-dimethylallyl)tryptophan (DMAT).[1][12]
-
N-Methylation: The amino group of DMAT is then methylated by an N-methyltransferase, using S-adenosylmethionine (SAM) as the methyl donor.[7]
-
Ergoline Ring Formation: A series of complex oxidation and cyclization reactions, catalyzed by several enzymes (including a catalase and monooxygenases), transforms the methylated DMAT into chanoclavine-I, the first tricyclic intermediate.[7][12]
-
Formation of D-Lysergic Acid: Chanoclavine-I undergoes further enzymatic conversions to form agroclavine, elymoclavine, and finally, D-lysergic acid, the shared precursor for the pharmacologically prominent alkaloids.[7]
-
Peptide Assembly: The final step in ergopeptine synthesis involves nonribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes, specifically D-lysergyl peptide synthases (LPS), activate and link D-lysergic acid with three specific amino acids (for α-ergocryptine, these are valine, proline, and leucine) to form the characteristic cyclic tripeptide moiety.[7]
Caption: Simplified biosynthetic pathway of ergot alkaloids.
Pharmacology and Mechanism of Action
The therapeutic and toxic effects of ergocryptinine and its relatives are a direct consequence of their structural similarity to endogenous neurotransmitters. The ergoline nucleus can be seen as a composite of the pharmacophores for dopamine, serotonin (5-hydroxytryptamine, 5-HT), and norepinephrine (noradrenaline).[3][13] This allows these alkaloids to act as agonists, partial agonists, or antagonists at a wide array of receptor subtypes, leading to a complex pharmacological profile.[4][14]
Primary Receptor Interactions:
-
Dopamine Receptors: Ergocryptinine is a potent agonist at dopamine D2 receptors.[10][15] In the pituitary gland, activation of D2 receptors on lactotroph cells inhibits the release of prolactin. This mechanism is the basis for the use of ergot derivatives like bromocriptine (a semi-synthetic derivative of ergocryptine) in the treatment of hyperprolactinemia and associated conditions.[10][13] In the central nervous system, D2 agonism contributes to the therapeutic effects in Parkinson's disease.[6][9]
-
Serotonin (5-HT) Receptors: Ergot alkaloids interact with multiple 5-HT receptor subtypes. Their partial agonism at 5-HT1B/1D receptors is thought to mediate the vasoconstriction of intracranial blood vessels, a key mechanism in the treatment of acute migraine headaches.[16]
-
Adrenergic Receptors: The interaction with α-adrenergic receptors is complex and contributes significantly to the vascular effects of these compounds.[17] Ergocryptinine can act as a partial agonist or antagonist, leading to vasoconstriction in peripheral blood vessels.[18] This effect is a primary contributor to the gangrenous form of ergotism.[2]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. journalejmp.com [journalejmp.com]
- 4. [Pharmacological basis for the therapeutic use of ergot alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergocryptine - Wikipedia [en.wikipedia.org]
- 8. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 511-09-1: Ergocryptine | CymitQuimica [cymitquimica.com]
- 10. grokipedia.com [grokipedia.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. brainkart.com [brainkart.com]
- 14. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 15. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bbrc.in [bbrc.in]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Ergocryptinine: A Technical Guide to its Discovery, Chemistry, and Pharmacological Profile
Abstract
This technical guide provides a comprehensive overview of ergocryptinine, an epimer of the ergot alkaloid ergocryptine. It delves into the historical context of its discovery within the ergotoxine complex by Stoll and Hofmann, detailing the pioneering work that laid the foundation for our understanding of this class of compounds. The guide presents a thorough examination of the chemical properties of ergocryptinine, including its structure and biosynthesis. A significant focus is placed on its pharmacological profile, particularly its interaction with dopaminergic and other receptor systems. Detailed experimental protocols for the isolation, separation, and analysis of ergocryptinine and its related isomers are provided for researchers and drug development professionals. This document aims to be a definitive resource, integrating historical perspective with modern technical insights and methodologies.
Historical Context and Discovery
The story of ergocryptinine is intrinsically linked to the broader history of ergot alkaloid research, a field that has yielded compounds with profound physiological effects and significant therapeutic applications.
The Ergotoxine Complex: An Unresolved Mixture
Early in the 20th century, researchers were working to isolate the active principles from ergot, the sclerotium of the fungus Claviceps purpurea, which grows on rye and other grains. In 1906, Barger and Carr first isolated a crystalline alkaloidal complex they named "ergotoxine."[1] For decades, ergotoxine was believed to be a single compound responsible for many of the physiological effects of ergot.
The Breakthrough by Stoll and Hofmann (1943)
It was not until 1943 that the true nature of ergotoxine was elucidated by the seminal work of Arthur Stoll and Albert Hofmann at Sandoz Laboratories in Basel, Switzerland.[1] Through meticulous chemical separation techniques of the time, they demonstrated that ergotoxine was, in fact, a mixture of three distinct, yet structurally similar, peptide alkaloids: ergocristine, ergocornine, and the compound of interest, ergocryptine .[1] The name "ergocryptine" itself hints at its "hidden" or "cryptic" nature within the complex mixture.[2]
The Emergence of Isomers: α- and β-Ergocryptine
Further research revealed another layer of complexity. In 1967, Albert Hofmann identified that the ergocryptine isolated from ergot was itself a mixture of two isomers: α-ergocryptine and β-ergocryptine.[3] These isomers differ only in the substitution at the 5' position of the peptide moiety, arising from the incorporation of either leucine (in α-ergocryptine) or isoleucine (in β-ergocryptine) during biosynthesis.[3]
The Epimer: Ergocryptinine
Ergocryptinine is the C-8 epimer of ergocryptine.[4] This stereoisomeric relationship is crucial as it significantly influences the biological activity of the molecule. The interconversion between the "-ine" (R-epimer, e.g., ergocryptine) and "-inine" (S-epimer, e.g., ergocryptinine) forms can occur, particularly in solution, and is an important consideration in the handling and analysis of these compounds.[4]
Chemical Properties and Biosynthesis
Chemical Structure
Ergocryptinine, like all ergot alkaloids, is a derivative of the tetracyclic ergoline ring system. It is classified as an ergopeptine, characterized by a lysergic acid moiety linked to a tripeptide side chain.
Table 1: Chemical Identifiers for α-Ergocryptinine
| Property | Value |
| Molecular Formula | C32H41N5O5 |
| Molar Mass | 575.71 g/mol |
| CAS Number | 511-08-0 |
| PubChem CID | 10875520 |
Biosynthesis
The biosynthesis of ergocryptinine is a complex enzymatic process originating from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP).[3] The pathway involves a series of enzymatic steps, including prenylation, N-methylation, and the formation of the ergoline ring system, ultimately leading to lysergic acid.[3] The tripeptide side chain is then attached via non-ribosomal peptide synthetases (NRPSs).[3] The specific amino acids incorporated by the NRPS determine whether α- or β-ergocryptine is produced.[3]
Caption: Biosynthetic pathway of ergocryptine and its epimerization to ergocryptinine.
Pharmacological Profile
The pharmacological actions of ergocryptinine and its related compounds are complex, arising from their interactions with multiple receptor systems, primarily dopaminergic, but also serotonergic and adrenergic receptors.
Mechanism of Action: Dopamine Receptor Interaction
Ergocryptine is a potent agonist at D2-type dopamine receptors.[5][6] This interaction is the basis for many of its physiological effects. The ergoline structure of ergocryptine shares similarities with dopamine, allowing it to bind to and activate dopamine receptors.[7]
3.1.1. Receptor Binding Affinities
The affinity of ergot alkaloids for dopamine receptors can vary. Studies have shown that ergopeptide alkaloids, including α-ergocryptine, exhibit nanomolar inhibition constants (Ki) for the D2 dopamine receptor.[8][9]
Table 2: Receptor Binding Affinities (Ki in nM) of α-Ergocryptine and Related Compounds
| Compound | D2 Receptor | D1 Receptor | Reference(s) |
| α-Ergocryptine | ~6.9 | Lower affinity | [9] |
| Bromocriptine | High affinity | Low affinity | [10][11] |
| Dopamine | ~370 | High affinity | [9] |
Note: Specific Ki values can vary depending on the experimental conditions and tissue preparation.
3.1.2. Downstream Signaling Pathways
Activation of D2 dopamine receptors by ergocryptine initiates a cascade of intracellular signaling events. D2 receptors are typically coupled to inhibitory G proteins (Gi/o).[12][13] Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[9][12][13]
Caption: Simplified signaling pathway of ergocryptine at the D2 dopamine receptor.
Effects on Neurotransmitter Release
In addition to its direct receptor agonism, ergocryptine has been shown to stimulate the release of dopamine from nerve terminals.[5] This effect appears to be independent of calcium and is not blocked by most dopamine receptor antagonists, suggesting a distinct mechanism of action from its receptor-mediated effects.[5]
Pharmacological and Toxicological Profile of Ergocryptinine
The biological activity of the "-inine" epimers, including ergocryptinine, has historically been considered to be significantly lower than their "-ine" counterparts.[4] However, recent studies suggest that ergocryptinine may possess its own pharmacological and toxicological properties.[14] It has been shown to have anti-inflammatory effects by inhibiting prostaglandin synthesis and can interact with serotonin and dopamine pathways.[15] Some research indicates that ergocryptinine can accumulate in cells, potentially contributing to cytotoxicity.[14] Further investigation is needed to fully characterize the bioactivity of ergocryptinine.
Experimental Protocols
Historical Method of Isolation from Ergotoxine Complex (Conceptual Reconstruction)
The original methods employed by Stoll and Hofmann in the 1940s would have relied on classical techniques of solvent extraction, precipitation, and fractional crystallization.[16]
Workflow:
-
Extraction: Powdered ergot was likely extracted with a weakly acidic aqueous solution to form salts of the alkaloids.[16]
-
Purification: The acidic extract would then be made alkaline to liberate the free alkaloids, which could then be extracted into an organic solvent like ether or chloroform.[16]
-
Fractional Crystallization: The crude alkaloid mixture would be subjected to repeated crystallization from different solvents to separate the components of the ergotoxine complex based on their differing solubilities. This was a laborious process requiring great skill and patience.
Modern Protocol for the Separation of α- and β-Ergocryptine and their Epimers (Ergocryptinine)
Modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), have revolutionized the separation and quantification of ergot alkaloids.[17][18][19]
4.2.1. Sample Preparation (from Cereal Grains)
-
Extraction: Homogenize the ground sample with an acidic extraction solvent (e.g., acetonitrile/water with phosphoric acid).[18][19]
-
Clean-up: Purify the extract using Solid Phase Extraction (SPE) with a strong cation exchange cartridge.[18][19]
-
Elution: Elute the alkaloids from the SPE cartridge with an appropriate solvent.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.
4.2.2. HPLC Method for Separation
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~310 nm, Emission: ~410 nm) or Mass Spectrometry (MS).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
4.2.3. Chiral Separation of Ergocryptine and Ergocryptinine
For the specific separation of the epimers, chiral chromatography is often employed.[20] Chiral stationary phases (CSPs) are used in the HPLC column to differentiate between the stereoisomers.
Caption: General workflow for the modern analysis of ergocryptinine and related alkaloids.
Conclusion
Ergocryptinine, initially a cryptic component of the ergotoxine complex, has emerged as a molecule of significant interest to researchers and pharmaceutical scientists. Its discovery was a landmark in the history of natural product chemistry, showcasing the importance of meticulous separation and characterization. The pharmacological activity of its epimer, ergocryptine, as a potent dopamine D2 receptor agonist, has led to the development of important therapeutic agents. While the biological role of ergocryptinine itself is still being fully elucidated, it is clear that the subtle stereochemical difference between these two molecules has profound implications for their interaction with biological systems. The advanced analytical techniques now available allow for the precise separation and quantification of these compounds, paving the way for a deeper understanding of their individual contributions to the overall pharmacological and toxicological profile of ergot alkaloids. This guide has provided a comprehensive overview of the historical context, chemical properties, and pharmacological actions of ergocryptinine, along with practical experimental protocols, to serve as a valuable resource for the scientific community.
References
-
Ergocryptine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
- Moldvai, I., Temesvári-Major, E., et al. (2004). Enantioefficient synthesis of α-ergocryptine: First direct synthesis of (+)-lysergic acid. Journal of Organic Chemistry, 69(18), 5993-6000.
- Hofmann, A. (1978). Historical view on ergot alkaloids. Pharmacology, 16(Suppl. 1), 1-11.
- Lee, M. R. (2009). The history of ergot of rye (Claviceps purpurea) II: 1900-1940. The Journal of the Royal College of Physicians of Edinburgh, 39(4), 365-369.
- Dwoskin, L. P., & Crooks, P. A. (1999). Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes. Journal of Animal Science, 77(7), 1800-1806.
- Hofmann, A. (1963). The active principles of the seeds of Rivea corymbosa and Ipomoea violacea. Hofmann, A. The active principles of the seeds of Rivea corymbosa and Ipomoea violacea. Indian J Pharm, 25, 245-250.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ligand ID: 271. Retrieved January 14, 2026, from [Link]
- Larson, B. T., et al. (1995). Alkaloid binding and activation of D2 dopamine receptors in cell culture. Journal of Animal Science, 73(5), 1387-1393.
- Flieger, M., & Cvak, J. (1994). Ergot and Its Alkaloids. In Ergot: The Genus Claviceps (pp. 1-29). CRC Press.
- Krska, R., & Crews, C. (2008). Analysis of Ergot Alkaloids. Mycotoxin Research, 24(3), 127-140.
- Klotz, J. L., et al. (2010). Different stereoisomeric forms of R- and S-α-ergocryptin and the intermediate IT (R top, IT middle, S bottom). Journal of Agricultural and Food Chemistry, 58(15), 8567-8573.
- Stoll, A. (1952). THE CHEMISTRY OF ERGOT. The Bulletin of the Swiss Academy of Medical Sciences, 8(1-2), 165-184.
- Mulac, D., & Humpf, H. U. (2011). Cytotoxicity and accumulation of ergot alkaloids in human primary cells. Toxicology, 282(3), 112-121.
- European Patent Office. (2008).
- Dyer, D. C. (1992). Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells. Life Sciences, 50(25), 1941-1949.
- EFSA Panel on Contaminants in the Food Chain (CONTAM). (2012). Scientific Opinion on Ergot alkaloids in food and feed. EFSA Journal, 10(7), 2798.
- Mulac, D., et al. (2013). Cytotoxicity and accumulation of ergot alkaloids in human primary cells. Mycotoxin Research, 29(1), 21-30.
- European Commission. (2015).
- Strachan, J. B., et al. (2000). Subacute toxicity of alpha-ergocryptine in Sprague-Dawley rats. 2: metabolic and hormonal changes. Food and Chemical Toxicology, 38(8), 689-695.
- Markstein, R., et al. (1983). Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS. European Journal of Pharmacology, 93(3-4), 159-168.
- Zhuang, Y., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell, 184(4), 931-942.e18.
- Food Standards Agency. (2008).
- Nedeljkovic, N., et al. (1986). Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure. Biochemical Pharmacology, 35(21), 3781-3785.
- Fuxe, K., et al. (1992). Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats. European Journal of Pharmacology, 212(2-3), 229-236.
- Schnaufer, R., et al. (2008). Determination of ergot alkaloids in feed by HPLC. Mycotoxin Research, 24(1), 35-42.
- Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(7), 705-722.
- de Oliveira, C. A. F., et al. (2021). Simultaneous Determination of Ergot Alkaloids in Swine and Dairy Feeds Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Toxins, 13(10), 711.
- Usleber, E., et al. (2008). Determination of ergot alkaloids in feed by HPLC. Mycotoxin Research, 24(1), 35-42.
- Niznik, H. B., et al. (1988). D1 and D2 dopamine receptors in caudate-putamen of nonhuman primates (Macaca fascicularis). Journal of Pharmacology and Experimental Therapeutics, 247(3), 1080-1087.
- Włodarczyk, A., & Gębarowski, T. (2021). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 26(21), 6649.
- Müller, U., et al. (1998). D1- versus D2-receptor modulation of visuospatial working memory in humans. The Journal of Neuroscience, 18(7), 2720-2728.
- Giger, R. K. A., & Engel, G. (2006). Albert Hofmann's Pioneering Work on Ergot Alkaloids and Its Impact on the Search of Novel Drugs at Sandoz, a Predecessor Company of Novartis. CHIMIA International Journal for Chemistry, 60(1), 1-8.
- Luciana, M., et al. (1998). D1- Versus D2-Receptor Modulation of Visuospatial Working Memory in Humans. Journal of Cognitive Neuroscience, 10(3), 335-348.
- Rasmussen, S. G., et al. (2011). Allosteric coupling from G protein to the agonist binding pocket in GPCRs.
- Seeman, P., & Grigoriadis, D. (1987). Dopamine D1 and D2 receptor selectivities of agonists and antagonists. Neurochemical Research, 12(1), 1-8.
- Giger, R. K. A., & Engel, G. (2006).
- Kobilka, B. K. (2011). Allosteric coupling from G protein to the agonist-binding pocket in GPCRs. Nature Structural & Molecular Biology, 18(10), 1079-1081.
- Miess, E., et al. (2024). Role of the G protein-coupled receptor kinase 2/3 N terminus in discriminating the endocytic effects of opioid agonist drugs. Molecular Pharmacology, MOLPHARM-AR-2024-000951.
- Zhang, X., & Gurevich, V. V. (2016). Agonist-Selective Signaling of G Protein-Coupled Receptor: Mechanisms and Implications. ACS Chemical Neuroscience, 7(8), 1045-1054.
Sources
- 1. samorini.it [samorini.it]
- 2. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergocryptine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. CAS 511-09-1: Ergocryptine | CymitQuimica [cymitquimica.com]
- 8. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D1- versus D2-receptor modulation of visuospatial working memory in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric coupling from G protein to the agonist binding pocket in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric coupling from G protein to the agonist-binding pocket in GPCRs - Manglik lab @ UCSF [mangliklab.com]
- 14. researchgate.net [researchgate.net]
- 15. CAS 511-07-9: Ergocristinine | CymitQuimica [cymitquimica.com]
- 16. karger.com [karger.com]
- 17. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of ergot alkaloids in feed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of Ergocryptinine in Human Plasma
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantification of ergocryptinine, an ergot alkaloid of significant pharmacological and toxicological interest, in human plasma. Leveraging the specificity and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), this method is tailored for researchers, toxicologists, and drug development professionals. We delve into the rationale behind critical methodological choices, from sample preparation to instrument parameters, ensuring a robust and reliable assay. The protocol is structured to be self-validating, with procedures grounded in established regulatory principles for bioanalytical method validation.
Introduction and Scientific Rationale
Ergot alkaloids, produced by fungi of the Claviceps genus, are a class of mycotoxins that contaminate various grains. Ergocryptinine, the C-8 epimer of α-ergocryptine, shares its biological relevance and is often analyzed alongside it. Due to their potent vasoconstrictive properties and interaction with adrenergic, dopaminergic, and serotonergic receptors, quantifying these compounds in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and food safety analysis.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive analytical technique for this purpose. Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for precise quantification even in complex biological matrices like plasma. This method overcomes the limitations of less specific techniques, providing the low limits of quantification necessary for clinical and preclinical research.
The core challenge in any LC-MS/MS bioanalytical assay is mitigating the "matrix effect"—the alteration of ionization efficiency by co-eluting endogenous components from the sample matrix.[1][2] This protocol addresses this challenge through optimized sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS), which is the most effective strategy for compensating for matrix effects.[3] All validation parameters are designed in accordance with the principles outlined in the FDA and ICH M10 guidance documents on bioanalytical method validation.[4][5]
Method Principle: The HPLC-MS/MS Workflow
The quantification of ergocryptinine is achieved through a multi-step process designed to isolate the analyte, separate it from interferences, and detect it with high specificity.
Detailed Experimental Protocol
Reagents and Materials
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Ammonium carbonate, formic acid (LC-MS grade).
-
Standards: Ergocryptinine certified reference material, α-Ergocryptine-¹³CD₃ (or other suitable SIL-IS).
-
Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).
-
Equipment: Centrifuge, nitrogen evaporator, vortex mixer, analytical balance, calibrated pipettes.
Causality: The choice of acetonitrile for protein precipitation is based on its efficiency in denaturing plasma proteins while effectively solubilizing ergot alkaloids.[6] Ammonium carbonate is used in the mobile phase to maintain an alkaline pH, which improves peak shape for these basic compounds.[7][8]
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ergocryptinine and the SIL-IS in methanol to prepare individual stock solutions. Store at -20°C or below, protected from light. Ergot alkaloids are known to be light-sensitive.[8]
-
Working Solutions: Prepare serial dilutions of the ergocryptinine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (e.g., ranging from 0.1 to 100 ng/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Dilute the SIL-IS stock to a final concentration of 10 ng/mL in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 ng/mL) to all tubes except the double blank (blank matrix without IS). Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for injection.
Rationale: This protein precipitation protocol is a rapid and effective method for removing the bulk of plasma proteins, which can foul the HPLC column and MS source.[6] Evaporation and reconstitution in the initial mobile phase prevents peak distortion and improves chromatographic performance.[7]
HPLC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | UHPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Carbonate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 20% B to 95% B in 3.5 min, hold 1 min, return to 20% B and equilibrate |
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 5000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flows | Optimized for specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The selection of precursor and product ions is critical for selectivity. The protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1). Following collision-induced dissociation (CID), specific product ions are monitored in the third quadrupole (Q3). Ergocryptinine (M.W. 575.7) is an epimer of α-ergocryptine and shares its mass and primary fragmentation.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Ergocryptinine (Quantifier) | 576.3 | 223.1 | 35 |
| Ergocryptinine (Qualifier) | 576.3 | 348.2 | 28 |
| α-Ergocryptine-¹³CD₃ (IS) | 580.3 | 227.1 | 35 |
Fragmentation Rationale: The product ion at m/z 223.1 corresponds to a characteristic fragment of the lysergic acid diethylamide (LSD)-like core structure.[9] The ion at m/z 348.2 is formed by cleavage that retains the isopropyl group of the peptide moiety, providing structural confirmation.[7][10][11] The 4 Da mass shift in the IS product ion confirms it contains the stable isotope label.[12]
Bioanalytical Method Validation
To ensure the reliability of the data, the method must be validated according to regulatory guidelines.[5][13][14]
Selectivity and Matrix Effect
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous interferences are observed at the retention times of ergocryptinine and the IS.
-
Matrix Effect: This is quantitatively assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix extract with the response of the analyte in a neat solution.[15] The use of a SIL-IS is intended to normalize for this effect.
Linearity and Sensitivity
-
Calibration Curve: Construct a calibration curve over the desired concentration range (e.g., 0.1-100 ng/mL) using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV).
Accuracy and Precision
Analyze QC samples at LLOQ, low, medium, and high concentrations in replicate (n=6) on at least three separate days.
-
Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
-
Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Example Validation Data Summary:
| QC Level | Nominal (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 11.2 | 105.4 | 14.5 | 103.8 |
| Low QC | 0.3 | 8.5 | 97.1 | 9.8 | 98.5 |
| Medium QC | 10.0 | 6.1 | 101.3 | 7.2 | 100.4 |
| High QC | 80.0 | 5.4 | 98.9 | 6.5 | 99.2 |
Recovery and Stability
-
Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the extraction process.
-
Stability: Assess the stability of ergocryptinine in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (-80°C). The mean concentrations of stability samples must be within ±15% of the baseline samples.
Conclusion
This application note details a robust, sensitive, and selective HPLC-MS/MS method for the quantification of ergocryptinine in human plasma. The protocol, grounded in established scientific principles and regulatory guidance, provides a reliable tool for therapeutic drug monitoring, pharmacokinetic analysis, and toxicological screening. By explaining the rationale behind key steps and incorporating a full validation framework, this guide empowers researchers to implement and adapt this method with confidence.
References
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Cromatografia. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Baranowska, I., & Wilczek, A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Lehner, A. F., et al. (2005). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. PubMed. [Link]
-
Edlund, P. O. (1981). Determination of ergot alkaloids in plasma by high-performance liquid chromatography and fluorescence detection. PubMed. [Link]
-
Oregon State University. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. [Link]
-
Crews, C. (2015). Analysis of Ergot Alkaloids. PMC, PubMed Central, NIH. [Link]
-
De Boevre, M., et al. (2021). A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. NIH. [Link]
-
Lee, S., et al. (2021). Simultaneous Determination of Ergot Alkaloids in Swine and Dairy Feeds Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
-
Herter, S., Haase, H., & Koch, M. (2025). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. American Chemical Society. [Link]
-
ResearchGate. (2005). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry | Request PDF. [Link]
-
ResearchGate. (2021). (PDF) A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. [Link]
-
OPUS. (2025). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC- MS/MS Analysis. [Link]
-
AAFCO. (n.d.). Validation of Ergot Alkaloids in Feeds by LC-MS/MS. [Link]
-
ResearchGate. (1985). (PDF) HPLC Method for Determination of Ergot Alkaloids and Some Derivatives in Human Plasma. [Link]
-
ResearchGate. (2014). Determination of ergot alkaloids from grains with UPLC-MS/MS. [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aafco.org [aafco.org]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emt.oregonstate.edu [emt.oregonstate.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. hhs.gov [hhs.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Ergocryptinine Analytical Standards
Introduction: The Critical Role of Accurate Standards
Ergocryptinine is a biologically active ergot alkaloid, an epimer of ergocryptine, produced by fungi of the Claviceps genus.[1] As a potential contaminant in cereal grains and a substance of toxicological concern, its accurate quantification in food, animal feed, and pharmaceutical preparations is paramount.[2][3] The foundation of any robust quantitative analysis is the accuracy of the calibration standards. An improperly prepared or stored standard can introduce significant systematic error, leading to the under- or over-estimation of the analyte and compromising the integrity of analytical data.
This guide provides a comprehensive, field-proven methodology for the preparation of ergocryptinine standards. It moves beyond a simple recitation of steps to explain the underlying chemical principles and quality control measures necessary to ensure the reliability, stability, and accuracy of stock and working solutions. Adherence to these protocols is essential for compliance with analytical validation guidelines such as those outlined by the International Council for Harmonisation (ICH).[4][5][6]
Physicochemical Properties and Pre-analytical Considerations
Understanding the inherent properties of ergocryptinine is the first step in its proper handling. Ergocryptinine, like other ergopeptine alkaloids, is a complex molecule susceptible to degradation and isomeric transformation.[7]
Table 1: Physicochemical Data for α-Ergocryptinine
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₃₂H₄₁N₅O₅ | [8] |
| Molar Mass | 575.71 g/mol | [1] |
| Isomeric Form | C-8 S-epimer of α-ergocryptine | [9] |
| Appearance | Crystalline solid (typical) | [10] |
| Key Vulnerabilities | Epimerization, light sensitivity, thermal degradation |[3][10][11] |
Causality Behind Experimental Choices: The primary challenge in handling ergocryptinine is its propensity to epimerize at the C-8 position, converting to its diastereomer, ergocryptine, especially in solution.[3] This interconversion is influenced by factors such as solvent choice, pH, temperature, and light exposure.[10][11] Therefore, the entire standard preparation workflow is designed to mitigate these factors to maintain the isomeric purity of the standard.
Essential Materials and Safety Precautions
3.1. Certified Reference Material (CRM) The entire calibration chain is traceable to the purity of the initial reference material.
-
Action: Procure ergocryptinine CRM from an accredited supplier (e.g., LGC Standards, Biopure by Romer Labs).[12][13][14] The material should be accompanied by a Certificate of Analysis (CoA) detailing its certified purity, uncertainty, and storage conditions.
-
Rationale: A CRM provides metrological traceability. The CoA is not just a document; it is the basis for calculating the precise concentration of your stock solution.
3.2. Equipment and Glassware
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A amber volumetric flasks
-
Calibrated positive displacement or Class A glass pipettes
-
Laboratory vortexer and/or ultrasonic bath
-
Amber glass autosampler vials with PTFE-lined caps
3.3. Safety Precautions Ergot alkaloids are toxic and can have potent physiological effects.[15]
-
Handle solid ergocryptinine and its concentrated solutions in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for the specific CRM before handling.
Protocol: Preparation of Primary Stock Solution (e.g., 100 µg/mL)
This protocol details the preparation of a high-concentration stock solution from which all subsequent working standards will be derived.
4.1. Selection of Solvent The choice of solvent is critical for both solubility and stability. Acetonitrile is widely recommended as the solvent of choice for long-term storage of ergot alkaloid standards due to its ability to minimize epimerization compared to protic solvents like methanol.[10][16]
Table 2: Recommended Solvents for Ergocryptinine Standards
| Solvent | Suitability | Rationale & Considerations |
|---|---|---|
| Acetonitrile (ACN) | Highly Recommended | Minimizes epimerization, suitable for long-term storage at ≤ -20°C.[10] Common mobile phase component in HPLC/LC-MS.[2] |
| Chloroform | Recommended for Storage | Shows excellent stability with minimal epimerization even at room temperature, but is less practical for direct injection in reversed-phase chromatography.[10] |
| Methanol (MeOH) | Use with Caution | Can promote higher rates of epimerization compared to acetonitrile.[10] Not recommended for long-term stock solutions. |
| Acetonitrile/Buffer | For Working Standards | Mixtures of acetonitrile and aqueous buffers (e.g., ammonium carbonate) are stable for the duration of an analytical run (e.g., 18 hours) and can improve peak shape.[10][17] |
4.2. Step-by-Step Gravimetric and Volumetric Procedure
-
Equilibration: Allow the sealed CRM vial to equilibrate to room temperature for at least 30 minutes before opening.
-
Causality: This prevents condensation of atmospheric moisture onto the hygroscopic solid, which would alter its mass.
-
-
Weighing: Accurately weigh a target mass (e.g., 2.5 mg) of the ergocryptinine CRM onto a suitable weighing vessel using a calibrated analytical balance. Record the exact mass.
-
Transfer: Carefully transfer the weighed solid into a 25 mL Class A amber volumetric flask. Use a funnel to prevent loss of material. Rinse the weighing vessel multiple times with small volumes of acetonitrile, transferring each rinse into the flask.
-
Dissolution: Add acetonitrile to the flask until it is approximately 70-80% full. Cap the flask securely. Use a vortex mixer and/or an ultrasonic bath to ensure the complete dissolution of the solid.
-
Causality: Complete dissolution is mandatory to achieve a homogenous solution. Sonication can gently accelerate the dissolution of stubborn crystals without excessive heat.
-
-
Dilution to Volume: Once the solid is fully dissolved and the solution has returned to ambient temperature, carefully add acetonitrile to the calibration mark on the neck of the flask. Use a pipette for the final drops to avoid overshooting the mark.
-
Homogenization: Cap the flask and invert it slowly at least 15-20 times to ensure the solution is thoroughly mixed.
-
Calculation of True Concentration: Calculate the exact concentration using the actual mass weighed and the certified purity from the CoA.
-
Example: (2.55 mg / 25.00 mL) * 0.991 (purity) = 0.1011 mg/mL or 101.1 µg/mL.
-
-
Labeling and Storage: Transfer the solution into a clearly labeled amber glass vial. The label must include the compound name, concentration, solvent, preparation date, and preparer's initials. Store immediately at ≤ -20°C.[10]
Protocol: Preparation of Working Standards
Working standards are prepared by serial dilution of the primary stock solution.
-
Equilibrate Stock Solution: Allow the primary stock solution to warm to room temperature before opening.
-
Prepare Intermediate Standard (e.g., 10 µg/mL): Using a calibrated pipette, transfer 1.0 mL of the ~100 µg/mL stock solution into a 10 mL Class A amber volumetric flask. Dilute to the mark with the desired solvent (typically acetonitrile or the initial mobile phase composition). Mix thoroughly.
-
Prepare Calibration Curve Standards: Perform serial dilutions from the intermediate standard to create a series of calibration points that bracket the expected concentration range of the samples. For example, to prepare a 1.0 µg/mL standard, dilute 1.0 mL of the 10 µg/mL intermediate standard to 10 mL.
-
Trustworthiness: Always prepare working standards fresh for each analytical batch, if possible. If stored, they should be kept under the same stringent conditions as the stock solution but for a shorter, validated period.[17]
-
Workflow Visualization
Stability and Storage: Preserving Standard Integrity
The stability of ergocryptinine in solution is not indefinite. Improper storage is a primary source of analytical error.
Table 3: Storage and Stability Guidelines for Ergocryptinine Solutions
| Condition | Guideline | Rationale |
|---|---|---|
| Temperature | Store stock and working solutions at ≤ -20°C.[10] | Low temperatures significantly slow the rate of both epimerization and chemical degradation.[9][18] |
| Light Exposure | Always use amber glassware and store in the dark. | Ergot alkaloids are susceptible to photodegradation. |
| Evaporation | Use vials with tight-fitting, PTFE-lined caps. | Prevents solvent evaporation, which would increase the standard's concentration over time. |
| Solution Lifetime | Stock solutions in acetonitrile stored at -20°C are generally stable for several months.[19] However, stability should be formally verified. Working standards should be prepared fresh daily or weekly.[17] | The stability of low-concentration standards is often lower than that of concentrated stocks. |
Self-Validation: Periodically analyze an aged stock solution against a freshly prepared one. A significant deviation (>2-3%) in the analytical response indicates degradation, and the old stock solution should be discarded. This practice is a key component of a self-validating quality system.
Conclusion: A Foundation for Reliable Data
The protocols outlined in this document provide a robust framework for preparing accurate and stable ergocryptinine analytical standards. By understanding the chemical properties of the analyte, employing meticulous gravimetric and volumetric techniques, and adhering to strict storage conditions, researchers can build a solid foundation for their quantitative analyses. The validity of any analytical result begins with the quality of the reference standard; investing the necessary care in its preparation is an investment in data integrity. All procedures should be performed within the context of a fully validated analytical method according to guidelines like ICH Q2(R1).[20][21]
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
USP-NF. (n.d.). Monographs and General Chapters Affected by Revision to General Chapter <851> Spectrophotometry and Light-Scattering. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Ergocryptine. Retrieved from [Link]
-
Abbas, M., et al. (2023). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Toxins. Retrieved from [Link]
-
MDPI. (2023). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Retrieved from [Link]
-
Krska, R., et al. (2009). Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples. Journal of AOAC International. Retrieved from [Link]
-
uspbpep.com. (n.d.). usp31nf26s1_c851, General Chapters: <851> SPECTROPHOTOMETRY AND LIGHT-SCATTERING. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ergokryptine. PubChem Compound Database. Retrieved from [Link]
-
gmp-compliance.org. (2011). New: Revised USP Monographs of Spectroscopic Methods. Retrieved from [Link]
-
Romer Labs. (n.d.). Ergot Alkaloids | Food Risk Management. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). Modernisation of the spectroscopic General Chapters in the United States Pharmacopeia (USP). Retrieved from [Link]
-
Pharmaceutical Microbiology Resources. (2015). Pharmacopeial Forum 40 (6). Retrieved from [Link]
-
ResearchGate. (2009). Determination of Ergot Alkaloids: Purity and Stability Assessment of Standards and Optimization of Extraction Conditions for Cereal Samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ergocryptine. PubChem Compound Database. Retrieved from [Link]
-
Schwarz, P., et al. (2008). Determination of ergot alkaloids in feed by HPLC. Mycotoxin Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ergocristine. PubChem Compound Database. Retrieved from [Link]
-
Food Standards Agency. (2008). HPLC/MS/MS method for the determination of ergot alkaloids in cereals. Retrieved from [Link]
-
Romer Labs. (n.d.). Discover our Shop products. Retrieved from [Link]
-
ResearchGate. (2009). Stability and epimerisation behaviour of ergot alkaloids in various solvents. Retrieved from [Link]
-
ResearchGate. (2008). Determination of ergot alkaloids in feed by HPLC. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Determination of ergot alkaloids in rye. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of the water insoluble ergopeptine alkaloids.... Retrieved from [Link]
-
Romer Labs. (n.d.). New reliable methods and reference materials for ergot alkaloids and pyrrolizidine alkaloids. Retrieved from [Link]
-
Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins. Retrieved from [Link]
-
MDPI. (2015). Analysis of Ergot Alkaloids. Retrieved from [Link]
-
AAFCO. (n.d.). Validation of Ergot Alkaloids in Feeds by LC-MS/MS. Retrieved from [Link]
-
MU Veterinary Medical Diagnostic Laboratory. (n.d.). Ergot Alkaloids in Feedstuff. Retrieved from [Link]
Sources
- 1. Ergocryptine - Wikipedia [en.wikipedia.org]
- 2. Determination of ergot alkaloids in feed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. researchgate.net [researchgate.net]
- 8. Ergokryptine | C32H41N5O5 | CID 99049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. foodriskmanagement.com [foodriskmanagement.com]
- 13. Ergocryptine | CAS 511-09-1 | LGC Standards [lgcstandards.com]
- 14. α-Ergocryptine | CAS 511-09-1 | LGC Standards [lgcstandards.com]
- 15. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. food.gov.uk [food.gov.uk]
- 17. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. aafco.org [aafco.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. ICH Official web site : ICH [ich.org]
Application Note & Protocol: Quantitative Determination of Ergocryptinine in Cereal Grains by UHPLC-MS/MS
Introduction: The Imperative for Ergocryptinine Surveillance in Cereal Grains
Ergot alkaloids (EAs) are a class of mycotoxins produced by fungi of the Claviceps genus, with Claviceps purpurea being the most prevalent species in Europe.[1] These fungi infect a wide variety of cereal crops, including rye, wheat, barley, and oats, replacing the developing grain with a dark, hardened fungal structure known as a sclerotium or ergot body.[1][2][3] These sclerotia contain a mixture of toxic alkaloids, which can become co-mingled with healthy grains during harvest, leading to contamination of cereal-based food and feed products.[2][4][5]
Ergocryptinine is one of the six major ergot alkaloids, along with its corresponding epimer, α-ergocryptine, that are of significant concern for human and animal health.[1][3][6] Ingestion of EAs can lead to ergotism, a condition characterized by vasoconstriction, ischemia, hallucinations, and in severe cases, gangrene.[6][7] Due to these toxic effects, regulatory bodies worldwide, including the European Union, have established maximum permissible levels for the sum of 12 major ergot alkaloids in various cereal products to protect consumers.[8][9][10]
The chemical diversity and potential for epimerization of ergot alkaloids present a significant analytical challenge.[11] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as the reference method for the accurate and sensitive quantification of these compounds, offering the necessary selectivity to distinguish between different alkaloids and their epimers.[6][7]
This application note provides a comprehensive, field-proven protocol for the detection and quantification of ergocryptinine in contaminated cereal grains. The methodology is designed to deliver robust and reliable results, aligning with the stringent requirements for food safety testing and research applications.
The Analytical Principle: A Step-by-Step Rationale
The accurate determination of ergocryptinine in complex cereal matrices necessitates a multi-stage approach. Each stage is critical for ensuring the integrity of the final quantitative result. The overall workflow is designed to efficiently extract the analyte, remove interfering matrix components, and achieve sensitive and selective detection.
Figure 1: Overall workflow for ergocryptinine analysis.
Sample Homogenization: The Foundation of Accuracy
The initial and arguably most critical step is obtaining a representative analytical sample. Ergot sclerotia are not uniformly distributed within a grain lot. Therefore, thorough homogenization of the bulk sample to a fine powder is essential to ensure that the small subsample taken for extraction accurately reflects the overall contamination level.
Extraction: Liberating the Analyte
Ergot alkaloids are extracted from the finely ground cereal matrix using a solvent mixture, typically acetonitrile and an aqueous buffer.[8] The choice of an alkaline extraction solution is crucial to maintain the stability of the ergot alkaloids and prevent epimerization, the conversion of the biologically active "-ine" isomers to their less active "-inine" forms.[8][12]
Cleanup: Isolating Ergocryptinine from the Matrix
Cereal extracts are complex mixtures containing lipids, pigments, and other compounds that can interfere with the analytical measurement. A cleanup step, often employing solid-phase extraction (SPE), is necessary to remove these matrix components.[4] This enhances the sensitivity and robustness of the UHPLC-MS/MS analysis by reducing ion suppression in the mass spectrometer.[13]
UHPLC-MS/MS Analysis: The Gold Standard for Detection
Ultra-high-performance liquid chromatography provides rapid and efficient separation of ergocryptinine from other ergot alkaloids and matrix components. The separated compounds are then introduced into a tandem mass spectrometer. Electrospray ionization in positive mode (ESI+) is typically used to generate protonated molecular ions of the analytes.[3] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for ergocryptinine.
Detailed Experimental Protocol
This protocol is intended for the quantitative analysis of ergocryptinine in cereal grains. It should be performed by trained personnel in a laboratory equipped for trace-level analysis.
Reagents and Materials
-
Ergocryptinine analytical standard (≥95% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium carbonate (≥99%)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or specialized mycotoxin cleanup columns)
-
0.22 µm syringe filters (PTFE or equivalent)
Equipment
-
High-speed blender or mill
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization source
Standard Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of ergocryptinine standard and dissolve it in 10 mL of acetonitrile. Store at -20°C in an amber vial.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition. A typical calibration range is 0.1 to 50 ng/mL.
Sample Preparation
-
Homogenization: Grind a representative sample (e.g., 100 g) of the cereal grain to a fine powder (particle size < 500 µm).
-
Extraction:
-
Weigh 5.0 g (± 0.01 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of extraction solvent (e.g., acetonitrile/water/ammonium carbonate solution).[8]
-
Vortex vigorously for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C.
-
Cleanup (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load a specific volume of the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the ergocryptinine with an appropriate solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
UHPLC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: UHPLC-MS/MS Parameters
| Parameter | Condition |
| UHPLC System | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium carbonate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of ergocryptinine from its isomers and other ergot alkaloids. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Optimized for ergocryptinine (e.g., precursor ion > product ion 1, precursor ion > product ion 2)[14] |
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure the reliability of the results.[15][16] Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with a coefficient of determination (R²) > 0.99. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio ≥ 3).[15] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio ≥ 10).[15] |
| Accuracy (Recovery) | Mean recovery between 70% and 120%. |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 20%. |
| Specificity | No significant interfering peaks at the retention time of ergocryptinine in blank matrix samples. |
Quality Control:
-
Analyze a solvent blank, a matrix blank, and a quality control (QC) sample at a known concentration with each batch of samples.
-
The QC sample should fall within ±20% of its nominal value.
Regulatory Landscape
The European Union has established maximum levels for the sum of 12 ergot alkaloids in various cereal-based products.[10] These levels are subject to change, and it is crucial for analytical laboratories to stay informed about the current regulations.
Table 3: Selected EU Maximum Levels for the Sum of 12 Ergot Alkaloids
| Foodstuff | Maximum Level (µg/kg) |
| Milling products of barley, wheat, spelt, and oats (ash content < 900mg/100g) | 100 (50 from 1 July 2024) |
| Rye milling products and rye for the final consumer | 500 (250 from 1 July 2024) |
| Processed cereal-based food for infants and young children | 20 |
Source: Commission Regulation (EU) 2021/1399 and (EU) 2023/915[9][10][17]
Conclusion
The accurate and reliable quantification of ergocryptinine in cereal grains is paramount for ensuring food safety and compliance with regulatory standards. The UHPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for this purpose. Adherence to proper sample preparation, analytical procedures, and rigorous quality control measures will ensure the generation of high-quality data for both research and routine monitoring applications.
References
-
Occurrence of Ergot Alkaloids in Major and Minor Cereals from Northern Italy: A Three Harvesting Years Scenario. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Development and Validation of Analytical Methods for the Determination of Mycotoxins. MDPI. Available at: [Link]
-
Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety. MDPI. Available at: [Link]
-
Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives. MDPI. Available at: [Link]
-
Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. MDPI. Available at: [Link]
-
Analysis of Ergot Alkaloids. ResearchGate. Available at: [Link]
-
Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. SciELO. Available at: [Link]
-
Analysis of ergot alkaloids — a review. Semantic Scholar. Available at: [Link]
-
Analysis of Ergot Alkaloids in Cereal Samples by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. Available at: [Link]
-
Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety. MDPI. Available at: [Link]
-
A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. National Institutes of Health. Available at: [Link]
-
Development and Validation of Analytical Methods for Mycotoxins in Food, Medicinal Herbs and Feed. University of Bonn. Available at: [Link]
-
Analysis of ergot alkaloids. Agriparadigma. Available at: [Link]
-
Determination of ergot alkaloids in rye. JRC Publications Repository. Available at: [Link]
-
Mycotoxin Surveillance Programme: Ergot alkaloids. Ministry for Primary Industries. Available at: [Link]
-
Analysis of ergot alkaloids in cereal-based food products from the US market using LC-MS/MS. PubMed. Available at: [Link]
-
Validation of analytical methods for determining mycotoxins in foodstuffs. ResearchGate. Available at: [Link]
-
The occurrence of ergot alkaloids (total) in the cereals. Summary of available data. ResearchGate. Available at: [Link]
-
Analysis of Ergot Alkaloids in Cereal Samples by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. Available at: [Link]
-
Commission Regulation (EU) 2021/1399 of 24 August 2021 amending Regulation (EC) No 1881/2006 as regards maximum levels of ergot sclerotia and ergot alkaloids in certain foodstuffs. EUR-Lex. Available at: [Link]
-
Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food and repealing Regulation (EC) No 1881/2006. Food Safety Portal. Available at: [Link]
-
Ergot and ergot alkaloids - EU Regulation published. AGROLAB GROUP. Available at: [Link]
-
Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. ACS Publications. Available at: [Link]
-
A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. ResearchGate. Available at: [Link]
-
Simultaneous Determination of Ergot Alkaloids in Swine and Dairy Feeds Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Ergot Alkaloids on Cereals and Seeds. Encyclopedia.pub. Available at: [Link]
-
Analysis of Ergot Alkaloids. National Institutes of Health. Available at: [Link]
-
Limits for ergot sclerotia and alkaloids in traded grain and certified cereal seed. Agriculture and Horticulture Development Board. Available at: [Link]
-
Changes to the Maximum Levels for Ergot Alkaloids, Ergot Sclerotia, and Tropane Alkaloids. ifp Institute for Product Quality. Available at: [Link]
Sources
- 1. Analysis of ergot alkaloids - Agriparadigma [agriparadigma.it]
- 2. waters.com [waters.com]
- 3. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. EU REGULATION 915 OF 2023 [foodsafetyportal.eu]
- 11. Development and Validation of Analytical Methods for the Determination of Mycotoxins | Toxins | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. Ergot and ergot alkaloids - EU Regulation published - AGROLAB GROUP [agrolab.com]
Application Notes and Protocols for Assessing Ergocryptinine Bioactivity In Vitro
Introduction: Unveiling the Bioactivity of Ergocryptinine
Ergocryptinine, an ergot alkaloid, belongs to a class of compounds known for their diverse pharmacological activities. Structurally similar to other ergopeptines, ergocryptinine is the C-8 epimer of α-ergocryptine. While historically the "-inine" epimers were considered less active, recent studies suggest they possess significant biological effects, necessitating a thorough investigation of their bioactivity.[1] This guide provides a comprehensive overview and detailed protocols for the in vitro assessment of ergocryptinine's bioactivity, with a primary focus on its dopaminergic and cytotoxic properties. As an ergot alkaloid, ergocryptinine is presumed to interact with dopamine receptors, particularly the D2 subtype, making the assessment of its receptor binding affinity and functional agonism crucial.[2][3] Furthermore, given the known cytotoxic potential of some ergot alkaloids, evaluating ergocryptinine's effect on cell viability is an essential component of its bioactivity profile.[4][5][6][7]
These application notes are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design. By understanding the principles underpinning each assay, researchers can generate robust and reproducible data, contributing to a clearer understanding of ergocryptinine's therapeutic potential and toxicological risks.
Part 1: Assessing Dopaminergic Activity
The primary hypothesis for ergocryptinine's mechanism of action is its interaction with dopamine receptors. The following assays are designed to quantify its binding affinity and functional activity at the dopamine D2 receptor, a key target for many neurological and endocrine drugs.[8]
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of ergocryptinine for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[9]
Scientific Rationale:
The principle of this competitive binding assay is based on the law of mass action. By using a fixed concentration of a high-affinity radioligand for the D2 receptor, the addition of increasing concentrations of unlabeled ergocryptinine will displace the radioligand in a concentration-dependent manner. The concentration of ergocryptinine that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). This value can then be converted to the equilibrium dissociation constant (Ki), which represents the affinity of ergocryptinine for the receptor. A lower Ki value indicates a higher binding affinity.
Experimental Workflow:
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
Protocol:
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).
-
Test Compound: Ergocryptinine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Reference Compound: Haloperidol or unlabeled Spiperone (for determination of non-specific binding and as a positive control).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of ergocryptinine and the reference compound in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.
-
Dilute the radioligand in the assay buffer to a final concentration approximately equal to its Kd for the D2 receptor.
-
Thaw the cell membrane preparation on ice and dilute to the desired concentration in the assay buffer (typically 10-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted radioligand, and 150 µL of diluted cell membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of the reference compound (e.g., 10 µM Haloperidol), 50 µL of diluted radioligand, and 150 µL of diluted cell membrane preparation.[9]
-
Competitive Binding: Add 50 µL of each concentration of ergocryptinine, 50 µL of diluted radioligand, and 150 µL of diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[9]
-
Measurement of Radioactivity: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and measure the radioactivity in a liquid scintillation counter.[9]
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ergocryptinine concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| Ergocryptinine | Experimental Value | Calculated Value |
| Haloperidol (Reference) | Experimental Value | Calculated Value |
cAMP Inhibition Assay
This functional assay measures the ability of ergocryptinine to act as an agonist at the D2 receptor, which is a Gi/o-coupled receptor.[10] Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]
Scientific Rationale:
To measure the inhibitory effect of ergocryptinine, intracellular cAMP levels are first stimulated with forskolin, a direct activator of adenylyl cyclase. In the presence of a D2 receptor agonist like ergocryptinine, the forskolin-stimulated cAMP production will be attenuated. The magnitude of this inhibition is proportional to the efficacy and potency of the agonist. This assay provides a functional readout of D2 receptor activation.
Experimental Workflow:
Caption: Workflow for the cAMP Inhibition Assay.
Protocol:
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum, antibiotics, and a selection agent (e.g., G418).[10]
-
Test Compound: Ergocryptinine.
-
Reference Agonist: Dopamine or Bromocriptine.
-
Stimulating Agent: Forskolin.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based assays).[12][13][14][15][16]
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the D2-expressing cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Compound Preparation: Prepare serial dilutions of ergocryptinine and the reference agonist in a suitable assay buffer.
-
Assay:
-
On the day of the assay, remove the culture medium from the wells.
-
Pre-incubate the cells with varying concentrations of ergocryptinine or the reference agonist for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for the cell line).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of ergocryptinine.
-
Plot the percentage of inhibition against the logarithm of the ergocryptinine concentration.
-
Determine the EC50 value (the concentration of ergocryptinine that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
Data Presentation:
| Compound | EC50 (nM) | % Maximal Inhibition |
| Ergocryptinine | Experimental Value | Experimental Value |
| Dopamine (Reference) | Experimental Value | Experimental Value |
Part 2: Assessing Cytotoxicity
Evaluating the potential toxicity of ergocryptinine is a critical step in its overall bioactivity assessment. The following assays provide quantitative measures of cell viability and membrane integrity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]
Scientific Rationale:
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[17][19] A decrease in formazan production in ergocryptinine-treated cells compared to untreated controls indicates a reduction in cell viability.
Protocol:
Materials:
-
Cell Line: A relevant cell line (e.g., a human cell line such as HepG2 for liver toxicity or SH-SY5Y for neurotoxicity).
-
Culture Medium: Appropriate for the chosen cell line.
-
Test Compound: Ergocryptinine.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of ergocryptinine. Include a vehicle control (medium with the same concentration of solvent used to dissolve ergocryptinine).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[20]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of ergocryptinine compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ergocryptinine concentration.
-
Determine the IC50 value (the concentration of ergocryptinine that reduces cell viability by 50%).
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[21]
Scientific Rationale:
LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane, a hallmark of necrosis.[22] The amount of LDH in the supernatant is proportional to the number of lysed cells. This assay provides a measure of cell membrane integrity and is often used to distinguish between cytotoxic and cytostatic effects.[23]
Protocol:
Materials:
-
Cell Line: As for the MTT assay.
-
Culture Medium: Appropriate for the chosen cell line.
-
Test Compound: Ergocryptinine.
-
LDH Assay Kit: A commercially available kit for the colorimetric or fluorometric detection of LDH.[21][22][23]
-
96-well cell culture plates.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Measurement:
-
Set up the LDH reaction according to the manufacturer's protocol. This typically involves adding the supernatant to a reaction mixture containing the necessary substrates.
-
Incubate at room temperature for the recommended time (usually 20-30 minutes), protected from light.[23]
-
Add a stop solution if required by the kit.
-
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[23]
-
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Background Control: Culture medium without cells.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
-
Plot the percentage of cytotoxicity against the logarithm of the ergocryptinine concentration.
-
Determine the EC50 value (the concentration of ergocryptinine that causes 50% cytotoxicity).
Data Presentation for Cytotoxicity Assays:
| Assay | Cell Line | Exposure Time (h) | IC50 / EC50 (µM) |
| MTT | e.g., HepG2 | 24 | Experimental Value |
| MTT | e.g., HepG2 | 48 | Experimental Value |
| LDH | e.g., HepG2 | 24 | Experimental Value |
| LDH | e.g., HepG2 | 48 | Experimental Value |
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro characterization of ergocryptinine's bioactivity. By systematically evaluating its interaction with the dopamine D2 receptor and its cytotoxic potential, researchers can gain valuable insights into its pharmacological profile. It is important to note that these in vitro assays are the first step in a comprehensive assessment. Further studies, including investigations into other potential targets and in vivo models, will be necessary to fully elucidate the therapeutic and toxicological implications of ergocryptinine.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. (2017). PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. [Link]
-
Ergocristine. (n.d.). PubChem. [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). National Center for Biotechnology Information. [Link]
-
How to run a cAMP HTRF assay. (2024). YouTube. [Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). PubMed. [Link]
-
Ergocryptine. (n.d.). Wikipedia. [Link]
-
Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes. (1999). PubMed. [Link]
-
D2 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. [Link]
-
Cytotoxicity and Fluorescence Visualization of Ergot Alkaloids in Human Cell Lines. (2025). [Link]
-
Cytotoxicity and accumulation of ergot alkaloids in human primary cells. (2026). MAPS - Psychedelic Bibliography. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (n.d.). PubMed. [Link]
-
Human Prolactin: Measurement in Plasma by In Vitro Bioassay. (n.d.). National Institutes of Health. [Link]
-
α -Ergocryptine, α -ergocryptinine, ergovaline, and ergovalinine.... (n.d.). ResearchGate. [Link]
-
Cytotoxicity and accumulation of ergot alkaloids in human primary cells. (2025). ResearchGate. [Link]
-
INSTRUCTIONS FOR USE Prol. (n.d.). New Civil Hospital Laboratory Services. [Link]
-
Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019). MDPI. [Link]
-
The Ergot Alkaloids. (n.d.). [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]
-
Analysis of Ergot Alkaloids. (2015). National Center for Biotechnology Information. [Link]
-
Different stereoisomeric forms of R- and S-α-ergocryptin and the intermediate IT (R top, IT middle, S bottom). (n.d.). ResearchGate. [Link]
-
Ergocryptine. (n.d.). PubChem. [Link]
-
Prolactin ELISA. (2022). Ansh Labs. [Link]
-
Qualisa Prolactin packinsert .cdr. (n.d.). Tulip Diagnostics. [Link]
-
Prolactin Hormone (PRL) Sequential Test System Product Code. (n.d.). Monobind Inc. [Link]
-
Cytotoxicity and accumulation of ergot alkaloids in human primary cells. (n.d.). University of Cumbria. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. bibliography.maps.org [bibliography.maps.org]
- 6. researchgate.net [researchgate.net]
- 7. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 8. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. promega.com [promega.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Ergocryptinine for Research Purposes
Abstract: This document provides a comprehensive guide for researchers on the generation of ergocryptinine, a critical ergopeptine alkaloid, for research applications. Recognizing the inherent challenges in the direct stereoselective synthesis of this compound, this guide focuses on the most scientifically sound and practical approaches: semi-synthesis from D-lysergic acid and the controlled epimerization from its more abundant diastereomer, α-ergocryptine. We detail field-proven protocols for the synthesis of the precursor, its subsequent epimerization, chromatographic purification, and rigorous analytical characterization.
Introduction: The Ergocryptinine Challenge
Ergocryptinine is a member of the ergopeptine class of alkaloids, naturally produced by fungi of the genus Claviceps.[1] Structurally, it is the C-8 epimer, or diastereomer, of ergocryptine. The nomenclature of ergot alkaloids designates the biologically potent, naturally predominant isomers with the suffix "-ine" (denoting an R configuration at C-8), while their less active and less stable epimers carry the "-inine" suffix (denoting an S configuration at C-8).[2]
The primary challenge in obtaining pure ergocryptinine for research—often required as an analytical standard or for comparative biological studies—is that direct chemical synthesis is exceedingly complex and low-yielding. Biosynthetic pathways are genetically programmed to produce the "-ine" form. Therefore, the most viable strategy for generating ergocryptinine involves the synthesis or isolation of ergocryptine, followed by a controlled chemical epimerization to induce the formation of ergocryptinine, which is then isolated via preparative chromatography. This guide provides a detailed framework for this multi-stage process.
Section 1: Generation of the α-Ergocryptine Precursor
The foundational step is to obtain α-ergocryptine. This can be achieved through two primary routes: extraction from a biosynthetic source or semi-synthesis from D-lysergic acid.
Part 1A: Biosynthetic Approach via Fermentation
The biosynthesis of ergopeptines is a complex, enzyme-mediated process. In Claviceps purpurea, D-lysergic acid is coupled with a specific tripeptide by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[3][4][5] For α-ergocryptine, this involves the activation of D-lysergic acid and its subsequent condensation with a tripeptide moiety. While running a full fermentation is beyond the scope of most chemistry labs, ergot alkaloid mixtures are commercially available or can be produced through established fermentation protocols.[6] The output of such a process is typically a mixture of alkaloids from which α-ergocryptine must be extracted and purified.
Part 1B: Semi-Synthetic Approach
A more controlled and accessible method for many research labs is the semi-synthesis of α-ergocryptine. This process hinges on the chemical coupling of two key fragments: the ergoline core (D-lysergic acid) and the tripeptide side chain.
Caption: Semi-synthesis workflow for α-ergocryptine.
Protocol 1: Solid-Phase Synthesis of the Tripeptide (Val-Leu-Pro)
This protocol outlines a standard manual Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Wang resin pre-loaded with L-Proline
-
Fmoc-L-Leu-OH, Fmoc-L-Val-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
Methodology:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.
-
Amino Acid Coupling (Leucine):
-
In a separate vial, pre-activate Fmoc-L-Leu-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat Cycle for Valine: Repeat steps 2-5 for the coupling of Fmoc-L-Val-OH.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) and wash (Step 3).
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude tripeptide by preparative RP-HPLC and confirm its identity via LC-MS.
Protocol 2: Coupling of D-Lysergic Acid to the Tripeptide
This is a representative solution-phase coupling protocol. D-lysergic acid is sensitive, so reactions should be performed under an inert atmosphere (Argon or Nitrogen) and protected from light.
Materials:
-
D-Lysergic Acid
-
Purified Tripeptide (H-Val-Leu-Pro-OH)
-
Coupling Reagent: HBTU
-
Base: DIPEA
-
Solvent: Anhydrous DMF
Methodology:
-
Dissolution: Dissolve D-lysergic acid (1 eq.) and HBTU (1.1 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.2 eq.) to the solution and stir for 10 minutes at room temperature to form the activated ester of lysergic acid.
-
Coupling: In a separate flask, dissolve the purified tripeptide (1.2 eq.) in anhydrous DMF. Add this solution to the activated lysergic acid mixture.
-
Reaction: Let the reaction proceed overnight at room temperature under an inert atmosphere.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product will be a mixture of epimers (α-ergocryptine and its C-8 isomer). This mixture is carried forward to the epimerization and purification steps.
Section 2: Controlled Epimerization to Ergocryptinine
The key to obtaining ergocryptinine is managing the equilibrium between the "-ine" and "-inine" forms. This equilibrium is solvent and pH-dependent. Protic solvents, particularly methanol, have been shown to facilitate epimerization at room temperature.[7][8]
Caption: Reversible epimerization at the C-8 position.
Protocol 3: Epimerization of α-Ergocryptine
This protocol aims to shift the equilibrium of an ergocryptine-rich mixture towards a higher concentration of ergocryptinine.
Materials:
-
Crude or purified α-ergocryptine (or the mixture from Protocol 2).
-
HPLC-grade Methanol.
-
Analytical HPLC-MS system for monitoring.
Methodology:
-
Dissolution: Dissolve the starting material in methanol to a concentration of approximately 1 mg/mL.
-
Equilibration: Store the solution in a sealed, light-protected vial at room temperature (20-25°C).
-
Monitoring: Periodically (e.g., every 6, 12, and 24 hours), inject a small aliquot into an analytical HPLC system to monitor the ratio of ergocryptine to ergocryptinine.
-
Equilibrium: The reaction is considered to have reached equilibrium when the ratio of the two epimers remains constant over several time points. In methanol, this can take 24-48 hours.[9]
-
Storage: Once equilibrium is reached, immediately store the solution at -20°C or colder to slow further changes, or proceed directly to preparative HPLC.
Table 1: Influence of Solvent on α-Ergocryptine Epimerization
| Solvent | Temperature | Time | % Ergocryptinine Formed | Source |
|---|---|---|---|---|
| Chloroform | Room Temp | >24 h | ~0% | [8] |
| Acetonitrile | Room Temp | >24 h | < 5% | [8] |
| Methanol | Room Temp | 38 days | ~78% | [8] |
| 70:30 Water:Methanol | Room Temp | 42 days | ~47% | [8] |
| Methanol | 37°C | 72 h | ~50% |[9] |
Section 3: Purification by Preparative HPLC
Chromatographic separation is the only effective method for isolating pure ergocryptinine from its epimer. Reversed-phase chromatography using an alkaline mobile phase is preferred as it enhances the stability of the epimers and provides good resolution.[10][11]
Protocol 4: Preparative RP-HPLC Separation of Epimers
Instrumentation & Columns:
-
Preparative HPLC system with a UV detector (monitoring at ~310 nm).
-
Reversed-Phase C18 column with a suitable particle size (e.g., 5-10 µm) and dimensions (e.g., 250 x 21.2 mm).
Mobile Phase:
-
Solvent A: Water with 0.1% Ammonium Hydroxide (or 10 mM Ammonium Carbonate), pH adjusted to ~9.
-
Solvent B: Acetonitrile.
Methodology:
-
Sample Preparation: Dilute the equilibrated epimer mixture from Protocol 3 with the initial mobile phase. Filter through a 0.45 µm filter.
-
Elution Gradient:
-
Equilibrate the column with 70% Solvent A / 30% Solvent B.
-
Inject the sample.
-
Run a linear gradient from 30% B to 70% B over 40 minutes.
-
Note: The optimal gradient must be developed on an analytical scale first.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram. In alkaline reversed-phase systems, the "-ine" (R-epimer, ergocryptine) typically elutes slightly before the "-inine" (S-epimer, ergocryptinine).[10]
-
Analysis: Analyze the collected fractions using analytical LC-MS to identify those containing pure ergocryptinine.
-
Product Recovery: Pool the pure fractions. Remove the acetonitrile using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain pure ergocryptinine as a solid.
Section 4: Characterization and Quality Control
Rigorous analytical confirmation of the final product is mandatory.
Protocol 5: Analytical Verification
A. LC-MS/MS Analysis:
-
Technique: Use a high-resolution mass spectrometer coupled to a UPLC/HPLC system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Expected Ions: Monitor for the protonated molecule [M+H]⁺.
-
Fragmentation: Perform MS/MS (tandem mass spectrometry). Ergopeptines exhibit characteristic fragmentation patterns, often yielding a common fragment ion from the lysergic acid moiety.[12][13]
B. NMR Spectroscopy:
-
Technique: ¹H-NMR spectroscopy is effective for distinguishing between C-8 epimers.
-
Distinguishing Features: The chemical shift and coupling constants of the H-8 proton and adjacent protons (e.g., H-7, H-9) are different for the "-ine" and "-inine" forms. These differences, while subtle, provide definitive structural confirmation.[14][15]
Table 2: Key Analytical Data for α-Ergocryptinine
| Parameter | Expected Value | Notes |
|---|---|---|
| Molecular Formula | C₃₂H₄₁N₅O₅ | |
| Molecular Weight | 575.71 g/mol | |
| [M+H]⁺ (m/z) | 576.3 | ESI-MS |
| Key MS/MS Fragments (m/z) | 268, 223 | Characteristic of the ergoline core.[13] |
| HPLC Elution Order | Elutes after α-ergocryptine | On reversed-phase with alkaline mobile phase.[10] |
Section 5: Handling, Storage, and Safety
Storage: To prevent epimerization back to the more stable ergocryptine, purified ergocryptinine should be stored as a solid, in an amber vial, at -20°C or below. For solution-based work, prepare fresh solutions in aprotic solvents (e.g., acetonitrile) and keep them cold and protected from light. Avoid prolonged storage in protic solvents like methanol.
Safety: WARNING: Ergot alkaloids are highly toxic compounds. They exhibit potent physiological effects at low doses. Always handle these compounds with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Walzel, B., Riederer, B., & Keller, U. (2002). Molecular Cloning and Analysis of the Ergopeptine Assembly System in the Ergot Fungus Claviceps purpurea. The Journal of Biological Chemistry, 277(10), 7642-7649.
-
Maier, W., Erge, D., & Gröger, D. (1980). Studies on the cell-free biosynthesis of ergopeptines in Claviceps purpurea. FEMS Microbiology Letters, 9(2), 145-148.
-
Kuner, M., et al. (2021). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. Journal of Agricultural and Food Chemistry, 69(3), 1049-1058.
-
Smith, F. T., & Shappell, N. W. (2002). Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents. Journal of Animal Science, 80(8), 2217–2222.
-
Chen, J., et al. (2025). Unveiling nonribosomal peptide synthetases from the ergot fungus Claviceps purpurea involved in the formation of diverse ergopeptines. Acta Pharmaceutica Sinica B.
-
Shappell, N. W., & Smith, F. T. (2002). Technical note: Epimerization of ergopeptine alkaloids in organic and aqueous solvents. Journal of Animal Science, 80(8), 2217-2222.
-
Correia, T., Grammel, N., Ortel, I., Keller, U., & Tudzynski, P. (2003). Molecular Cloning and Analysis of the Ergopeptine Assembly System in the Ergot Fungus Claviceps purpurea. The Journal of Biological Chemistry, 278(15), 12622-12630.
-
Schiff, P. L. (2006). Ergot and Its Alkaloids. American Journal of Pharmaceutical Education, 70(5), 98.
-
Smith, F. T., & Shappell, N. W. (2002). α -Ergocryptine, α -ergocryptinine, ergovaline, and ergovalinine. Epimerization occurs under various solvent conditions... [Figure]. ResearchGate.
-
Cherewyk, J. E., Blakley, B. R., & Al-Dissi, A. (2023). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. Mycotoxin Research, 39(4), 265–276.
-
Wikipedia contributors. (2023, December 27). Ergocryptine. In Wikipedia, The Free Encyclopedia.
-
Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins, 7(6), 2024–2050.
-
Komarova, E. N., & Tolkachev, O. N. (2001). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). Pharmaceutical Chemistry Journal, 35, 504-513.
-
Casy, A. F., & Ogungbamila, F. O. (1982). Rapid identification of ergot derivatives by 1H-NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 1(4), 357-366.
-
Mohamed, R., Gremaud, E., Tabet, J. C., & Guy, P. A. (2006). Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments. Rapid Communications in Mass Spectrometry, 20(19), 2787-2799.
-
Berlicki, Ł., et al. (2020). Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea. Molecules, 25(21), 5036.
-
Krska, R., Stubbings, G., Scott, P. M., & Crews, C. (2008). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 22(18), 2821-2830.
Sources
- 1. Ergocryptine - Wikipedia [en.wikipedia.org]
- 2. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular cloning and analysis of the ergopeptine assembly system in the ergot fungus Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling nonribosomal peptide synthetases from the ergot fungus Claviceps purpurea involved in the formation of diverse ergopeptines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid identification of ergot derivatives by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of Ergocryptinine from Claviceps purpurea Sclerotia
Abstract
This document provides a comprehensive guide for the isolation, purification, and analytical verification of ergocryptinine from the sclerotia (ergots) of Claviceps purpurea. Ergocryptinine, an ergopeptinine alkaloid, is the C-8 epimer of ergocryptine and a significant component within the ergotoxine group.[1][2] The protocols detailed herein are designed for researchers in natural product chemistry, pharmacology, and drug development, emphasizing methodological rationale, procedural robustness, and stringent safety measures. The workflow encompasses solvent extraction from dried sclerotia, purification via acid-base partitioning, and final polishing using preparative high-performance liquid chromatography (HPLC). Analytical validation is achieved through ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Introduction: The Scientific Context
Claviceps purpurea is a parasitic fungus that infects the florets of rye and other cereal grains, replacing the host's seed with a dense fungal resting structure known as a sclerotium or ergot.[3][4] These ergots are a rich source of a diverse class of indole-derived secondary metabolites known as ergot alkaloids.[5][6] Biosynthetically derived from L-tryptophan and dimethylallyl diphosphate, these compounds exhibit a wide range of pharmacological activities, primarily through their interaction with adrenergic, dopaminergic, and serotonergic receptors.[6]
Ergocryptinine belongs to the ergopeptinine class, which are complex peptide-containing alkaloids.[7] It is the C-8(S) isomer (epimer) of the more biologically active C-8(R) isomer, α-ergocryptine.[1] The interconversion between these epimers is a critical factor in the extraction and handling process, as it can be influenced by pH, solvent, and light.[8][9] Given their potent bioactivity and toxicity, the isolation of specific ergot alkaloids like ergocryptinine in high purity is essential for pharmacological research, reference standard preparation, and the development of semi-synthetic drug precursors.
Safety Imperative: Ergot alkaloids are potent toxins. Ingestion can lead to ergotism, a severe condition with convulsive and gangrenous symptoms.[3][6] All handling of ergot sclerotia, extracts, and purified compounds must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste must be decontaminated and disposed of according to institutional guidelines for hazardous chemical waste.
Principle of Isolation
The isolation strategy is built upon the physicochemical properties of ergocryptinine and other ergot alkaloids. The workflow leverages differences in solubility and acid-base characteristics to systematically separate the target analyte from the complex matrix of the sclerotia, which includes lipids, pigments, and other alkaloids.
-
Step 1: Solid-Liquid Extraction: Ergocryptinine, being moderately polar, is first extracted from the finely ground sclerotia using an organic solvent system.
-
Step 2: Acid-Base Liquid-Liquid Partitioning: As a basic compound, ergocryptinine's solubility is pH-dependent. It is protonated in an acidic aqueous solution, becoming water-soluble and separating from neutral, lipophilic contaminants (e.g., fats and oils).[10][11] Subsequent basification of the aqueous phase deprotonates the alkaloid, rendering it soluble again in a non-polar organic solvent, achieving a significant purification factor.
-
Step 3: Chromatographic Separation: High-performance liquid chromatography (HPLC) is employed for the final separation of ergocryptinine from closely related alkaloids and its epimer, ergocryptine.[12]
-
Step 4: Analytical Verification: The identity and purity of the isolated compound are unequivocally confirmed using a high-sensitivity technique like LC-MS/MS.[13]
Key Physicochemical Properties of Ergot Alkaloids
| Property | Value/Description | Rationale for Protocol Design |
| Molecular Formula | C₃₂H₄₁N₅O₅ | Dictates molecular weight for mass spectrometry. |
| Molecular Weight | 575.7 g/mol [2] | Used for calculating molar concentrations and for MS identification. |
| Solubility | Insoluble in water; slightly soluble in ethanol, acetone, chloroform.[14] | Guides the choice of organic solvents for initial extraction. |
| Acid-Base Nature | Basic, forms water-soluble salts in acidic solutions.[15] | This is the core principle behind the liquid-liquid partitioning purification step.[10][11] |
| Epimerization | Interconverts with ergocryptine at C-8, influenced by pH and solvent.[1][8] | Alkaline mobile phases in HPLC are preferred to stabilize epimers and improve separation.[8][12] |
| Stability | Degrades upon exposure to heat and light.[16] | Requires processing in low-light conditions and avoidance of high temperatures. |
Workflow Visualization
The overall process for isolating ergocryptinine is depicted below. This workflow ensures a systematic progression from raw biological material to a highly purified and verified chemical entity.
Caption: Workflow for Ergocryptinine Isolation.
Detailed Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids from Sclerotia
Rationale: This protocol uses an organic solvent mixture to efficiently extract ergot alkaloids from the dried, ground fungal matrix.[3] A toluene/ethanol mixture provides a good balance of polarity to extract the ergopeptines while minimizing the co-extraction of highly polar impurities.[10][11] Cryogenic grinding prevents thermal degradation of the alkaloids.
Materials:
-
Claviceps purpurea sclerotia
-
Liquid nitrogen
-
Toluene, HPLC grade
-
Ethanol (95-100%), HPLC grade
-
Rotary evaporator
-
Blender or grinder
-
Large Erlenmeyer flask
-
Buchner funnel and filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Preparation of Sclerotia: Weigh 100 g of dried C. purpurea sclerotia. Freeze the sclerotia by immersing them in liquid nitrogen for 5-10 minutes.
-
Grinding: Immediately transfer the frozen sclerotia to a pre-chilled blender or grinder. Grind to a fine powder (approx. 40-60 mesh). This step must be performed quickly to prevent thawing.
-
Solvent Extraction: Transfer the powdered sclerotia to a 2 L Erlenmeyer flask. Add 1 L of a toluene/ethanol (90:10 v/v) mixture.[10][11]
-
Maceration: Seal the flask and stir the suspension at ambient temperature (20-25°C) for 12-16 hours using a magnetic stirrer. Protect the flask from direct light by wrapping it in aluminum foil.
-
Filtration: Filter the mixture through a Buchner funnel under vacuum to separate the powdered marc from the solvent extract.
-
Re-extraction: Return the marc to the flask and repeat the extraction (Steps 3-5) with another 500 mL of the solvent mixture for 4 hours to maximize yield.
-
Combine and Concentrate: Combine the filtrates from both extractions. Concentrate the solution under reduced pressure using a rotary evaporator at a bath temperature not exceeding 45°C. Evaporate to a viscous, oily residue. This is the crude alkaloid extract.
Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction
Rationale: This classic acid-base partitioning technique is highly effective for separating basic alkaloids from neutral lipids and other non-basic compounds.[10][11] The alkaloid is first trapped as a salt in the aqueous phase, which is then washed. Basifying the aqueous phase liberates the free alkaloid, allowing its transfer back into a clean organic phase.
Materials:
-
Crude alkaloid extract (from Protocol 1)
-
Toluene, HPLC grade
-
Hydrochloric acid (HCl), 2% aqueous solution (v/v)
-
Ammonium hydroxide (NH₄OH), 25% solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Separatory funnel (2 L)
-
pH meter or pH indicator strips
Procedure:
-
Dissolution: Dissolve the crude extract from Protocol 1 in 500 mL of toluene.
-
Acid Extraction: Transfer the toluene solution to a 2 L separatory funnel. Add 250 mL of 2% aqueous HCl. Shake vigorously for 3-5 minutes, venting frequently to release pressure. Allow the layers to separate completely.
-
Phase Separation: The ergot alkaloids, now protonated as hydrochloride salts, will be in the lower aqueous layer. Carefully drain the lower aqueous layer into a clean flask.
-
Repeat Acid Extraction: Repeat the extraction of the toluene layer (which still contains lipids) with two additional 150 mL portions of 2% HCl. Combine all aqueous extracts. The original toluene layer can now be discarded as hazardous waste.
-
Washing: Return the combined acidic aqueous extracts to the separatory funnel. Wash the extract with 100 mL of fresh toluene to remove any remaining neutral impurities. Discard the toluene wash.
-
Basification: Cool the aqueous extract in an ice bath. Slowly add 25% ammonium hydroxide dropwise while gently swirling until the pH of the solution reaches 8.5-9.0. A precipitate of free alkaloids may form.
-
Re-extraction into Organic Phase: Add 300 mL of fresh toluene to the separatory funnel. Shake vigorously for 3-5 minutes. The deprotonated, free-base alkaloids will now partition into the upper toluene layer.
-
Isolate Organic Phase: Allow the layers to separate and drain the lower aqueous layer for disposal. Collect the upper toluene layer.
-
Final Extraction: Extract the aqueous layer again with two additional 100 mL portions of toluene. Combine all toluene extracts.
-
Drying and Concentration: Dry the combined toluene extract over anhydrous sodium sulfate for 30 minutes. Decant or filter the dried solution and concentrate to dryness on a rotary evaporator (T < 45°C). The resulting solid is the purified alkaloid fraction.
Protocol 3: Isolation by Preparative HPLC
Rationale: Preparative HPLC provides the high resolution needed to separate ergocryptinine from its α- and β-epimers and other closely related alkaloids. A phenyl-hexyl stationary phase is effective for this challenging separation.[17] An alkaline mobile phase is crucial to maintain the stability of the epimers during the run.[8][12]
Materials & Equipment:
-
Preparative HPLC system with UV detector
-
Fraction collector
-
Phenyl-Hexyl preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Purified alkaloid fraction (from Protocol 2)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH adjusted to 9.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve the purified alkaloid fraction in a minimal volume of the initial mobile phase mixture (e.g., 70% A / 30% B). Filter through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
Detection: UV at 310 nm.
-
Gradient:
-
0-5 min: 30% B
-
5-40 min: Linear gradient from 30% to 60% B
-
40-45 min: Hold at 60% B
-
45-50 min: Return to 30% B and equilibrate.
-
-
-
Injection and Fraction Collection: Inject the sample onto the column. Monitor the chromatogram in real-time. In reverse-phase systems with alkaline mobile phases, the less polar -inine epimers typically elute after their corresponding -ine forms.[8] Collect fractions corresponding to the target peak for ergocryptinine.
-
Post-Processing: Combine the fractions containing pure ergocryptinine. Evaporate the solvent under reduced pressure. The resulting solid should be stored at -20°C or lower, protected from light.[1]
Protocol 4: Analytical Verification by UHPLC-MS/MS
Rationale: This protocol confirms the identity and assesses the purity of the isolated compound. UHPLC-MS/MS provides definitive structural information through mass-to-charge ratio and fragmentation patterns, with high sensitivity and specificity.[18][19]
Materials & Equipment:
-
UHPLC-MS/MS system with an electrospray ionization (ESI) source
-
Analytical C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Isolated ergocryptinine
-
Certified ergocryptinine reference standard
-
Acetonitrile and water (LC-MS grade)
-
Ammonium carbonate or formic acid (LC-MS grade additive)
Procedure:
-
Standard and Sample Preparation: Prepare a 1 µg/mL solution of the isolated ergocryptinine and the certified reference standard in acetonitrile.
-
LC-MS/MS Conditions (Example):
-
Column: C18 column maintained at 30-40°C.
-
Mobile Phase: Gradient elution using water and acetonitrile, both containing 5 mM ammonium carbonate.
-
Ionization: ESI in positive mode.
-
MS Analysis: Use Multiple Reaction Monitoring (MRM) mode. Monitor for the precursor ion of ergocryptinine (m/z 576.4) and its characteristic product ions (e.g., m/z 268.2, 223.2).[20]
-
-
Data Analysis:
-
Identification: Confirm the identity of the isolated compound by comparing its retention time and mass fragmentation pattern with the certified reference standard.
-
Purity Assessment: Integrate the peak area for ergocryptinine and any visible impurities in the chromatogram. Calculate purity as (Area of Ergocryptinine Peak / Total Area of All Peaks) x 100. The target purity should be >98%.
-
References
- Mechotech. Ergot (Claviceps purpurea) Extraction & Processing. Mechotech: Advanced Solutions.
- Lorenz, N., et al. (2009). Alkaloid Cluster Gene ccsA of the Ergot Fungus Claviceps purpurea Encodes Chanoclavine I Synthase.
- Young, C. A., et al. (2006). Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis. Applied and Environmental Microbiology.
- Robinson, S. L., et al. (2021). Evolution of the Ergot Alkaloid Biosynthetic Gene Cluster Results in Divergent Mycotoxin Profiles in Claviceps purpurea Sclerotia. MDPI.
- Schardl, C. L., et al. (2017). Ergot Alkaloids of the Family Clavicipitaceae.
- Wallwey, C., & Li, S. M. (2014). Biosynthetic Pathways of Ergot Alkaloids. PMC - PubMed Central - NIH.
- Crews, C. (2015). Analysis of Ergot Alkaloids. PMC - PubMed Central - NIH.
- Smith, J., & Shappell, N. W. (2016). α -Ergocryptine, α -ergocryptinine, ergovaline, and ergovalinine....
- Butz, M., et al. (2017). Determination of ergot alkaloids in rye.
- KAVKA, M., & SEMELA, M. (2005).
- KAVKA, M., & SEMELA, M. (2007).
- Various Authors. (2025). Analytical techniques for quantification of ergot alkaloids.
- Lee, S., et al. (2022). Simultaneous Determination of Ergot Alkaloids in Swine and Dairy Feeds Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI.
- Various Authors. (2025). Degradation and epimerization of ergot alkaloids after baking and in vitro digestion. ScienceDirect.
- National Center for Biotechnology Inform
- Krska, R., et al. (2008). Stability and epimerisation behaviour of ergot alkaloids in various solvents.
- Roy, J., & Shappell, N. W. (2023).
- Frach, K., & Blaschke, G. (1998). Separation of ergot alkaloids and their epimers and determination in sclerotia by capillary electrophoresis. PubMed.
- Ware, G. M., et al. (1995). Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk. PubMed.
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- Amici, A. M., et al. (1967). Production of Peptide Ergot Alkaloids in Submerged Culture by Three Isolates of Claviceps purpurea. PMC - PubMed Central - NIH.
- Crews, C. (2015). Analysis of Ergot Alkaloids. MDPI.
- Komarova, E., & Tolkachev, O. (2024). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review).
- UDVARDY-NAGY, E., et al. (1975). Fermentation process for the preparation of ergot alkaloids.
- Keller, U., Zocher, R., & Kleinkauf, H. (1980). Biosynthesis of Ergotamine in Protoplasts of Claviceps purpurea. SciSpace.
- De Ruyck, H., et al. (2018). A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market.
- Trilogy Analytical Laboratory. (n.d.). Ergot Alkaloid 12 Analyte Panel Analysis by LC-MS/MS.
- Doi, Y., et al. (2022). Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium. Scirp.org.
- Duringer, J., et al. (2012). Chemical structure of the water insoluble ergopeptine alkaloids...
- Restek Corporation. (n.d.). Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions. Restek.
- Kelleher, W. J., et al. (1984). Isolation and Characterization of Vacuoles from the Ergot Fungus Claviceps purpurea. Applied and Environmental Microbiology.
- National Center for Biotechnology Inform
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mechotech.in [mechotech.in]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of the Ergot Alkaloid Biosynthetic Gene Cluster Results in Divergent Mycotoxin Profiles in Claviceps purpurea Sclerotia [mdpi.com]
- 8. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2005082910A1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 11. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 12. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 18. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 19. trilogylab.com [trilogylab.com]
- 20. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [discover.restek.com]
Using ergocryptinine as a reference standard in mycotoxin analysis
Application Note & Protocol
Topic: The Role and Application of Ergocryptinine as a Reference Standard in the Analytical Quantification of Ergot Alkaloids
Audience: Researchers, analytical scientists, and quality control professionals in the food safety and drug development sectors.
Executive Summary
Ergot alkaloids (EAs) are a class of mycotoxins produced by fungi of the genus Claviceps, which primarily infect cereal grains like rye, wheat, and barley.[1] Due to their toxicity, which can lead to the condition known as ergotism, regulatory bodies worldwide, including the European Union, have established stringent maximum levels for the sum of principal EAs in food and feed.[2][3][4] Accurate quantification is therefore not merely an academic exercise but a critical component of global food safety. This document provides a detailed guide on the use of ergocryptinine, a key ergot alkaloid epimer, as a reference standard in modern analytical workflows, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It outlines the scientific rationale behind protocol choices, provides validated step-by-step methodologies, and emphasizes the principles of ensuring data integrity and trustworthiness.
The Scientific Imperative: Why Ergocryptinine Matters
The analytical challenge with ergot alkaloids lies in their chemical diversity and instability. The six most regulated EAs (ergometrine, ergotamine, ergosine, ergocristine, ergocryptine, and ergocornine) exist as pairs of epimers at the C-8 position.[4][5] The R-isomers, designated with an "-ine" suffix (e.g., ergocryptine), are considered the primary biologically active forms.[6] However, under various conditions including changes in pH or in aqueous solutions, they can readily interconvert to their corresponding S-isomers, designated with an "-inine" suffix (e.g., ergocryptinine).[7][8]
Although the "-inine" forms are less biologically active, their presence is analytically significant for two primary reasons:
-
Regulatory Compliance: Maximum levels are typically set for the sum of both the "-ine" and "-inine" epimers.[4][9] Failing to quantify ergocryptinine would lead to an underestimation of the total contamination level.
-
Analytical Accuracy: The epimerization process can occur during sample storage, extraction, and analysis.[8][10] Therefore, a reliable analytical method must be able to separate and quantify both forms to reflect the true state of the sample.
Ergocryptinine is the C-8 S-epimer of ergocryptine. Its inclusion as a certified reference standard is indispensable for the accurate calibration and validation of analytical methods aimed at comprehensive ergot alkaloid profiling.
Ergocryptinine Chemical Profile
| Property | Value | Source |
| IUPAC Name | (6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [11] |
| Molecular Formula | C₃₂H₄₁N₅O₅ | [11] |
| Molecular Weight | 575.7 g/mol | [11] |
| CAS Number | 511-10-4 | [11] |
| Class | Peptide Ergot Alkaloid | [11] |
The Analytical Workflow: A Validated System
The accurate determination of ergocryptinine and its parent compound relies on a multi-stage process designed to ensure analyte stability, removal of interfering matrix components, and sensitive, selective detection.
Protocol 1: Preparation of Ergocryptinine Reference Standards
Causality: The accuracy of all subsequent measurements is contingent upon the precise preparation of stock and working standards. The choice of solvent and storage conditions is critical to prevent degradation and epimerization, ensuring the integrity of the standard.[10][12]
Materials:
-
Certified Ergocryptinine reference material (e.g., 0.125 mg solid)[13]
-
Acetonitrile (HPLC or LC-MS grade)
-
Class A volumetric flasks (e.g., 5 mL, 10 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Amber glass vials for storage
Procedure:
Step 1: Preparation of Primary Stock Solution (e.g., 25 µg/mL)
-
Allow the vial containing the certified reference material to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Accurately weigh the vial before and after removing the solid, or if purchased as a pre-weighed amount, proceed to the next step.
-
Quantitatively transfer the solid ergocryptinine to a 5 mL Class A volumetric flask using acetonitrile.
-
Rinse the original vial multiple times with small volumes of acetonitrile, adding the rinsates to the flask to ensure complete transfer.
-
Bring the flask to volume with acetonitrile, stopper, and mix thoroughly by inversion until all solid is dissolved.
-
Rationale: Acetonitrile is the preferred solvent for long-term storage as it minimizes epimerization compared to protic solvents like methanol or water.[12]
-
Transfer the stock solution to an amber glass vial, label clearly (Name, Concentration, Prep Date, Initials), and store at ≤ -20°C. Long-term storage should be at these low temperatures to ensure stability.[12]
Step 2: Preparation of Intermediate and Working Standard Solutions
-
Prepare an intermediate stock solution (e.g., 1 µg/mL) by diluting the primary stock solution with acetonitrile. For example, transfer 400 µL of the 25 µg/mL stock into a 10 mL volumetric flask and bring to volume with acetonitrile.
-
From the intermediate stock, prepare a series of calibration working standards to cover the expected analytical range (e.g., 0.5 to 50 ng/mL).
-
Rationale: Preparing standards in the same solvent as the final sample reconstitution solvent helps prevent chromatographic peak distortion.[8]
-
These working standards should be prepared fresh daily or weekly and stored at 4°C in the dark, as stability in diluted solutions at higher temperatures is reduced.[10]
Protocol 2: Extraction of Ergot Alkaloids from Cereal Matrix
Causality: This protocol utilizes a buffered acetonitrile extraction, a principle adapted from the QuEChERS methodology. Acetonitrile efficiently extracts the semi-polar ergot alkaloids, while the ammonium carbonate buffer maintains an alkaline pH to stabilize the epimers and prevent their interconversion during the extraction process.[10][12] The subsequent dispersive SPE (d-SPE) step is crucial for removing co-extracted matrix components like fats and pigments that can interfere with LC-MS/MS analysis.[14]
Materials:
-
Homogenized sample (e.g., rye flour)
-
Extraction Solvent: Acetonitrile with 1% (v/v) formic acid or an acetonitrile/ammonium carbonate buffer mixture.[10][15]
-
50 mL polypropylene centrifuge tubes
-
d-SPE kit for mycotoxin analysis (containing PSA - primary secondary amine, and C18 sorbents)
-
High-speed centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh 5.0 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Cap the tube tightly and shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer a 6 mL aliquot of the supernatant (the extract) into a 15 mL tube containing the d-SPE sorbents.
-
Rationale: PSA removes organic acids and some polar pigments, while C18 removes non-polar interferences like lipids. This clean-up is vital to reduce matrix effects during MS detection.[8]
-
Vortex the d-SPE tube for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 4 mL aliquot of the cleaned supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 1 mL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with buffer).
-
Vortex to dissolve, then filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 3: Instrumental Analysis by UHPLC-MS/MS
Causality: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the definitive technique for ergot alkaloid analysis due to its exceptional sensitivity and selectivity.[15][16][17] It allows for the separation of closely related epimers and their unambiguous detection and quantification even at the low µg/kg levels required by regulations.
Typical LC-MS/MS Parameters
| Parameter | Typical Setting | Rationale |
| Analytical Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Provides excellent separation for semi-polar ergot alkaloids.[15] |
| Mobile Phase A | Water with 5 mM ammonium carbonate + 0.1% formic acid | The buffer controls pH to ensure consistent analyte ionization and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | The organic phase elutes the analytes from the column. |
| Gradient Elution | Start at low %B, ramp up to high %B, then re-equilibrate | Allows for the separation of compounds with varying polarities within a reasonable run time. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimized for 2.1 mm ID columns to achieve sharp peaks. |
| Column Temperature | 40°C | Improves separation efficiency and reduces viscosity. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Ergot alkaloids readily form positive ions [M+H]⁺. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor → product ion transitions for each analyte. |
MRM Transitions: For ergocryptinine (and ergocryptine), a common precursor ion is m/z 576.3. Product ions for confirmation and quantification would be determined during method development (e.g., m/z 223, 282). At least two transitions are monitored per compound for confident identification according to validation guidelines.
Method Validation and Quality Control
A protocol is only trustworthy if its performance is characterized. Any laboratory implementing this method must perform an in-house validation according to established guidelines (e.g., EU 2021/808, AOAC).[14][18]
Key Validation Parameters:
-
Selectivity: Demonstrate no significant interference at the retention time of ergocryptinine in blank matrix samples.
-
Linearity: Establish a calibration curve using matrix-matched standards and demonstrate a linear response (R² > 0.99) over the intended quantification range.
-
Recovery: Analyze blank samples spiked with known concentrations of ergocryptinine at low, medium, and high levels. Recoveries should typically fall within 70-120%.
-
Repeatability & Reproducibility: Assess the precision of the method by analyzing replicate samples within the same day and on different days. Relative Standard Deviation (RSD) should typically be < 20%.
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision. The LOQ must be below the regulatory limits.
Conclusion
The use of ergocryptinine as a certified reference standard is not optional but a fundamental requirement for any scientifically valid and regulatory-compliant analysis of ergot alkaloids. Its proper handling, the preparation of accurate standard solutions, and its inclusion in a robust, validated analytical workflow—preferably based on LC-MS/MS—are essential for ensuring the safety of the food and feed supply chains. By understanding the chemistry of epimerization and implementing the detailed protocols described herein, analytical laboratories can produce data that is accurate, reliable, and trustworthy.
References
-
Eurofins. (n.d.). Regulatory limits for ergot alkaloids and ergot sclerotia in grains. Eurofins Deutschland. Retrieved from [Link]
-
Feedipedia. (n.d.). Ergot, ergotism and feed regulations. Retrieved from [Link]
-
Food Safety News. (2021, September 1). Europe sets new ergot alkaloids limits. Retrieved from [Link]
-
AGROLAB GROUP. (2021, October 11). Ergot and ergot alkaloids - EU Regulation published. Retrieved from [Link]
-
Micotoxinas en alimentos para animales. (n.d.). ERGOT ALKALOIDS IN ANIMAL NUTRITION. Retrieved from [Link]
-
Alshannaq, A., & Yu, J.-H. (2017). Validation of analytical methods for determining mycotoxins in foodstuffs. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ergocryptinine. PubChem. Retrieved from [Link]
-
da Costa, R. M., Faria, M. A., de Pinho, P. G., & Cunha, S. C. (2023). Analytical techniques for quantification of ergot alkaloids. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. Retrieved from [Link]
-
Crews, C. (2015). Analysis of Ergot Alkaloids. ResearchGate. Retrieved from [Link]
-
Stroka, J. (n.d.). Development and Validation of Analytical Methods for Mycotoxins in Food, Medicinal Herbs and Feed. Retrieved from [Link]
-
Martins, C., & Martins, H. (2009). Comparison of the validation of two analytical methods for fungal toxins according to RELACRE and the 2002/657/EC. Retrieved from [Link]
-
Scott, P. M., & Crews, C. (2015). Analysis of Ergot Alkaloids. PMC - PubMed Central. Retrieved from [Link]
-
Kowalczyk, E., & Kwiatek, K. (2023). Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds. PMC - NIH. Retrieved from [Link]
-
Gavrilescu, M., & Chisti, Y. (2020). The Existing Methods and Novel Approaches in Mycotoxins' Detection. PMC - NIH. Retrieved from [Link]
-
Romer Labs. (n.d.). Ergot Alkaloids. Food Risk Management. Retrieved from [Link]
-
Ministry for Primary Industries. (n.d.). Mycotoxin Surveillance Programme: Ergot alkaloids. Retrieved from [Link]
-
Krska, R., Berthiller, F., Schuhmacher, R., Nielsen, K. F., & Crews, C. (2008). Determination of Ergot Alkaloids: Purity and Stability Assessment of Standards and Optimization of Extraction Conditions for Cereal Samples. ResearchGate. Retrieved from [Link]
-
Krska, R., Berthiller, F., Schuhmacher, R., Nielsen, K. F., & Crews, C. (2008). Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples. PubMed. Retrieved from [Link]
-
Malysiak, M., Wirth, S., & Humpf, H.-U. (2022). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Determination of ergot alkaloids in rye. Retrieved from [Link]
-
Valenta, H. (1998). Determination of ergot alkaloids in feed by HPLC. ResearchGate. Retrieved from [Link]
-
Chung, S. H. (2023). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. PMC - NIH. Retrieved from [Link]
Sources
- 1. trilogylab.com [trilogylab.com]
- 2. Maximum limits for ergot alkaloids/ergot sclerotia in grains - Eurofins Scientific [eurofins.de]
- 3. Europe sets new ergot alkaloids limits | Food Safety News [foodsafetynews.com]
- 4. Ergot and ergot alkaloids - EU Regulation published - AGROLAB GROUP [agrolab.com]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ergocryptinine | C32H41N5O5 | CID 10875520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ergocristinine | CAS 511-07-9 | LGC Standards [lgcstandards.com]
- 14. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing ergocryptinine epimerization during sample storage
A Guide to Preventing Epimerization During Sample Storage and Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ergocryptinine and related ergot alkaloids. This resource provides in-depth guidance on preventing the epimerization of ergocryptinine to its corresponding R-epimer, ergocryptine, a critical factor for ensuring the accuracy and reproducibility of experimental results.
Understanding Ergocryptinine Epimerization
Ergocryptinine is the C-8 S-epimer of the ergot alkaloid ergocryptine (the R-epimer).[1] These two stereoisomers are interconvertible in a process known as epimerization.[2] This conversion can occur spontaneously and is influenced by various environmental factors, potentially leading to inaccurate quantification and misinterpretation of biological activity, as the R-epimers are generally considered more toxicologically active.[3]
The mechanism of epimerization is thought to proceed through a keto-enol tautomerism, forming an intermediate state that allows for the change in stereochemistry at the C-8 position.[2][3]
Caption: Interconversion of ergocryptine and ergocryptinine via an enol intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause ergocryptinine to epimerize?
A1: The main factors that promote the epimerization of ergocryptinine to ergocryptine are:
-
Temperature: Elevated temperatures significantly accelerate epimerization.[4]
-
Solvent: Protic solvents, such as methanol and water, can facilitate the proton exchange necessary for tautomerism and subsequent epimerization.[5][6][7]
-
pH: The pH of the solution can influence the rate of epimerization, with both acidic and alkaline conditions potentially affecting stability.[6][8]
-
Light: Exposure to UV light can also influence the ratio of R and S epimers.[3][5]
Q2: What is the ideal temperature for storing ergocryptinine samples?
A2: To minimize epimerization, it is crucial to store ergocryptinine samples at low temperatures. Studies have shown that storage at -20°C or, even better, -40°C is highly effective at preserving the isomeric integrity of ergot alkaloids.[5][6][7] While storage at +4°C may be suitable for short periods (e.g., overnight), significant epimerization has been observed over longer durations, such as 14 days.[9] Room temperature storage is strongly discouraged as it can lead to substantial interconversion.[4][6]
Q3: Which solvent should I use for storing my ergocryptinine standards and samples?
A3: Aprotic solvents are generally preferred over protic solvents for storing ergot alkaloids. Acetonitrile is a highly recommended solvent for long-term storage, especially at temperatures of -20°C or below, as it minimizes the risk of epimerization.[2][5] Chloroform and acetone also show modest to no epimerization at room temperature, but acetonitrile is often more compatible with analytical techniques like HPLC.[6][7] Protic solvents like methanol should be avoided for storage as they can cause significant epimerization, even at room temperature.[6][7]
Q4: How should I prepare my ergocryptinine samples for analysis to avoid epimerization during the process?
A4: To maintain the stability of ergocryptinine during sample preparation and analysis, consider the following:
-
Solvent Choice: If possible, use a mobile phase-compatible aprotic solvent like acetonitrile to reconstitute your dried extracts.[10]
-
pH Control: For liquid chromatography, alkaline mobile phases are often preferred to maintain the stability of both epimers and improve separation.[11]
-
Temperature Control: Use a thermostatted autosampler set to a low temperature (e.g., 4°C) to prevent epimerization of samples waiting for injection.
-
Minimize Time: Analyze samples as soon as possible after preparation to reduce the time they spend in solution at ambient temperatures.[9]
Troubleshooting Guides
Problem 1: I am observing a higher than expected amount of ergocryptine in my ergocryptinine standard.
| Potential Cause | Troubleshooting Step | Explanation |
| Improper Storage Temperature | Verify that your standard has been consistently stored at -20°C or below. | Elevated temperatures are a primary driver of epimerization. Even short periods at room temperature can alter the epimeric ratio.[4] |
| Inappropriate Storage Solvent | Check the solvent used for the standard solution. If it is a protic solvent like methanol, switch to acetonitrile for future preparations. | Protic solvents facilitate the proton transfer required for epimerization.[5][6][7] |
| Age of Standard | Consider the age of your standard. If it is old, even with proper storage, some degradation and epimerization may have occurred. | It is good practice to periodically check the purity of older standards or purchase new ones. |
| Supplier Purity | Review the certificate of analysis from the supplier. Some commercial standards may have a certain percentage of the other epimer present. | Not all standards are >99% pure for a single epimer.[9] |
Problem 2: The ergocryptine/ergocryptinine ratio in my extracted samples is inconsistent between analytical runs.
| Potential Cause | Troubleshooting Step | Explanation |
| Variable Time Before Analysis | Standardize the time between sample preparation and injection. Analyze samples promptly after they are prepared. | Prolonged time in solution, especially at room temperature in an autosampler, can lead to ongoing epimerization.[9] |
| Inconsistent Autosampler Temperature | Ensure the autosampler is consistently cooling the samples to the set temperature (e.g., 4°C). | Fluctuations in the autosampler temperature can lead to variable rates of epimerization between runs. |
| Extraction Solvent Effects | If using a protic extraction solvent, ensure the evaporation and reconstitution steps are efficient to minimize exposure time. Reconstitute in an aprotic solvent. | Residual protic solvent can continue to promote epimerization in the final sample vial.[12] |
| Light Exposure | Protect samples from light, especially UV light, during extraction and before analysis by using amber vials or covering the sample tray. | UV light can influence the R/S epimer ratio.[3] |
Experimental Protocols
Protocol 1: Recommended Storage of Ergocryptinine Standards
-
Solvent Selection: Prepare stock solutions of ergocryptinine in high-purity, HPLC-grade acetonitrile.
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber glass vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage Conditions: Store the aliquots in a freezer at -20°C or, for enhanced stability, at -40°C.[7]
-
Usage: When needed, remove a single aliquot and allow it to come to room temperature before opening to prevent condensation from introducing water into the acetonitrile. Use the aliquot for preparing working standards and discard any unused portion of the thawed aliquot.
Protocol 2: Analysis of Ergocryptinine and Ergocryptine by LC-MS/MS
This is a general guideline; specific parameters should be optimized for your instrument and application.
-
Chromatographic Separation:
-
Column: A C18 or Biphenyl column is commonly used.[10]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with an alkaline modifier like ammonium carbonate or a weak acid like formic acid, can be effective.[10][11] Alkaline conditions are often preferred for epimer stability.[11]
-
Column Temperature: Maintain a constant column temperature (e.g., 20°C) to ensure reproducible retention times.[13]
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Detection: Employ tandem mass spectrometry (MS/MS) for sensitive and selective quantification of ergocryptinine and ergocryptine.
-
-
Sample Preparation:
-
Extract samples using an appropriate method, such as a modified QuEChERS procedure.[2]
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45°C).[10]
-
Reconstitute the dried extract in a solvent that is compatible with your initial mobile phase conditions, preferably an aprotic solvent like acetonitrile.[10]
-
Filter the reconstituted sample through a 0.2 µm PTFE filter before injection.[10]
-
Sources
- 1. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ammonization of the R- and S-Epimers of Ergot Alkaloids to Assess Detoxification Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [discover.restek.com]
- 11. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
Ergocryptinine Stability in Organic Solvents: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ergocryptinine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of ergocryptinine in various organic solvents. Understanding and controlling the stability of your ergocryptinine solutions is paramount for generating accurate and reproducible experimental results.
The primary challenge in handling ergocryptinine is its propensity to undergo epimerization at the C-8 position, converting to its diastereomer, α-ergocryptine. This interconversion is a reversible equilibrium that is highly sensitive to environmental conditions. This guide is designed to help you navigate these challenges by providing not just protocols, but the scientific reasoning behind them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with ergocryptinine solutions.
Issue 1: Inconsistent Potency or Biological Activity in Assays
Symptoms:
-
Varying results between experiments conducted on different days.
-
A gradual decrease in the expected biological effect of the ergocryptinine solution over time.
Root Cause Analysis: The most likely culprit is the epimerization of ergocryptinine (the '-inine' form) to α-ergocryptine (the '-ine' form). While both are ergot alkaloids, they can exhibit different biological activities and potencies. This conversion is significantly influenced by the choice of solvent and the storage temperature. Protic solvents, such as methanol, can accelerate this process, especially at room temperature.[1][2]
Solution:
-
Solvent Selection: Switch to an aprotic solvent for stock solutions. Acetonitrile is a highly recommended solvent for preparing stock solutions due to its compatibility with HPLC analysis and lower rate of epimerization compared to protic solvents.[3][4] For applications requiring other solvents, chloroform has been shown to be exceptionally stable at room temperature with virtually no epimerization.[4]
-
Temperature Control: Always store your ergocryptinine stock solutions at low temperatures. For long-term storage, -20°C or colder is essential to minimize epimerization.[3][4] Even for short-term storage, refrigeration at 4°C is preferable to room temperature.
-
Fresh Preparations: For the most sensitive experiments, prepare fresh dilutions from a properly stored stock solution immediately before use.
Issue 2: Appearance of a New Peak During HPLC Analysis
Symptoms:
-
A new, closely eluting peak appears next to the primary ergocryptinine peak in your chromatogram.
-
The area of the ergocryptinine peak decreases while the new peak area increases over time.
Root Cause Analysis: This is a classic sign of on-instrument or pre-analysis epimerization. The new peak is almost certainly α-ergocryptine. This can happen if the sample is left in the autosampler at ambient temperature for an extended period or if the mobile phase composition is not optimized for stability.
Solution:
-
Autosampler Temperature: Set the autosampler temperature to 4°C or as low as your instrument allows to maintain the stability of the sample during the analytical run.
-
Mobile Phase pH: Using an alkaline mobile phase, such as a mixture of acetonitrile and ammonium carbonate buffer, can help to maintain the stability of both the '-ine' and '-inine' epimers during chromatographic separation.[5]
-
Minimize Run Time: To reduce the risk of epimerization during analysis, keep your analytical run times as short as possible.[6]
-
Injection Sequence: Analyze your most critical samples at the beginning of the sequence.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing ergocryptinine?
For long-term storage, acetonitrile is the most recommended solvent due to its aprotic nature, which minimizes epimerization, and its compatibility with common analytical techniques like HPLC.[3][4] Chloroform also offers excellent stability at room temperature.[4] Protic solvents like methanol should be avoided for storage as they significantly promote epimerization.[1][2]
Q2: How does temperature affect the stability of ergocryptinine in solution?
Temperature is a critical factor. Storing ergocryptinine solutions at -20°C or below is the most effective way to prevent epimerization and other degradation pathways.[3][4][7] At room temperature, significant epimerization can occur, particularly in protic solvents.[1][2] Elevated temperatures, such as 37°C, will further accelerate this process.[1][2]
Q3: Is ergocryptinine sensitive to light?
Yes, like many ergot alkaloids, ergocryptinine can be degraded by exposure to light, especially UV radiation.[3][8] This can lead to the hydration of the C-9,10 double bond in the ergoline ring structure.[8] It is crucial to store solutions in amber vials or protect them from light using aluminum foil to prevent photodegradation.[6][9]
Q4: What is the expected shelf-life of an ergocryptinine stock solution?
When stored in acetonitrile at -20°C and protected from light, an ergocryptinine stock solution can be stable for several months. However, it is best practice to periodically check the purity of your stock solution by HPLC, especially before starting a new series of critical experiments.
Q5: How can I confirm the identity of the ergocryptinine and α-ergocryptine peaks in my HPLC chromatogram?
The most reliable method is to use certified reference standards for both ergocryptinine and α-ergocryptine to determine their retention times under your specific chromatographic conditions. In the absence of a reference standard for α-ergocryptine, you can tentatively identify the epimer peak based on its appearance and corresponding decrease in the ergocryptinine peak area over time or under conditions known to promote epimerization (e.g., storage in methanol at room temperature).
Data Summary: Solvent and Temperature Effects on Stability
The following table summarizes the stability of α-ergocryptine (which epimerizes to ergocryptinine) in various solvents at different temperatures. This data provides a strong indication of the expected stability of ergocryptinine under similar conditions.
| Solvent | Temperature | Observation | Reference |
| Chloroform | Room Temp. | No significant epimerization observed. | [1][2] |
| Acetone | Room Temp. | Modest epimerization (<5%). | [1][2] |
| Acetonitrile | Room Temp. | Modest epimerization (<5%). | [1][2] |
| Methanol | Room Temp. | Substantial epimerization (78% by 38 days). | [1][2] |
| 70:30 Water:Methanol | Room Temp. | Substantial epimerization (47% by 42 days). | [1][2] |
| Protic & Aprotic Solvents | -40°C | Stable (<0.5% epimerization). | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stable Ergocryptinine Stock Solution
-
Materials:
-
Ergocryptinine (solid)
-
Anhydrous acetonitrile (HPLC grade)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
-
Procedure:
-
Allow the ergocryptinine vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of ergocryptinine.
-
Dissolve the solid ergocryptinine in the appropriate volume of acetonitrile to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in a clearly labeled amber vial at -20°C or below.
-
Protocol 2: HPLC Method for Assessing Ergocryptinine Purity and Epimerization
-
Instrumentation:
-
HPLC system with a fluorescence or mass spectrometry detector.
-
Reversed-phase C18 column.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium carbonate
-
Ultrapure water
-
-
Mobile Phase Preparation:
-
Prepare an aqueous ammonium carbonate buffer (e.g., 200 mg/L).
-
The mobile phase is typically a gradient of acetonitrile and the ammonium carbonate buffer. A common starting point is a ratio of 92:8 (v/v) acetonitrile:buffer.[3]
-
-
Chromatographic Conditions:
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with acetonitrile and ammonium carbonate buffer.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection (Fluorescence): Excitation at ~330 nm, Emission at ~420 nm.[10]
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Dilute a sample of your ergocryptinine solution in the mobile phase.
-
Inject the sample and run the analysis.
-
Integrate the peak areas for ergocryptinine and any potential epimer peaks. Calculate the relative percentage of each.
-
Visualizing Workflows and Concepts
Caption: Experimental workflow for preparing and analyzing ergocryptinine solutions.
Caption: Key factors influencing the stability of ergocryptinine in solution.
References
- Current time inform
- Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents. Journal of Animal Science.
- Technical note: Epimerization of ergopeptine alkaloids in organic and aqueous solvents. Journal of Animal Science.
- Determination of Ergot Alkaloids: Purity and Stability Assessment of Standards and Optimization of Extraction Conditions for Cereal Samples.
- Stability and epimerisation behaviour of ergot alkaloids in various solvents.
- Ergot Alkaloids in Grains: Monitoring Emerging Risks. SGS Digicomply.
- Ergocryptine. Wikipedia.
- Analysis of Ergot Alkaloids. PMC - PubMed Central - NIH.
- α -Ergocryptine, α -ergocryptinine, ergovaline, and ergovalinine.
- The Impact of Storage Temperature and Time on Ergot Alkaloid Concentr
- Ergocryptinine | C32H41N5O5 | CID 10875520. PubChem - NIH.
- Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review).
- Determination of ergot alkaloids in feed by HPLC. PubMed.
- Chemical structure of the water insoluble ergopeptine alkaloids (ergovaline, ergocristine, ergocryptine, ergocornine, and ergotamine) and the water soluble ergoline alkaloids (lysergic acid, lysergol, and ergonovine).
- The Impact of Storage Temperature and Time on Ergot Alkaloid Concentr
- Ergocryptine | C32H41N5O5 | CID 134551. PubChem - NIH.
- Determination of ergot alkaloids in feed by HPLC.
- Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives. MDPI.
Sources
- 1. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of Ergocryptinine
Welcome to the technical support guide for troubleshooting low recovery of ergocryptinine during extraction. As researchers and drug development professionals, achieving high, reproducible recovery of your target analyte is paramount for accurate quantification and downstream applications. Ergocryptinine, like many ergot alkaloids, possesses specific chemical properties that can make its extraction challenging. This guide is designed to provide a systematic, scientifically-grounded approach to diagnosing and resolving recovery issues, moving beyond a simple checklist to explain the underlying chemical principles.
Part 1: Foundational Knowledge: Know Your Molecule
Before troubleshooting, it is critical to understand the inherent vulnerabilities of ergocryptinine. Low recovery is often a direct result of the molecule's instability or its pH-dependent behavior, which can be inadvertently triggered by suboptimal extraction conditions.
Key Chemical Characteristics of Ergocryptinine:
-
pH Sensitivity (Alkaloid Nature): Ergocryptinine is a weak base. The nitrogen atom in its ergoline ring system can be protonated in acidic conditions.[1] This charge dramatically increases its solubility in aqueous solutions and reduces its affinity for non-polar organic solvents. Conversely, in neutral to alkaline conditions (pH > pKa), it exists predominantly in its neutral, uncharged form, making it more soluble in organic solvents. This pH-dependent partitioning is the cornerstone of successful Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Epimerization: Ergocryptinine is the C-8 epimer of ergocryptine. These two forms can interconvert, a process known as epimerization, which is influenced by pH, solvent, and temperature.[1][2][3] Acidic or alkaline conditions and certain organic solvents like methanol can accelerate this conversion, leading to a misquantification of the target isomer if not chromatographically resolved.[2][3]
-
Light and Oxidative Instability: The ergoline structure, particularly the C-9,10 double bond, is susceptible to degradation upon exposure to UV light.[1] Furthermore, like many complex organic molecules, it can be prone to oxidation, especially if the sample matrix contains oxidizing agents or if the extraction is performed over long periods at ambient temperature without protective measures.[4][5]
Part 2: Systematic Troubleshooting Workflow
Low recovery is rarely due to a single factor. Use this workflow to systematically isolate the variable causing the issue. Start with the simplest checks and progress to more complex experimental modifications.
Caption: A systematic workflow for diagnosing low ergocryptinine recovery.
Part 3: Frequently Asked Questions (FAQs) - Deep Dive into Common Problems
This section addresses the most common questions and failure points encountered during ergocryptinine extraction.
Q1: My recovery is consistently low during Liquid-Liquid Extraction (LLE). How critical is pH, and how do I optimize it?
A1: pH is the most critical parameter for LLE of alkaloids. The goal is to ensure ergocryptinine is in its neutral (non-ionized) state, maximizing its affinity for the organic phase.
The Causality: At a pH well above its pKa (pKa values for ergot alkaloids are generally in the range of 5.0-7.4), the ergoline nitrogen is deprotonated, rendering the molecule neutral and lipophilic ("organic-loving").[1] At a pH below the pKa, the nitrogen is protonated ([M+H]+), making the molecule charged and hydrophilic ("water-loving"). Attempting to extract with an organic solvent from an acidic aqueous solution will result in near-zero recovery, as the charged analyte will remain in the aqueous phase.
Troubleshooting Steps:
-
Initial Extraction: Ensure the pH of your aqueous sample is adjusted to be at least 2 units above the pKa of ergocryptinine before adding the organic extraction solvent. A pH of 8.5-10 is a common starting point.[2]
-
Back Extraction (Clean-up): For sample clean-up, you can perform the reverse. After the initial extraction, the organic phase can be washed with an acidic aqueous solution (e.g., pH 2-3). Ergocryptinine will become protonated and move into the acidic aqueous phase, leaving behind neutral, interfering compounds in the organic layer. The pH of this aqueous phase can then be raised again for a final extraction into a clean organic solvent.
Caption: pH-dependent partitioning of ergocryptinine in LLE.
Q2: Which organic solvent is best for extracting ergocryptinine?
A2: The ideal solvent should efficiently solubilize ergocryptinine while being immiscible with the aqueous phase and having a low boiling point for easy evaporation. There is no single "best" solvent, as the choice can depend on the sample matrix and downstream analytical method.
The Causality: Solvent polarity is key. A solvent must be non-polar enough to be immiscible with water but polar enough to interact with and dissolve the large, multi-ring structure of ergocryptinine. Using a highly non-polar solvent like hexane may result in poor solubility and low recovery.
Data Summary: Comparison of Common Extraction Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Pros | Cons |
| Dichloromethane (DCM) | 3.1 | 39.6 | Excellent solvating power for alkaloids, dense (forms bottom layer).[2][6] | Chlorinated solvent (environmental/safety concerns). |
| Ethyl Acetate | 4.4 | 77.1 | Good solvating power, less toxic than DCM.[7] | Can co-extract more polar interferences. |
| Acetonitrile (ACN) | 5.8 | 81.6 | Often used in initial protein precipitation or QuEChERS methods.[1][8] | Miscible with water; requires salting-out (e.g., with MgSO4, NaCl) to induce phase separation.[1][9] |
| Chloroform | 4.1 | 61.2 | Historically used, good solvent.[10] | Toxic; can promote epimerization.[3] |
Troubleshooting Steps:
-
If using ACN in a QuEChERS-type method, ensure sufficient salting-out agents are used to force phase separation. Inadequate separation will lead to low recovery of the organic phase.[1][9]
-
If recovery in a solvent like ethyl acetate is low, consider switching to a slightly more polar or effective solvent like dichloromethane (if safety protocols permit).
-
Always ensure your chosen solvent is compatible with your final analytical technique (e.g., HPLC-MS/MS).
Q3: I suspect my analyte is degrading during sample preparation. How can I confirm and prevent this?
A3: Degradation due to light exposure and oxidation is a common, yet often overlooked, cause of low recovery for ergot alkaloids.[1]
The Causality: The complex structure of ergocryptinine is sensitive. UV radiation can break chemical bonds, while reactive oxygen species can modify functional groups, altering the molecule so it's no longer detectable as the parent compound.[1][5]
Troubleshooting & Prevention Protocol:
-
Light Protection: From the moment of sample collection, use amber glass vials or tubes wrapped in aluminum foil.[1][10][11] Avoid working under direct, intense laboratory lighting for extended periods.
-
Temperature Control: Perform extractions on ice or at reduced temperatures whenever possible.[1] Store extracts at -20°C or -80°C, especially for long-term storage.
-
Use of Antioxidants: If oxidative degradation is suspected (e.g., in complex biological matrices), consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the initial extraction solvent.
-
Minimize Processing Time: Streamline your workflow to reduce the time from sample collection to analysis. Avoid letting samples sit on a benchtop for hours.
-
Diagnostic Test: Prepare two identical spiked samples. Process one according to your standard protocol and the other using all protective measures (amber vials, on ice, minimal time). A significant difference in recovery will confirm degradation issues.
Q4: I'm using Solid-Phase Extraction (SPE), but my recovery is poor. What are the common failure points?
A4: SPE introduces several variables that can lead to low recovery, most commonly improper conditioning, sample loading issues, analyte breakthrough during washing, or incomplete elution.[12][13][14]
The Causality: SPE relies on predictable chemical interactions between the analyte, the sorbent, and the solvents. For a non-polar sorbent like C18 (reversed-phase), the analyte is retained by hydrophobic interactions. This retention is strong when the sample is loaded in a highly aqueous (polar) environment. If the sample is loaded in a solution with high organic content, retention will be weak, and the analyte will pass through to waste.
Troubleshooting Steps:
| SPE Step | Common Problem | Scientific Reason | Solution |
| 1. Conditioning & Equilibration | Sorbent bed dries out before sample loading. | The hydrophobic C18 chains collapse when dry, drastically reducing surface area and preventing proper interaction with the analyte. | Do not let the sorbent go dry after the final equilibration step (e.g., with water or buffer). Load the sample immediately.[13] |
| 2. Sample Loading | Sample solvent is too high in organic content. | The strong organic solvent competes with the analyte for binding sites on the sorbent, preventing retention. Ergocryptinine flows to waste. | Dilute the sample with water or an appropriate buffer to ensure the organic content is low (<5-10%) before loading. |
| 3. Washing | Wash solvent is too strong. | The wash solvent is meant to remove interferences but may be strong enough to prematurely elute the weakly-bound ergocryptinine. | Use a weaker wash solvent. For C18, this means a higher percentage of water and a lower percentage of organic solvent (e.g., switch from 40% MeOH to 15% MeOH). |
| 4. Elution | Elution solvent is too weak or incorrect pH. | The solvent is not strong enough to disrupt the hydrophobic interaction between ergocryptinine and the sorbent. | Use a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture). For cation-exchange SPE, the elution solvent must contain a counter-ion or be at a pH that neutralizes the analyte.[15] |
Part 4: Validated Experimental Protocols
These protocols serve as a robust starting point. Always validate any method with your specific matrix.
Protocol 1: Basic Liquid-Liquid Extraction (LLE) for Ergocryptinine
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine, or aqueous plant extract), add 50 µL of 1M ammonium hydroxide to adjust the pH to ~9-10. Vortex briefly.
-
Extraction: Add 3 mL of dichloromethane. Cap tightly and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean amber glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent matching the initial mobile phase of your LC-MS/MS system (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial.
Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE) for Ergocryptinine
-
Sorbent: C18 SPE Cartridge (e.g., 100 mg, 3 mL)
-
Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Dilute the sample with water to ensure the organic content is <5%. Load the diluted sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Pass 3 mL of 10% methanol in water through the cartridge to remove polar interferences.
-
Elution: Elute the ergocryptinine from the cartridge with 2 x 1.5 mL aliquots of acetonitrile or methanol into a clean amber collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol (steps 5 & 6).
References
-
Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins (Basel), 7(6), 2024–2050. [Link]
-
Dymek, A., Widelski, J., Wojtanowski, K. K., Płoszaj, P., Zhuravchak, R., & Mroczek, T. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules, 26(6), 1626. [Link]
-
Oellig, C., & Schwack, W. (2013). Novel Solid-Phase Extraction for Epimer-Specific Quantitation of Ergot Alkaloids in Rye Flour and Wheat Germ Oil. Journal of Agricultural and Food Chemistry, 61(4), 853-860. [Link]
-
Li, H., et al. (2019). An efficient strategy based on liquid‐liquid extraction and pH‐zone‐refining counter‐current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products. Journal of Separation Science. [Link]
-
Dymek, A., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Semantic Scholar. [Link]
-
Dymek, A., Widelski, J., Wojtanowski, K. K., Płoszaj, P., Zhuravchak, R., & Mroczek, T. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. PubMed. [Link]
-
MDPI. (2024). Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety. MDPI. [Link]
-
Dymek, A., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. ResearchGate. [Link]
-
Hill, N. S., et al. (2015). Tall fescue seed extraction and partial purification of ergot alkaloids. Crop Science. [Link]
-
Crews, C. (2015). Analysis of Ergot Alkaloids. MDPI. [Link]
-
Poapolathep, A., et al. (2021). Simultaneous Determination of Ergot Alkaloids in Swine and Dairy Feeds Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
-
Wölske, L., et al. (2024). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. ACS Publications. [Link]
-
De Boevre, M., et al. (2021). A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. Toxins (Basel). [Link]
-
De Boevre, M., et al. (2021). A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. ResearchGate. [Link]
-
Malachová, A., et al. (2010). Determination of Ergot Alkaloids: Purity and Stability Assessment of Standards and Optimization of Extraction Conditions for Cereal Samples. Journal of Agricultural and Food Chemistry. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
-
Oellig, C., et al. (2023). Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method. Toxins (Basel). [Link]
-
ALWSCI. (2024). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. [Link]
-
Hill, N. S., et al. (2015). Tall fescue seed extraction and partial purification of ergot alkaloids. ResearchGate. [Link]
-
Hafner, M., et al. (2012). Stability and epimerisation behaviour of ergot alkaloids in various solvents. Mycotoxin Research. [Link]
-
De Luca, S., et al. (2022). Determination of Ergot Alkaloids: Comparison of extraction efficiencies in several cereal production chains by UPLC-MS/MS. ResearchGate. [Link]
-
Mulder, P. P. J., et al. (2015). Determination of the Ergot Alkaloid Ergovaline in Tall Fescue Seed and Straw Using a QuEChERS Extraction Method with High-Performance Liquid Chromatography-Fluorescence Detection. Journal of Agricultural and Food Chemistry. [Link]
-
Craig, A. M., et al. (2001). Technical note: Epimerization of ergopeptine alkaloids in organic and aqueous solvents. Journal of Animal Science. [Link]
-
Teutsch, C., & Lehmkuhler, J. (2017). Sampling Tall Fescue for Endophyte Infection and Ergot Alkaloid Concentration. Virginia Cooperative Extension. [Link]
-
Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. [Link]
-
Moreira, N., et al. (2021). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Molecules. [Link]
-
Semalty, A. (n.d.). Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. [Link]
-
Kaiser, D., et al. (2022). Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Li, S., et al. (2022). Crystal Structure, Solubility, and Pharmacokinetic Study on a Hesperetin Cocrystal with Piperine as Coformer. Pharmaceutics. [Link]
Sources
- 1. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species [mdpi.com]
- 7. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Ergot Alkaloid Ergovaline in Tall Fescue Seed and Straw Using a QuEChERS Extraction Method with High-Performance Liquid Chromatography-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tall fescue seed extraction and partial purification of ergot alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Ergocryptinine Detection
Welcome to the technical support center for the analysis of ergocryptinine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of an LC-MS/MS method for ergocryptinine.
Q1: What is the optimal ionization mode for ergocryptinine detection?
A1: Ergocryptinine, like other ergot alkaloids, is a basic compound containing a nitrogen atom that is readily protonated. Therefore, positive electrospray ionization (ESI+) is the preferred mode as it generally yields more intense signals corresponding to the protonated molecule [M+H]⁺ compared to the deprotonated molecule [M-H]⁻ in negative mode.[1][2] The higher sensitivity in positive mode facilitates lower detection limits.[2]
Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for ergocryptinine?
A2: For confident identification and quantification, it is crucial to monitor at least two or three MRM transitions. The protonated precursor ion for ergocryptinine (a form of ergocryptine) is [M+H]⁺ with an m/z of 576.3.[3] Common and reliable product ions are formed from the fragmentation of the lysergic acid moiety and the peptide portion of the molecule.
Based on published methods, the following transitions are recommended:
| Precursor Ion (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) - Example | Reference |
| 576.3 | 223.1 | Quantifier | ~38 | [3] |
| 576.3 | 268.1 | Qualifier | ~25 | [3] |
| 576.3 | 305.1 | Qualifier | Varies | [4] |
Note: Collision energies are instrument-dependent and should be optimized by infusing a standard solution of ergocryptinine.[5]
Q3: What is the characteristic fragmentation pattern of ergocryptinine?
A3: Ergocryptinine belongs to the ergopeptine class of ergot alkaloids. In tandem mass spectrometry, these compounds exhibit a consistent fragmentation pattern. A primary fragmentation involves the loss of water (-18 u) from the C-12' alpha-hydroxy group.[6][7] More importantly for MRM analysis, cleavage of the peptide moiety yields characteristic fragment ions. For ergocryptine and related compounds, a significant product ion is observed at m/z 348, which retains the isopropyl group.[6][7][8] The most common product ions, however, arise from the stable lysergic acid structure, specifically at m/z 223 and m/z 208, representing the lysergic acid and demethylated lysergic acid moieties, respectively.[6] A precursor ion scan for m/z 223 can be a useful tool for identifying potential ergot alkaloids in a sample.[9]
Q4: What type of LC column and mobile phase are best suited for ergocryptinine analysis?
A4: A C18 reversed-phase column is commonly used for the separation of ergot alkaloids.[1] To achieve good peak shape and sensitivity, an alkaline mobile phase (pH ~10) is often recommended.[5] Under alkaline conditions, the non-protonated form of ergocryptinine is less prone to secondary interactions with the silica backbone of the column, resulting in less peak tailing and a better signal-to-noise ratio.[5] However, it is critical to use a column specifically designed for stability at high pH.[5] Alternatively, acidic mobile phases with a biphenyl column have also been shown to provide excellent separation of ergot alkaloid epimers.[10]
Q5: How can I manage the epimerization of ergocryptinine during analysis?
A5: Ergocryptinine can interconvert with its epimer, ergocryptine. This process can be accelerated in both acidic and alkaline solutions.[11] To minimize epimerization during sample extraction, an aprotic solvent like acetonitrile is recommended.[3] It is also crucial to analyze samples promptly after preparation or to store them at low temperatures (e.g., 4°C) to slow down the conversion.[12] Prolonged storage, even at refrigerated temperatures, can lead to significant epimerization.[12]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of ergocryptinine.
Issue 1: No or Low Signal Intensity
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect MS Parameters | The precursor ion, product ions, or collision energy may be suboptimal for your specific instrument. | 1. Verify the precursor ion for ergocryptinine ([M+H]⁺ at m/z 576.3). 2. Infuse a pure standard solution of ergocryptinine directly into the mass spectrometer to optimize cone/declustering potential and collision energies for the desired MRM transitions.[5] 3. Ensure the MS is operating in positive electrospray ionization (ESI+) mode.[1] |
| Poor Ionization Efficiency | The mobile phase composition significantly impacts the efficiency of ESI.[13] For basic compounds like ergocryptinine, an acidic mobile phase can improve protonation and signal strength.[14] However, an alkaline mobile phase can improve chromatography and overall sensitivity.[5] | 1. If using an acidic mobile phase, ensure the pH is sufficiently low (e.g., with 0.1% formic acid) to promote protonation. 2. Consider switching to an alkaline mobile phase (e.g., with ammonium carbonate) and a pH-stable column, which has been shown to enhance sensitivity for ergot alkaloids.[5] |
| Analyte Degradation | Ergocryptinine may be unstable in certain solvents or at room temperature for extended periods.[15] | 1. Prepare standards and sample extracts fresh. 2. If storage is necessary, keep solutions at -20°C or -80°C.[15] 3. Avoid prolonged exposure to light and room temperature.[15] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of ergocryptinine, leading to a lower signal.[16][17] This is a common issue in complex matrices like feed and food samples.[17] | 1. Improve sample clean-up using methods like solid-phase extraction (SPE) or a modified QuEChERS procedure.[1][18] 2. Use matrix-matched calibration standards to compensate for signal suppression.[17] 3. If available, use a stable isotope-labeled internal standard for ergocryptinine to accurately correct for matrix effects and recovery losses.[19] |
Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions with Column | Residual silanol groups on the column packing can interact with the basic nitrogen of ergocryptinine, causing peak tailing. | 1. Switch to an alkaline mobile phase to deprotonate the analyte and minimize these interactions.[5] 2. Use a column with end-capping or a different stationary phase (e.g., biphenyl) that may offer better peak shapes.[10] |
| Injection Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting and broadening.[1] | 1. Ensure the injection solvent is of similar or weaker strength than the starting mobile phase.[1] 2. Reconstitute the final sample extract in the initial mobile phase. |
| Column Contamination or Void | Accumulation of matrix components on the column frit or head can lead to split or broad peaks. A void at the column inlet can also cause peak shape issues.[20] | 1. Install an in-line filter or guard column to protect the analytical column.[20] 2. Flush the column with a strong solvent series (refer to manufacturer's guidelines). 3. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing. If this fails, the column may need to be replaced. |
| Extra-column Volume | Excessive tubing length or volume between the injector and the detector can lead to peak broadening.[20] | 1. Use tubing with the smallest possible internal diameter and length. 2. Ensure all fittings are properly connected to avoid dead volumes. |
Issue 3: High Background or Chemical Noise
| Potential Cause | Explanation | Troubleshooting Steps |
| Contaminated Mobile Phase | Impurities in solvents, additives, or water can contribute to high background noise. | 1. Use high-purity, LC-MS grade solvents and additives. 2. Prepare fresh mobile phases daily.[20] 3. To identify the source, infuse each mobile phase component directly into the MS.[21] |
| Contaminated LC System | The autosampler, pump, or tubing can harbor contaminants that leach into the mobile phase. | 1. Flush the entire LC system with a strong solvent like isopropanol. 2. Clean the autosampler needle and injection port. |
| Sample Carryover | Analyte from a previous high-concentration sample may be retained in the injection system and elute in subsequent runs. | 1. Implement a robust needle wash protocol in your autosampler method, using a strong solvent. 2. Inject blank samples after high-concentration samples to check for carryover. |
Logical Troubleshooting Workflow
Here is a simple workflow to guide your troubleshooting process for poor ergocryptinine signal.
Caption: A decision tree for troubleshooting poor ergocryptinine signal.
References
-
A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins, 7(6), 2024-2050. National Institutes of Health. Retrieved from [Link]
-
Lehner, A. F., Craig, M., Fannin, N., Bush, L., & Tobin, T. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Journal of Mass Spectrometry, 39(11), 1275-1286. ResearchGate. Retrieved from [Link]
-
Poapolath, A., et al. (2021). Simultaneous Determination of Ergot Alkaloids in Swine and Dairy Feeds Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 10(9), 2148. MDPI. Retrieved from [Link]
-
Lehner, A. F., Craig, M., Fannin, N., Bush, L., & Tobin, T. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Oregon State University. Retrieved from [Link]
-
Lehner, A. F., Craig, M., Fannin, N., Bush, L., & Tobin, T. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Journal of Mass Spectrometry, 39(11), 1275-1286. PubMed. Retrieved from [Link]
-
Malysheva, A., et al. (2013). A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness. Analytical and Bioanalytical Chemistry, 405(17), 5595-5604. PubMed. Retrieved from [Link]
-
Multiple reaction monitoring (MRM) detection parameters for specific ergotoxin compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Typical fragmentation pattern for ergot alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
-
Retention times and mass spectrometric conditions for determination of 8 ergot alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
-
Malysheva, A., et al. (2013). A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness. ResearchGate. Retrieved from [Link]
-
Mohamed, R., Gremaud, E., Richoz-Payot, J., & Tabet, J. C. (2006). Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments. Rapid Communications in Mass Spectrometry, 20(19), 2787-2799. PubMed. Retrieved from [Link]
-
Rapid and Sensitive Detection of Ergot Alkaloids in Wheat Using the Agilent 6460 Triple Quadrupole LC/MS with Jet Stream Technology. (n.d.). CliniChrom. Retrieved from [Link]
-
Validation of Ergot Alkaloids in Feeds by LC-MS/MS. (n.d.). AAFCO. Retrieved from [Link]
-
Analysis of Ergot Alkaloids. (2015). MDPI. Retrieved from [Link]
-
Lehner, A. F., et al. (n.d.). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem - quadrupole mass spectrometry. Thomas Tobin. Retrieved from [Link]
-
Extraction efficiency and matrix effect comparison. (n.d.). ResearchGate. Retrieved from [Link]
-
Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5555. RSC Publishing. Retrieved from [Link]
-
Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One, 11(9), e0163246. PLOS. Retrieved from [Link]
-
Respective negative and positive full scan electrospray ionisation mass... (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions. (n.d.). Restek. Retrieved from [Link]
-
Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. (2023). Journal of Agricultural and Food Chemistry, 71(29), 11029-11037. ACS Publications. Retrieved from [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. Retrieved from [Link]
-
Sulyok, M., Krska, R., & Schuhmacher, R. (2009). Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples. Journal of AOAC International, 92(1), 133-140. PubMed. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. Retrieved from [Link]
-
Notes on Troubleshooting LC/MS Contamination. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
Sources
- 1. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. clinichrom.com [clinichrom.com]
- 5. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emt.oregonstate.edu [emt.oregonstate.edu]
- 9. Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [discover.restek.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. aafco.org [aafco.org]
- 16. A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. agilent.com [agilent.com]
- 21. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Matrix effects in ergocryptinine analysis of food samples
Welcome to the technical support center for challenges related to the analysis of ergocryptinine in food samples. This guide is designed for researchers, analytical scientists, and quality control professionals who are encountering issues with matrix effects in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to help you achieve accurate and reliable quantification of ergocryptinine.
Introduction: The Challenge of Matrix Effects in Ergocryptinine Analysis
Ergocryptinine, an epimer of the ergot alkaloid ergocryptine, is a mycotoxin produced by fungi of the Claviceps genus, which commonly contaminate cereal grains like rye, wheat, and barley.[1][2] Due to its toxicity, regulatory bodies such as the European Union have established maximum levels for the sum of 12 major ergot alkaloids, including ergocryptinine, in various foodstuffs.[3][4]
LC-MS/MS is the preferred technique for the sensitive and selective quantification of these compounds.[5][6][7] However, its accuracy is highly susceptible to "matrix effects."[8] Food samples are incredibly complex, containing a wide variety of endogenous components like fats, proteins, carbohydrates, and pigments. During analysis, these co-extracted substances can interfere with the ionization of the target analyte, ergocryptinine, in the mass spectrometer's ion source.[9][10] This interference, known as a matrix effect, typically leads to ion suppression (a decrease in signal) but can occasionally cause ion enhancement (an increase in signal), resulting in the under- or overestimation of the mycotoxin concentration.[8][11]
Signal suppression for ergot alkaloids can be significant, with reports of up to 50% suppression for ergocryptinine in certain cereals like oats and barley.[8][12] Given the low regulatory limits, especially for processed cereal-based foods for infants, failing to account for these matrix effects can lead to inaccurate reporting, false compliance, and potential risks to consumer safety.[4][13] This guide will address the most common questions and troubleshooting scenarios to help you identify, quantify, and mitigate matrix effects in your ergocryptinine analysis.
Frequently Asked Questions (FAQs)
Q1: What exactly is a matrix effect in LC-MS/MS analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. In electrospray ionization (ESI), the most common source for mycotoxin analysis, the analyte must be converted into gas-phase ions to be detected by the mass spectrometer. Co-eluting matrix components can compete with the analyte for ionization, disrupt the droplet formation process in the ESI source, or alter the droplet's physical properties, thereby reducing the number of analyte ions that reach the detector.[14] This typically results in a lower signal (ion suppression) compared to a pure standard of the same concentration.[8]
Q2: Why is ergocryptinine analysis in food so prone to matrix effects?
The susceptibility of ergocryptinine analysis to matrix effects stems from a combination of factors:
-
Complex Food Matrices: Cereals, the primary source of ergocryptinine contamination, are rich in complex carbohydrates, proteins, and lipids, which are often co-extracted with the alkaloids.[8][12]
-
Extraction Procedures: While methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective, they are designed as generic extractions and may not remove all interfering matrix components.[15][16]
-
Analyte Properties: Ergot alkaloids are analyzed at very low concentrations (µg/kg or ppb levels), making their signal more vulnerable to suppression by matrix components that are present at much higher concentrations.[13][17]
-
Chromatography: If the chromatographic method does not fully separate ergocryptinine from all matrix interferences, co-elution will lead to ionization effects.[10] Early-eluting compounds are often more affected by matrix suppression.[8][12]
Q3: How do I know if my analysis is being affected by a matrix effect?
The most definitive way to determine if you have a matrix effect is to perform a quantitative assessment. The standard method is the post-extraction spike comparison .[18][19] This involves comparing the signal response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent standard at the same concentration.
The Matrix Effect (ME) can be calculated as follows:
ME (%) = ( (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent) - 1 ) * 100
-
A value of 0% indicates no matrix effect.
-
A negative value (e.g., -40%) indicates ion suppression.
-
A positive value indicates ion enhancement.
Significant matrix effects are generally considered to be outside the range of ±20%.[20]
Q4: What is the difference between ion suppression and ion enhancement?
Ion suppression is the most common form of matrix effect, where co-eluting compounds interfere with the ionization process, leading to a decreased analyte signal.[9][10] This is the primary challenge in mycotoxin analysis.[8]
Ion enhancement is a less common phenomenon where co-eluting compounds increase the ionization efficiency of the analyte, leading to an artificially high signal. This can occur if a matrix component improves the desolvation or ionization process for the analyte.[21]
Both phenomena compromise the accuracy of quantitative results if not properly addressed.
Troubleshooting Guide: Practical Solutions for Common Issues
Q5: My ergocryptinine signal is low and inconsistent across different samples. What should I do?
This is a classic symptom of variable matrix effects. Different samples, even of the same food type (e.g., two different batches of wheat flour), can exhibit different levels of ion suppression.[8]
Troubleshooting Steps:
-
Assess the Matrix Effect: First, perform the post-extraction spike experiment described in Q3 to confirm and quantify the extent of ion suppression. Use a representative blank matrix if available.
-
Improve Sample Cleanup: If suppression is significant (>20%), your sample cleanup may be insufficient. Consider incorporating a dispersive solid-phase extraction (dSPE) step after your initial extraction. For cereal matrices, a combination of PSA (Primary Secondary Amine) to remove fatty acids and sugars, and C18 to remove nonpolar interferences, is often effective.[22]
-
Optimize Chromatography: Ensure your LC method provides good separation between your analyte and the bulk of the matrix components. Adjusting the gradient or using a different column chemistry, such as a biphenyl phase, can alter elution patterns and move ergocryptinine away from interfering compounds.[23]
-
Implement a Compensation Strategy: If cleanup and chromatography optimization are insufficient, you must use a calibration method that compensates for the matrix effect. The most common strategies are matrix-matched calibration, the standard addition method, or the use of a stable isotope-labeled internal standard.[24][25]
Logical Decision Flow for Mitigation
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Q6: I don't have a "blank" matrix for my food sample. How can I correct for matrix effects?
This is a very common problem, as truly analyte-free food matrices are difficult to obtain. In this scenario, you have two excellent options:
-
Method of Standard Addition: This method uses the sample itself as the matrix for calibration. The sample extract is divided into several aliquots. One is analyzed as is, while the others are spiked with increasing, known concentrations of the analyte. A calibration curve is then plotted, and the original concentration is determined by extrapolating the line back to the x-intercept. This approach perfectly corrects for matrix effects in that specific sample but is labor-intensive as each sample requires its own calibration curve.[24]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for matrix effect compensation.[12][25] A SIL-IS, such as ¹³CD₃-labeled ergocryptinine, is chemically identical to the native analyte but has a different mass.[2][26] It is added to the sample at the very beginning of the extraction process. Because it has the same physicochemical properties, it co-elutes with the native ergocryptinine and experiences the exact same degree of ion suppression or enhancement.[27] By calculating the ratio of the native analyte's signal to the SIL-IS signal, the matrix effect is effectively canceled out, leading to highly accurate and precise results.[25]
Q7: What are the pros and cons of the different matrix effect compensation strategies?
| Strategy | Pros | Cons | Best For |
| Matrix-Matched Calibration | - Relatively simple to implement if a blank is available.- Corrects for matrix effects across a batch of similar samples.[8] | - Requires a certified blank matrix, which is often unavailable.- Assumes the matrix effect is consistent across all samples, which may not be true.[8][28] | Routine analysis of a large number of very similar samples (e.g., from the same harvest lot) where a representative blank has been sourced. |
| Standard Addition | - Highly accurate for individual samples.- Does not require a blank matrix.[24] | - Very low throughput; each sample needs multiple analyses.- Consumes more sample and reagents. | Analysis of unique or highly variable samples where accuracy is paramount and throughput is not a concern. |
| Stable Isotope-Labeled IS | - The most robust and accurate method.- Corrects for matrix effects and variations in extraction recovery and instrument response.[25][27]- High throughput. | - SIL standards can be expensive and may not be commercially available for all analytes.[29] | High-throughput labs, regulatory testing, and any analysis demanding the highest level of accuracy and precision. |
In-Depth Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows you to calculate the percentage of ion suppression or enhancement for ergocryptinine in your specific matrix.
Workflow for Matrix Effect Assessment
Caption: Experimental workflow for the post-extraction spike method.
Steps:
-
Prepare Solutions:
-
Solution A (Neat Standard): Prepare a standard of ergocryptinine in your final mobile phase solvent (e.g., 10 ng/mL in 50:50 acetonitrile:water).
-
Solution B (Spiked Matrix): Find a representative matrix sample that is believed to be free of ergocryptinine. Extract this "blank" matrix using your standard sample preparation protocol. After extraction and just before LC-MS/MS analysis, spike the final extract with the ergocryptinine standard to achieve the same final concentration as Solution A (e.g., 10 ng/mL).
-
-
Analysis:
-
Inject both Solution A and Solution B into the LC-MS/MS system under identical conditions.
-
Integrate the peak area for the ergocryptinine transition in both chromatograms.
-
-
Calculation:
-
Use the formula: ME (%) = [ (Peak Area of Solution B) / (Peak Area of Solution A) - 1 ] * 100
-
This value quantifies the signal suppression (if negative) or enhancement (if positive).
-
Protocol 2: Modified QuEChERS for Ergocryptinine in Cereals
This protocol is a robust starting point for extracting ergocryptinine from complex cereal matrices while minimizing matrix interferences.[15][22]
Steps:
-
Sample Homogenization: Mill the cereal sample (e.g., wheat, rye) to a fine, uniform powder (<0.5 mm).
-
Extraction:
-
Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
If using a SIL-IS, add it at this stage.
-
Add 10 mL of an extraction solvent, typically acetonitrile with a small percentage of aqueous buffer (e.g., 85:15 acetonitrile:5mM ammonium carbonate).[30]
-
Shake vigorously for 20 minutes on a mechanical shaker.
-
-
Salting-Out Partitioning:
-
Add a salt mixture, commonly 4 g MgSO₄ and 1 g NaCl.
-
Shake immediately and vigorously for 1 minute. This step separates the acetonitrile layer from the aqueous/solid layer.
-
Centrifuge at >4000 g for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
The tube should contain dSPE sorbents: 150 mg MgSO₄ (to remove residual water), 50 mg PSA (to remove polar interferences like sugars and fatty acids), and 50 mg C18 (to remove nonpolar interferences).[22]
-
Vortex for 30 seconds.
-
Centrifuge at high speed (>10,000 g) for 2 minutes.
-
-
Final Preparation:
-
Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. (2025). ACS Food Science & Technology.
- Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. (2025).
- Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. (2025).
- Analysis of Ergot Alkaloids. (n.d.). MDPI.
- Validation of analytical methods for determining mycotoxins in foodstuffs. (2002).
- Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (n.d.). CORE.
- Development and Validation of Analytical Methods for Mycotoxins in Food, Medicinal Herbs and Feed. (2009). University of Bonn.
- Quantifying Ergot Alkaloids in Food Using Newly Developed Stable Isotope-Labeled Standards. (2024). OPUS.
- Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. (2024). MDPI.
- Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. (2018). SciELO.
- Development and Application of Isotope Labelled Internal Standards in a Sum Parameter Method for Ergot Alkaloid Screening of Food. (2023). CoLab.
- Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (2014).
- Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (2014). Semantic Scholar.
- Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. (2021).
- Use of post-column infusion for assessment of matrix effects. (n.d.).
- Collaborative investigation of matrix effects in mycotoxin determination by high performance liquid chromatography coupled to mass spectrometry. (2013).
- Ion Suppression and ESI. (n.d.).
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2003). PubMed.
- Common Pitfalls in Mycotoxin Testing and How to Avoid Them. (2024). Romer Labs.
- Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety. (2024). Food Safety Magazine.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
- Analysis of Ergot Alkaloids. (2015).
- A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food
- EU REGULATION 915 OF 2023. (2023). FOOD SAFETY PORTAL.
- A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. (2021).
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2014).
- Determination of Ergot Alkaloids: Purity and Stability Assessment of Standards and Optimization of Extraction Conditions for Cereal Samples. (2016).
- Ergot Alkaloids at Doses Close to EU Regulatory Limits Induce Alterations of the Liver and Intestine. (2018).
- A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness. (2013). PubMed.
- A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness. (2013).
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2003).
- Recommended practical limits for ergot or ergot alkaloids in animal feeds to reduce negative effects on health and performance. (2024).
- Developments in analytical techniques for mycotoxin determination: an upd
- Undertaking a New Regulatory Challenge: Monitoring of Ergot Alkaloids in Italian Food Commodities. (2021). MDPI.
- Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. (2024). Utrecht University.
- Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. (2001).
- Degradation and epimerization of ergot alkaloids after baking and in vitro digestion. (2022).
- COMMISSION REGULATION (EU) 2021/1399 of 24 August 2021. (2021). EUR-Lex.
- (a) Extraction efficiency and (b) matrix effect comparison of the... (2021).
- A critical review of analytical methods for ergot alkaloids in cereals and feed and in particular suitability of method performance for regulatory monitoring and epimer-specific quantific
- A desk study to review current knowledge on ergot alkaloids and their potential for contamination to cereal grains. (2017). Microsoft.
- Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions. (n.d.). Restek.
- Simultaneous determination of six major ergot alkaloids and their epimers in cereals and foodstuffs by LC-MS-MS. (2012).
- Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques. (2010). PubMed.
- The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. (2023).
Sources
- 1. Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EU REGULATION 915 OF 2023 [foodsafetyportal.eu]
- 4. eur-lex.europa.eu [eur-lex.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Analysis of Ergot Alkaloids | MDPI [mdpi.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [discover.restek.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Making sure you're not a bot! [opus4.kobv.de]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Development and Application of Isotope Labelled Internal Standards in a Sum Parameter Method for Ergot Alkaloid Screening of Food | CoLab [colab.ws]
- 28. researchgate.net [researchgate.net]
- 29. A critical review of analytical methods for ergot alkaloids in cereals and feed and in particular suitability of method performance for regulatory monitoring and epimer-specific quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Ergocryptinine Degradation: A Technical Support Guide for Researchers
Welcome to the technical support center for researchers working with ergocryptinine. This guide is designed to provide in-depth answers and practical solutions to common challenges encountered during the handling, analysis, and study of this ergot alkaloid. As Senior Application Scientists, we have structured this resource to address the nuanced issues of ergocryptinine stability, focusing on its degradation pathways and the identification of its byproducts.
Section 1: Understanding Ergocryptinine Stability (FAQs)
This section addresses the fundamental questions regarding the chemical behavior and stability of ergocryptinine.
Q1: What is the primary degradation pathway for ergocryptinine in solution?
A: The most significant and rapid transformation ergocryptinine undergoes in solution is not classical degradation but epimerization . Ergocryptinine is the C-8 S-epimer of ergocryptine.[1][2] In solution, these two compounds can interconvert, seeking a state of equilibrium.[3] This process, known as epimerization, involves a change in the stereochemistry at the C-8 position of the ergoline ring.[3][4]
This interconversion is a critical factor to consider in all experiments, as the ratio of ergocryptinine to its R-epimer, ergocryptine, can change depending on environmental conditions, potentially altering the biological or toxicological activity being studied.[4][5] The reaction is reversible and is influenced by factors such as solvent, pH, temperature, and light.[3][6]
Caption: Reversible epimerization of ergocryptinine to ergocryptine.
Q2: My ergocryptinine standard is showing two peaks in my chromatogram. Is it contaminated?
A: It is highly probable that your standard is not contaminated but is exhibiting epimerization. The second peak is almost certainly its epimer, ergocryptine. This is a very common observation.[6] The rate of this conversion can be surprisingly fast, especially if the standard is dissolved in a protic solvent like methanol or stored at room temperature.[6]
For example, a study showed that in 100% methanol at room temperature, a significant percentage of ergocryptine converted to ergocryptinine within 36 days.[6] The same process occurs in reverse for an ergocryptinine standard. To confirm this, you can analyze the mass spectrum of both peaks; they should have identical parent masses and fragmentation patterns.[5]
Q3: What are the optimal storage conditions for ergocryptinine standards and samples?
A: Proper storage is crucial to minimize epimerization and other forms of degradation. The key is to control temperature, solvent choice, and light exposure. Long-term storage can affect the concentration of ergot alkaloids, so samples should be analyzed as close to the time of preparation as possible.[1][7]
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or, ideally, -40°C.[6][8] | Low temperatures significantly slow the rate of epimerization and chemical degradation.[6] |
| Solvent | Aprotic solvents (e.g., acetonitrile, acetone).[6] | Protic solvents like methanol and water can facilitate the proton exchange needed for epimerization.[3][6] |
| Light | Store in amber glass vials or protect from light.[3] | UV radiation can promote hydration of the C-9,10 double bond, leading to irreversible degradation.[3] |
| pH | Store in neutral, aprotic solvents. Avoid acidic or alkaline conditions for storage.[3] | Both high and low pH conditions can catalyze epimerization and hydrolysis.[3] |
| Duration | Analyze extracts the same day they are prepared.[7] | Even under refrigerated conditions, significant epimerization can occur over several days.[7] |
Q4: Beyond epimerization, what other degradation pathways and byproducts exist?
A: While epimerization is the most common issue, other degradation pathways can occur under more forceful conditions:
-
Hydrolysis: Under strong acidic or alkaline conditions, the amide bond in the peptide portion of ergocryptinine can be cleaved.[9] This hydrolysis yields lysergic acid (or its isomer, isolysergic acid) and the corresponding peptide moiety.[9][10] This is generally not a concern under typical analytical conditions but can be relevant in certain extraction or processing scenarios.
-
Photodegradation: As mentioned, exposure to UV light can lead to the hydration of the double bond at the C-9,10 position of the ergoline ring system, forming lumi-derivatives.[3] This is an irreversible degradation pathway.
-
Thermal Degradation: High temperatures, such as those used in baking, can cause a reduction in the total amount of ergot alkaloids (2-30%) and tend to shift the epimeric ratio toward the more stable '-inine' form (ergocryptinine).[11]
Section 2: Troubleshooting Analytical Experiments
This section provides solutions to specific problems encountered during the analysis of ergocryptinine.
Q5: I'm struggling to achieve baseline separation between α- and β-ergocryptinine or their epimers. What can I do?
A: Co-elution of ergot alkaloid isomers is a frequent challenge.[3][5] Here is a workflow to optimize your HPLC/UHPLC separation:
Sources
- 1. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE2610859A1 - Lysergic acids from ergot alkaloids - by hydrolysis and chromatography - Google Patents [patents.google.com]
- 11. Degradation and epimerization of ergot alkaloids after baking and in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Ergocryptine and Ergocryptinine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of ergocryptine and its C-8 diastereomer, ergocryptinine. As a Senior Application Scientist, I understand the critical importance of achieving baseline resolution for these epimers, not only for accurate quantification but also for ensuring the safety and efficacy of pharmaceutical products. This guide is structured in a question-and-answer format to directly address the common challenges you may face in the laboratory.
Understanding the Challenge: The Ergocryptine-Ergocryptinine Epimer Pair
Ergocryptine is a potent ergot alkaloid with significant pharmacological applications. Its epimer, ergocryptinine, often co-exists in samples and can interconvert under various conditions.[1] The structural difference between these two compounds is subtle, residing in the stereochemistry at the C-8 position of the ergoline ring. This small difference presents a significant chromatographic challenge, requiring a highly selective HPLC method to achieve adequate separation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ergocryptine and ergocryptinine peaks are co-eluting or showing very poor resolution. What is the most critical factor I should investigate first?
A1: The pH of your mobile phase is the most influential parameter for separating these epimers.
-
The "Why": The separation of ergocryptine and ergocryptinine is highly dependent on their ionization state.[2][3] Most successful separations of ergot alkaloids are achieved using alkaline mobile phases.[4][5] An alkaline pH (typically between 7.5 and 9.5) helps to suppress the protonation of the nitrogen atoms in the ergoline ring system. This uncharged state enhances the interaction with the hydrophobic stationary phase (like C18) and, more importantly, accentuates the subtle conformational differences between the two epimers, leading to better separation.[6] Acidic mobile phases can lead to peak tailing and poor resolution for these compounds and may also promote on-column epimerization.[7]
-
Troubleshooting Steps:
-
Assess Your Current Mobile Phase pH: If you are using an acidic or neutral mobile phase, this is the likely cause of your poor resolution.
-
Transition to an Alkaline Mobile Phase: A common and effective choice is an aqueous buffer of ammonium carbonate or ammonium hydroxide mixed with an organic modifier like acetonitrile or methanol.[4][5][8]
-
Optimize the pH: Even within the alkaline range, small adjustments can have a significant impact on selectivity.[2] Experiment with pH values between 8.0 and 10.0 to find the optimal resolution for your specific column and analytes. Remember to use a pH meter calibrated for aqueous-organic mixtures if possible.
-
dot graph TD{ rankdir=LR; subgraph Troubleshooting_Workflow A[Poor Resolution] --> B{Check Mobile Phase pH}; B -->|pH is Acidic/Neutral| C[Switch to Alkaline pH]; B -->|pH is Alkaline| D[Optimize Other Parameters]; C --> E[Prepare Ammonium Carbonate/Hydroxide Buffer]; E --> F[Test pH 8.0-10.0]; F --> G{Resolution Improved?}; G -->|Yes| H[Method Optimized]; G -->|No| D; end
} Caption: Initial troubleshooting workflow for poor peak resolution.
Q2: I've switched to an alkaline mobile phase, but my resolution is still not ideal. What other chromatographic parameters can I adjust?
A2: Beyond pH, several other factors can be fine-tuned to enhance the separation of ergocryptine and ergocryptinine. These include the choice of stationary phase, organic modifier, and column temperature.
-
Stationary Phase Selection:
-
The "Why": While standard C18 columns are commonly used, the specific bonding chemistry and surface properties can significantly impact selectivity for closely related isomers. Phenyl-hexyl phases, for example, can offer alternative selectivity through pi-pi interactions with the aromatic ergoline ring system. Some modern C18 columns are also designed for stability at higher pH ranges.
-
Troubleshooting Steps:
-
If using a standard C18, consider trying a C18 column from a different manufacturer or one specifically designed for high pH work.
-
Evaluate a phenyl-hexyl stationary phase to introduce a different separation mechanism.
-
-
-
Organic Modifier:
-
The "Why": The choice between acetonitrile and methanol can alter selectivity. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and can lead to shorter retention times. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions with the analytes and stationary phase, potentially leading to changes in elution order or improved resolution.[9][10]
-
Troubleshooting Steps:
-
If you are using acetonitrile, try substituting it with methanol at a similar or slightly adjusted concentration to maintain reasonable retention times.
-
Consider ternary mixtures (e.g., acetonitrile/methanol/buffer) to fine-tune the selectivity.
-
-
-
Column Temperature:
-
The "Why": Temperature affects both the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[11][12] For some compounds, increasing the temperature can improve peak efficiency and resolution. However, for others, it can have the opposite effect or even alter the elution order.[13] It is a parameter that must be empirically optimized.
-
Troubleshooting Steps:
-
If your HPLC system has a column oven, systematically evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).
-
Monitor not only the resolution but also the peak shape and backpressure as you change the temperature.
-
-
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Alkaline (pH 8.0 - 10.0) | Suppresses analyte protonation, enhancing differential interaction with the stationary phase.[4][6] |
| Stationary Phase | High-purity C18 (stable at high pH) or Phenyl-Hexyl | Phenyl-hexyl phases can offer alternative selectivity via pi-pi interactions. |
| Organic Modifier | Acetonitrile or Methanol | Methanol can provide different selectivity due to its protic nature.[9][10] |
| Temperature | 25°C - 40°C (requires optimization) | Affects mobile phase viscosity and mass transfer kinetics, influencing peak efficiency.[11][12] |
Q3: I am observing inconsistent peak areas and retention times in my chromatograms. Could this be related to the epimerization of ergocryptine and ergocryptinine?
A3: Yes, the interconversion of ergocryptine and ergocryptinine is a well-documented phenomenon and can lead to reproducibility issues if not properly controlled.
-
The "Why": Ergocryptine and ergocryptinine can exist in equilibrium, and this equilibrium can be shifted by factors such as solvent, temperature, and pH.[9][10][14] This process, known as epimerization, can occur in your sample diluent, during storage, or even on the HPLC column itself.[15] If the rate of interconversion is significant, you may observe peak broadening, tailing, or even the appearance of a "plateau" between the two peaks.
-
Troubleshooting and Prevention:
-
Sample Preparation and Diluent: Prepare your samples fresh and in a diluent that is similar in composition to your initial mobile phase. This minimizes solvent mismatch effects and helps to maintain the epimeric equilibrium established by the mobile phase. Storing stock solutions in aprotic solvents like acetonitrile at low temperatures (-20°C or colder) can help minimize epimerization.[9][10][16]
-
Control Temperature: Maintain a consistent and controlled column temperature. Fluctuations in ambient lab temperature can lead to shifts in retention time and potentially affect the on-column epimerization rate.
-
Mobile Phase pH: As mentioned, an alkaline mobile phase is generally preferred to maintain the stability of the epimers during the chromatographic run.[4][5]
-
dot graph TD{ rankdir=TB; subgraph Epimerization_Factors A(Ergocryptine) <--> B(Ergocryptinine); C[Solvent] --> A; D[Temperature] --> A; E[pH] --> A; C --> B; D --> B; E --> B; end node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A; B; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C; D; E; edge[color="#34A853"]; } Caption: Factors influencing the epimerization of ergocryptine.
Example Protocol for Improved Resolution
This protocol serves as a robust starting point for method development. Optimization will likely be required for your specific instrumentation and sample matrix.
1. HPLC System and Column:
-
System: Any standard HPLC or UHPLC system with a UV or Fluorescence detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) or a Phenyl-Hexyl column of similar dimensions.
-
Column Temperature: 30°C
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Gradient to 65% B
-
15-17 min: Hold at 65% B
-
17.1-20 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min
3. Sample Preparation:
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the initial gradient conditions (70:30 A:B).
-
Procedure: Dissolve the sample in the diluent to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
4. Detection:
-
UV Detection: 310-320 nm
-
Fluorescence Detection: Excitation at ~330 nm, Emission at ~415-420 nm.[8][17][18] Fluorescence detection offers higher sensitivity and selectivity for ergot alkaloids.
References
- BenchChem. (n.d.). Application Note: Quantitative Analysis of Ergonine using a Validated HPLC-MS/MS Method.
- Crews, C. (2015). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). Journal of Applied Biotechnology & Bioengineering, 2(5), 235-240.
-
European Commission, Joint Research Centre. (2014). Determination of ergot alkaloids in rye. JRC Publications Repository. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Ergot Alkaloids in Cereal Samples by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Food Standards Agency. (2008). HPLC/MS/MS method for the determination of ergot alkaloids in cereals. Retrieved from [Link]
-
Wikipedia. (n.d.). Ergocryptine. Retrieved from [Link]
- Kocsubé, S., et al. (2023). Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds. Journal of the Hellenic Veterinary Medical Society, 74(4), 6325-6334.
- Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins, 7(6), 2024-2050.
- Wyatt, R. D., et al. (2022).
- Craig, A. M., et al. (2009). Technical note: Epimerization of ergopeptine alkaloids in organic and aqueous solvents. Journal of Animal Science, 87(8), 2673-2678.
- Olšovská, J., et al. (2024). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). Applied Microbiology and Biotechnology, 108(1), 24.
- Craig, A. M., et al. (2009). Technical note: Epimerization of ergopeptine alkaloids in organic and aqueous solvents. Journal of Animal Science, 87(8), 2673-2678.
-
ResearchGate. (n.d.). Technical note: Epimerization of ergopeptine alkaloids in organic and aqueous solvents. Retrieved from [Link]
- Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins, 7(6), 2024-2050.
-
ResearchGate. (n.d.). Different stereoisomeric forms of R-and S-α-ergocryptin and the intermediate IT (R top, IT middle, S bottom). Retrieved from [Link]
-
Romer Labs. (n.d.). New reliable methods and reference materials for ergot alkaloids and pyrrolizidine alkaloids. Retrieved from [Link]
-
Food Standards Agency. (n.d.). HPLC/MS method for the determination of ergot alkaloids in cereals and cereal products. Retrieved from [Link]
-
Chrom Tech. (2025). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on resolution (Rs). Experiment conditions as in Figure 3. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia 11.4. Retrieved from [Link]
-
OPUS. (2025). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. Retrieved from [Link]
- American Chemical Society. (2025). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. Journal of Agricultural and Food Chemistry.
-
National Center for Biotechnology Information. (2023). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Y0001851 - CRS catalogue. Retrieved from [Link]
-
MDPI. (2023). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]
-
Hawach. (2025). Effect of Elevated Temperature on HPLC Columns. Retrieved from [Link]
-
Technology Networks. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of mobile phase composition on the retention of selected alkaloids in reversed-phase liquid chromatography with chaotropic salts. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). E1200000 - CRS catalogue. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Ergot Alkaloids in Cereal Samples by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Qualitative and quantitative analysis of ergot alkaloids produced by Aspergillus niger through surface culture fermentation process. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. waters.com [waters.com]
- 4. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. food.gov.uk [food.gov.uk]
- 8. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Ammonization of the R- and S-Epimers of Ergot Alkaloids to Assess Detoxification Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Ergocryptinine Conversion to Ergocryptine in Solution
Welcome to the technical support center for handling ergot alkaloids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing the conversion of ergocryptinine to its epimer, ergocryptine, in solution. Understanding and controlling this epimerization is critical for accurate experimental results and ensuring the stability and efficacy of therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What are ergocryptinine and ergocryptine, and why is their interconversion a concern?
Ergocryptinine and ergocryptine are ergopeptine alkaloids, which are complex molecules produced by fungi of the Claviceps genus. They are stereoisomers, specifically C-8 epimers, differing in the spatial arrangement of the substituent at the 8th carbon of the ergoline ring. Ergocryptinine is the C-8-S isomer (-inine suffix), while ergocryptine is the C-8-R isomer (-ine suffix)[1].
This seemingly minor structural difference can lead to significant variations in their biological activity. The R-epimers, like ergocryptine, are generally considered more biologically active and are known for their vasoconstrictive effects, primarily through their interaction with serotonin, dopamine, and alpha-adrenergic receptors[2]. The S-epimers, such as ergocryptinine, have historically been considered less active, although recent studies suggest they may also possess biological activity[2][3][4]. Therefore, unintended conversion of ergocryptinine to ergocryptine in your experimental solutions can lead to inaccurate and misleading results regarding the potency, efficacy, and toxicity of your compound of interest.
Q2: What is the chemical mechanism behind the conversion of ergocryptinine to ergocryptine?
The interconversion between ergocryptinine and ergocryptine is a chemical process known as epimerization. This process is believed to proceed through an enol-intermediate[3][5]. The presence of a hydrogen atom at the C-8 position allows for keto-enol tautomerism. Under certain conditions, the double bond in the ergoline ring can shift, leading to the formation of a planar enol intermediate. When this intermediate reverts to the keto form, the substituent at C-8 can attach from either side of the planar structure, resulting in a mixture of both the R- and S-epimers.
Q3: What primary factors influence the rate of this epimerization?
The equilibrium and rate of conversion between ergocryptinine and ergocryptine are highly sensitive to several experimental conditions:
-
Solvent: The choice of solvent plays a crucial role. Protic solvents (e.g., methanol, water) and aprotic solvents (e.g., acetonitrile, acetone) can all facilitate epimerization, with varying rates.[6] For instance, significant epimerization of α-ergocryptine to α-ergocryptinine has been observed in methanol at room temperature[6][7].
-
pH: The pH of the solution is a critical determinant. The epimerization can occur in both acidic and alkaline conditions[8]. Alkaline conditions, in particular, are known to promote the conversion of the R-epimer to the S-epimer[6].
-
Temperature: Higher temperatures generally accelerate the rate of epimerization[6][9]. Conversely, storing solutions at low temperatures can significantly slow down or prevent this conversion[6][7][9].
-
Light: Exposure to light can also contribute to the degradation and isomerization of ergot alkaloids[6][8].
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of ergocryptine detected in a freshly prepared ergocryptinine standard. | - Purity of the starting material.- Inappropriate solvent used for reconstitution.- Elevated temperature during dissolution. | - Verify the certificate of analysis for the ergocryptinine standard.- Reconstitute the standard in a solvent known to minimize epimerization, such as chloroform, or use aprotic solvents like acetonitrile at low temperatures.- Dissolve the standard at a controlled, low temperature. |
| Increasing ergocryptine concentration in solution over time. | - Storage conditions are promoting epimerization (e.g., room temperature, inappropriate solvent, exposure to light).- pH of the solution is not optimal for stability. | - Store stock solutions at -20°C or -40°C in an appropriate solvent[6][7][9].- Protect solutions from light by using amber vials or wrapping them in foil.- If possible, adjust the pH of the solution to a range that minimizes epimerization, although this is highly dependent on the experimental context. |
| Inconsistent results in bioassays. | - Variable levels of ergocryptine in different batches of the test solution due to uncontrolled epimerization. | - Prepare fresh solutions for each experiment from a properly stored stock.- Analyze the epimeric ratio of your working solution immediately before use using a validated analytical method like HPLC-FLD or LC-MS/MS[8][10][11][12][13].- Carefully control and document all experimental conditions (solvent, pH, temperature, time). |
Experimental Protocols
To ensure the integrity of your ergocryptinine solutions, follow these detailed protocols for preparation, storage, and analysis.
Protocol 1: Preparation of a Stable Ergocryptinine Stock Solution
Objective: To prepare a concentrated stock solution of ergocryptinine with minimal initial conversion to ergocryptine.
Materials:
-
Ergocryptinine standard of high purity
-
Anhydrous chloroform or HPLC-grade acetonitrile
-
Volumetric flasks (amber glass)
-
Analytical balance
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of ergocryptinine standard using an analytical balance.
-
Transfer the weighed standard to an amber volumetric flask.
-
Add a small amount of the chosen solvent (chloroform or acetonitrile) to dissolve the standard. Gentle sonication at a low temperature can be used to aid dissolution if necessary.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly.
-
Immediately aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -40°C. At this temperature, ergocryptine shows minimal epimerization in both aprotic and protic solvents[6][7].
Protocol 2: Quantification of Ergocryptinine and Ergocryptine using HPLC-FLD
Objective: To determine the ratio of ergocryptinine to ergocryptine in a solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (FLD).
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate) is often employed[14]. Acidic conditions with formic acid have also been shown to be effective for separation[12].
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 5-20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for ergot alkaloids.
Procedure:
-
Prepare a series of calibration standards for both ergocryptinine and ergocryptine.
-
Dilute a sample of your experimental solution with the mobile phase.
-
Inject the prepared standards and the sample onto the HPLC system.
-
Identify and integrate the peaks corresponding to ergocryptinine and ergocryptine based on their retention times, which should be established using the pure standards.
-
Quantify the concentration of each epimer in your sample by comparing the peak areas to the calibration curves.
Data Summary: Impact of Storage Conditions
The following table summarizes the effect of different storage conditions on the stability of α-ergocryptine, providing a clear indication of how to best preserve your ergocryptinine solutions.
| Solvent | Storage Temperature | Duration | % Epimerization to α-ergocryptinine | Reference |
| Acetonitrile | -40°C | 20-52 days | 0% | [6][7] |
| Acetone | -40°C | 20-52 days | 0.2% | [6][7] |
| Chloroform | -40°C | 20-52 days | 0.1% | [6][7] |
| Methanol | -40°C | 20-52 days | 0.4% | [6][7] |
| Water:Methanol (70:30) | -40°C | 20-52 days | 0.5% | [6][7] |
| Chloroform | Room Temperature | - | No epimerization | [7] |
| Acetone | Room Temperature | - | < 5% | [7] |
| Acetonitrile | Room Temperature | - | < 5% | [7] |
| Methanol | Room Temperature | 38 days | 78% | [7] |
| Water:Methanol (70:30) | Room Temperature | 42 days | 47% | [7] |
Visualizing the Workflow
To maintain the integrity of your ergocryptinine solutions, a systematic workflow is essential. The following diagram illustrates the key decision points and actions to minimize epimerization.
Caption: Workflow for minimizing ergocryptinine to ergocryptine conversion.
References
-
Wikipedia. (n.d.). Ergocryptine. Retrieved from [Link]
-
ResearchGate. (n.d.). α -Ergocryptine, α -ergocryptinine, ergovaline, and ergovalinine... [Download Scientific Diagram]. Retrieved from [Link]
-
MDPI. (2023, August 5). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Toxins. Retrieved from [Link]
-
Coufal-Majewski, S., et al. (2023). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. Toxins, 15(11), 649. Retrieved from [Link]
-
Kovacs, M., et al. (2023). Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds. Toxins, 15(12), 705. Retrieved from [Link]
-
MDPI. (n.d.). A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. Toxins. Retrieved from [Link]
-
G-Tepper, S., & Leistner, E. (2014). Biosynthetic Pathways of Ergot Alkaloids. Marine Drugs, 12(12), 6031-6056. Retrieved from [Link]
-
ResearchGate. (2015, October 16). Analysis of Ergot Alkaloids. Retrieved from [Link]
-
Restek. (n.d.). Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions. Retrieved from [Link]
-
Smith, D. J., & Shappell, N. W. (2002). Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents. Journal of Animal Science, 80(8), 2173-2178. Retrieved from [Link]
-
MDPI. (2023, August 3). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Toxins. Retrieved from [Link]
-
protocols.io. (2024, April 29). An analytical method for the quantitation (20-8,000 ppb) of Ergot Alkaloids in Wheat grain. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic structure of the ergotalkaloid. Correct substitution of R 1 and R 2 yield the ergopeptides ergocornine and α-ergocryptine (see Figure 2). Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic parameters for α-ergocryptine and ergocornine in solvent mixtures i, ii. Retrieved from [Link]
-
ResearchGate. (n.d.). Different stereoisomeric forms of R-and S-α-ergocryptin and the intermediate IT (R top, IT middle, S bottom). Retrieved from [Link]
- Google Patents. (n.d.). US2269145A - Stabilized ergot alkaloid preparation.
-
MDPI. (n.d.). Analysis of Ergot Alkaloids. Toxins. Retrieved from [Link]
-
Fera. (n.d.). Ergot alkaloids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ergocryptinine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [discover.restek.com]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. An analytical method for the quantitation (20-8,000 ppb) of Ergot Alkaloids in Wheat grain. [protocols.io]
Stability of ergocryptinine in acidic versus alkaline mobile phases
Technical Support Center: Analysis of Ergocryptinine
A Guide to Understanding and Troubleshooting the Stability of Ergocryptinine in Acidic vs. Alkaline Mobile Phases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ergocryptinine and other ergot alkaloids. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of ergocryptinine during chromatographic analysis, with a particular focus on the critical choice between acidic and alkaline mobile phases. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when analyzing ergocryptinine using HPLC?
The main stability issue for ergocryptinine is its propensity to undergo epimerization. Ergocryptinine is the C-8 S-epimer of ergocryptine (the C-8 R-epimer). In solution, these two forms can interconvert, especially when exposed to certain pH conditions, solvents, and temperatures.[1] This is a critical issue in quantitative analysis as the ratio of the two epimers can change during sample preparation and analysis, leading to inaccurate results.
Q2: I'm seeing two peaks for my ergocryptinine standard. Is my standard impure?
Not necessarily. It is common to see both the "-inine" (S-epimer) and "-ine" (R-epimer) forms in a standard solution. Natural samples and even purified standards often contain a mixture of both epimers.[2] The key is whether the ratio of these two peaks remains constant. If the peak area ratio changes between injections or over time, it indicates that epimerization is occurring under your current analytical conditions.
Q3: Which is generally more stable for ergocryptinine analysis: an acidic or alkaline mobile phase?
For the analysis of ergocryptinine and its corresponding "-ine" epimer, alkaline mobile phases are generally preferred.[2][3] Alkaline conditions help to maintain the stability of both epimers, minimize protonation of the ergoline nitrogen, and often lead to better chromatographic separation with improved peak shapes.[2][4]
Q4: Can I use an acidic mobile phase for ergocryptinine analysis?
While it is possible, using an acidic mobile phase presents more challenges. Acidic conditions, particularly in protic solvents, can facilitate the conversion of the S-epimer (ergocryptinine) to the R-epimer (ergocryptine).[1] If an acidic mobile phase must be used, it is crucial to carefully control temperature and analysis time to minimize on-column epimerization. Some methods have been developed using acidic conditions, but they require careful validation to ensure the epimeric ratio is not altered during the analysis.[5][6]
Q5: Besides epimerization, are there other degradation pathways for ergocryptinine?
Yes. Under harsh acidic or alkaline conditions, hydrolysis of the amide bond in the peptide moiety of ergocryptinine can occur, leading to the formation of lysergic acid and other degradation products.[7][8] Oxidation is another potential degradation pathway.[1] Proper sample handling, including protection from light and extreme temperatures, is essential to prevent degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with ergocryptinine.
Issue 1: Shifting Peak Ratios of Ergocryptinine and Ergocryptine
-
Symptom: The ratio of the peak areas for ergocryptinine and ergocryptine changes between consecutive injections or in the same sample analyzed at different times.
-
Potential Cause: On-column or in-solution epimerization is occurring. This is likely due to an unsuitable mobile phase pH, a reactive solvent, or elevated temperature.
-
Solution Workflow:
Caption: Troubleshooting workflow for shifting epimer peak ratios.
Issue 2: Poor Peak Shape (Tailing) for Ergocryptinine
-
Symptom: The ergocryptinine peak exhibits significant tailing, leading to poor integration and reduced sensitivity.
-
Potential Cause: This is often due to secondary interactions between the analyte and the stationary phase, which can be exacerbated under acidic conditions where the ergoline nitrogen is protonated.[2][4]
-
Solutions:
-
Switch to an Alkaline Mobile Phase: An alkaline mobile phase (pH > 8) will ensure that ergocryptinine is in its neutral form, minimizing ionic interactions with residual silanols on the silica-based stationary phase.[2][4]
-
Use a pH-Stable Column: If using an alkaline mobile phase, ensure your HPLC column is designed for high pH stability (e.g., a hybrid-silica or polymer-based C18 column).[4]
-
Mobile Phase Additive: In acidic mobile phases, adding a competing base like triethylamine (TEA) can sometimes improve peak shape by masking active sites on the stationary phase. However, switching to an alkaline mobile phase is generally a more robust solution.
-
Issue 3: Loss of Overall Signal/Recovery
-
Symptom: The total peak area for both ergocryptinine and ergocryptine decreases over time or during sample preparation.
-
Potential Cause: This suggests chemical degradation rather than just epimerization. Potential causes include hydrolysis, oxidation, or adsorption to sample vials.
-
Solutions:
-
pH of Extraction/Dilution Solvents: Avoid strongly acidic or alkaline conditions during sample preparation. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using an alkaline acetonitrile/water mixture has been shown to be effective.[4]
-
Protect from Light: Ergot alkaloids can be light-sensitive. Use amber vials and protect samples from direct light.[1]
-
Storage Conditions: For long-term storage, standards and samples should be kept at low temperatures (-20°C or below) in a non-protic solvent like acetonitrile.[9] Repetitive freeze-thaw cycles should be minimized.[9]
-
Experimental Protocols
Recommended HPLC-MS/MS Method for Stable Analysis of Ergocryptinine
This protocol is based on principles that favor the stability of ergocryptinine and its epimer.
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 column stable at high pH (e.g., Waters XBridge C18, Agilent ZORBAX Extend-C18).
-
Mobile Phase A: 5 mM Ammonium Carbonate in Water (pH ~9).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B for equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Sample Diluent: Acetonitrile.
Rationale for Choices:
-
Alkaline Mobile Phase (Ammonium Carbonate): This maintains ergocryptinine in its neutral form, enhancing stability, preventing epimerization, and improving peak shape.[2][3][4]
-
Acetonitrile: As a non-protic solvent, acetonitrile is preferred over methanol for sample dilution and as the organic mobile phase component because it minimizes epimerization.[10]
-
Controlled Temperature: Maintaining a consistent and moderate column temperature helps to ensure reproducible chromatography and minimize temperature-induced degradation or epimerization.
Visualization of Ergocryptinine Epimerization
The interconversion between ergocryptine and ergocryptinine is a key concept in understanding its stability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of Ergotinine to Lysergic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. food.gov.uk [food.gov.uk]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in ergocryptinine quantification in complex matrices
Welcome to the technical support center for the quantification of ergocryptinine in complex matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this ergot alkaloid. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the accuracy and robustness of your experimental results.
Introduction: The Challenge of Ergocryptinine Analysis
Ergocryptinine, along with its isomers and related ergot alkaloids, presents a significant analytical challenge due to its physicochemical properties and the complexity of the matrices in which it is typically found (e.g., plasma, animal feed, cereals, and tissue).[1][2] Key difficulties include:
-
Matrix Effects: Co-extracted endogenous materials from complex samples can significantly suppress or enhance the ionization of ergocryptinine in a mass spectrometer, leading to inaccurate quantification.[1][2][3][4][5]
-
Epimerization: Ergocryptinine (the C-8 S-epimer) can interconvert with its R-epimer, ergocryptine, under various conditions such as changes in pH, temperature, or light exposure.[2][6][7][8] Maintaining the native epimeric ratio during sample processing is crucial for accurate risk assessment and toxicological studies.
-
Low Concentrations: Ergocryptinine is often present at trace levels, requiring highly sensitive and selective analytical methods for reliable detection and quantification.[9][10]
-
Isobaric Interferences: The α- and β-isomers of ergocryptine/ergocryptinine are isobaric (same mass) and can be difficult to separate chromatographically, potentially leading to quantification errors if not properly resolved.[1][11][12]
This guide provides solutions and explanations to overcome these common hurdles.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Foundational Knowledge & Analyte Stability
Q1: What are the key physicochemical properties of ergocryptinine I should be aware of?
A1: Ergocryptinine is a peptide ergot alkaloid with a tetracyclic ergoline ring system.[7] Its molecular formula is C₃₂H₄₁N₅O₅ with a molar mass of 575.71 g/mol .[13] It is a water-insoluble compound, generally soluble in organic solvents like methanol, ethyl acetate, and acetonitrile.[14] Understanding its structure is key to predicting its behavior. For instance, its peptide moiety and multiple nitrogen atoms make it amenable to positive electrospray ionization (ESI+), typically forming a protonated molecule [M+H]⁺ at m/z 576.3.[15][16][17]
Q2: My ergocryptinine results are inconsistent. Could epimerization be the cause?
A2: Yes, this is a very common issue. Ergocryptinine can readily convert to its diastereomer, ergocryptine, through a process called epimerization at the C-8 position.[2] This conversion is reversible and can be influenced by:
-
pH: The process is accelerated in both acidic and alkaline solutions, though alkaline conditions are often preferred for chromatographic stability.[2][6][10]
-
Solvent: The rate of epimerization varies significantly between different organic solvents.[6]
-
Temperature & Light: Elevated temperatures and exposure to strong light can promote epimerization.[2][6]
Expert Recommendation: To minimize epimerization, prepare extracts and analyze them on the same day. If storage is necessary, keep extracts at low temperatures (e.g., 4°C or -20°C) in the dark.[6] Using an alkaline mobile phase (e.g., buffered with ammonium carbonate) can help maintain the stability of epimers during LC separation.[2][10]
Part 2: Sample Preparation & Matrix Effect Mitigation
Q3: What is the best extraction method for ergocryptinine from a complex matrix like animal feed or plasma?
A3: There is no single "best" method; the choice depends on the matrix, required throughput, and desired level of cleanliness. The goal is to maximize analyte recovery while minimizing co-extraction of interfering matrix components.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is an excellent choice for solid matrices like cereals and feed.[10][18] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup. The d-SPE step, often using primary secondary amine (PSA) sorbent, is effective at removing polar matrix compounds.[2]
-
Solid-Phase Extraction (SPE): SPE offers high selectivity and is a powerful tool for cleaning up complex liquid extracts (e.g., plasma) or post-extraction solutions from solid samples.[2][19] Mixed-mode or polymeric cation-exchange cartridges are often used, as they can retain the basic ergocryptinine while allowing neutral and acidic interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that can be effective for plasma or other liquid samples. However, it can be labor-intensive and may not provide the same degree of cleanup as a well-optimized SPE method.[19]
The following diagram illustrates a decision-making workflow for selecting a sample preparation strategy.
Caption: Decision tree for selecting a sample preparation method.
Q4: I suspect significant ion suppression is affecting my results. How can I confirm this and what can I do to fix it?
A4: Ion suppression is a major cause of poor accuracy and sensitivity in LC-MS analysis.[20] It occurs when co-eluting matrix components interfere with the ionization process in the MS source, reducing the analyte's signal.[5]
Confirmation:
-
Post-Column Infusion: Infuse a constant flow of an ergocryptinine standard solution into the LC eluent stream after the analytical column. Inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of any matrix components indicates ion suppression.
-
Quantitative Assessment: Compare the peak area of an analyte spiked into a clean solvent (A) with the peak area of the same amount of analyte spiked into an extracted blank matrix sample (B). The matrix effect (ME) can be calculated as: ME (%) = (B / A) * 100. A value < 100% indicates suppression, while > 100% indicates enhancement.
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more selective SPE sorbent or add a cleanup step (e.g., d-SPE) to your QuEChERS protocol. Molecularly Imprinted Polymers (MIPs) can offer exceptional selectivity for specific analytes.[19]
-
Chromatographic Separation: Modify your LC gradient to better separate ergocryptinine from the interfering matrix components.
-
Dilution: A simple but effective strategy is to dilute the final extract. This reduces the concentration of matrix components, often lessening their impact on ionization.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS (e.g., ¹³CD₃-ergocryptine) co-elutes with the analyte and experiences the same degree of ion suppression.[21][22] By using the peak area ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out, leading to highly accurate quantification.[21][23]
Part 3: LC-MS/MS Method Development & Quantification
Q5: What are the typical MS/MS transitions for ergocryptinine and why are they chosen?
A5: For quantitative analysis by tandem mass spectrometry (MS/MS), we monitor specific fragmentation pathways from the precursor ion to product ions. For ergocryptinine, the protonated molecule ([M+H]⁺) at m/z 576.3 is selected as the precursor ion.[15][16]
Upon collision-induced dissociation (CID), peptide ergot alkaloids exhibit characteristic fragmentation patterns.[14][15][16] The most common and reliable transitions for ergocryptinine are:
| Precursor Ion (m/z) | Product Ion (m/z) | Description of Fragment | Role |
| 576.3 | 348.2 | Derives from cleavage of the peptide ring system.[15][16] | Quantifier (typically most intense) |
| 576.3 | 223.1 | Represents a fragment of the lysergic acid moiety.[16][24][25] | Qualifier |
| 576.3 | 208.1 | Represents a demethylated lysergic acid fragment.[16][24] | Qualifier |
Causality: The quantifier ion is chosen for its high intensity and specificity, providing the best signal-to-noise for quantification. Qualifier ions are monitored to confirm the identity of the analyte. The ratio of the quantifier to qualifier peak areas should remain constant between standards and samples, providing a high degree of confidence in the identification.
Q6: I can't find a commercially available stable isotope-labeled internal standard for ergocryptinine. What are my options?
A6: The availability of commercial SIL-IS for all ergot alkaloids has been limited, though recent synthetic advancements are addressing this gap.[21][26][27] In the absence of a specific SIL-IS for ergocryptinine, you have several options:
-
Use a SIL-IS of a Structurally Similar Ergot Alkaloid: For example, ¹³CD₃-ergotamine could be used. While not ideal, it will have similar extraction and chromatographic behavior and can correct for some variability. However, it may not perfectly co-elute or experience identical matrix effects.
-
Use a Structural Analogue: A compound like methysergide has been used as an internal standard in some methods.[28] This can correct for injection volume variability but is less effective at correcting for matrix effects or recovery losses.
-
Employ Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank matrix (known to be free of ergocryptinine).[28] This forces the standards to experience the same matrix effects as the unknown samples, improving accuracy. The challenge lies in finding a truly blank matrix.
-
Use the Standard Addition Method: This is the most accurate approach when a proper IS is unavailable. It involves adding known amounts of standard to aliquots of the actual sample extract. A calibration curve is generated for each sample, which inherently corrects for recovery and matrix effects specific to that sample. However, this method is very low-throughput.
Q7: How can I separate the α- and β-isomers of ergocryptine/ergocryptinine?
A7: The α- and β-isomers are diastereomers that differ in the substitution on the peptide portion of the molecule (leucine vs. isoleucine).[13] While they are isobaric, they can often be separated chromatographically.
Expert Recommendation:
-
Column Choice: High-efficiency columns, such as those with sub-2 µm particles (UHPLC) or core-shell technology, provide the resolution needed. A C18 or a Phenyl-Hexyl phase is often a good starting point.
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and gradient slope is critical. Slower, shallower gradients around the elution time of the isomers can improve separation.
-
Alkaline pH: As mentioned, using a mobile phase with a pH around 10 can improve peak shape and aid in the separation of ergot alkaloids.[10] Ensure your column is rated for use at high pH.
If chromatographic separation is incomplete, and you are reporting a total ergocryptinine value, it is important to note that the reported value is the sum of both isomers.[12]
Part 4: Step-by-Step Protocol & Troubleshooting Flowchart
Protocol: Modified QuEChERS Extraction from Cereal Matrix
This protocol is a starting point and should be validated for your specific matrix and instrumentation.
-
Sample Homogenization: Weigh 2.0 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the internal standard solution and let it equilibrate for 15 minutes.
-
Extraction:
-
Add 10 mL of an extraction solvent (e.g., Acetonitrile/Water 84:16 v/v with 0.1% formic acid or an alkaline buffer).
-
Vortex vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately vortex for another 1 minute to prevent salt agglomeration.
-
-
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Analysis:
-
Take an aliquot of the final supernatant.
-
Dilute as needed with the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Troubleshooting Common LC-MS/MS Issues
This flowchart provides a logical path to diagnose and solve common analytical problems.
Caption: Troubleshooting flowchart for ergocryptinine analysis.
References
-
Maleki, M., et al. (2016). Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection. PubMed. Available at: [Link]
-
Hill, N. S., et al. (2009). Development and Validation of an LC-MS Method for Quantitation of Ergot Alkaloids in Lateral Saphenous Vein Tissue. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Chung, S. W. C. (2021). A critical review of analytical methods for ergot alkaloids in cereals and feed and in particular suitability of method performance for regulatory monitoring and epimer-specific quantification. Food Additives & Contaminants: Part A. Available at: [Link]
-
Coufal-Majewski, S., et al. (2017). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. Toxins. Available at: [Link]
-
Agriparadigma. (2024). Analysis of ergot alkaloids. Tentamus. Available at: [Link]
-
Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. PubMed. Available at: [Link]
-
Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. Ergokryptine. PubChem Compound Database. Available at: [Link]
-
Braun, D., et al. (2023). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Braun, D., et al. (2023). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. ResearchGate. Available at: [Link]
-
Duringer, J. (2012). Typical fragmentation pattern for ergot alkaloids that contain the general peptide structure. ResearchGate. Available at: [Link]
-
Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins. Available at: [Link]
-
Krska, R., et al. (2008). Determination of Ergot Alkaloids: Purity and Stability Assessment of Standards and Optimization of Extraction Conditions for Cereal Samples. ResearchGate. Available at: [Link]
-
Malysheva, S.V., et al. (2014). A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness. ResearchGate. Available at: [Link]
-
Braun, D., et al. (2023). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information. Ergocryptine. PubChem Compound Database. Available at: [Link]
-
Royer, D., et al. (2006). Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments. PubMed. Available at: [Link]
-
Lea, A. & Sawer, T. (2023). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. Food and Chemical Toxicology. Available at: [Link]
-
Shappell, N.W. & Smith, D.J. (2002). α -Ergocryptine, α -ergocryptinine, ergovaline, and ergovalinine. ResearchGate. Available at: [Link]
-
Carbonell-Rozas, L., et al. (2021). Extraction efficiency and matrix effect comparison of the three-sample treatments. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Ergocryptine. Wikipedia. Available at: [Link]
-
Braun, D., et al. (2023). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Chung, S. W. C. (2021). A critical review of analytical methods for ergot alkaloids in cereals and feed and in particular suitability of method performance for regulatory monitoring and epimer-specific quantification. ResearchGate. Available at: [Link]
-
Li, W., et al. (2015). Determination of 8′-hydroxy-dihydroergocryptine in human plasma by LC-MS/MS and its application to a bioequivalence evaluation. ResearchGate. Available at: [Link]
-
Braun, D., et al. (2023). Development and Application of Isotope Labelled Internal Standards in a Sum Parameter Method for Ergot Alkaloid Screening of Food. ResearchGate. Available at: [Link]
-
De Boevre, M., et al. (2017). A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. MDPI. Available at: [Link]
-
AAFCO. (n.d.). Validation of Ergot Alkaloids in Feeds by LC-MS/MS. AAFCO.org. Available at: [Link]
-
Chung, S. W. C. (2021). A critical review of analytical methods for ergot alkaloids in cereals and feed and in particular suitability of method performance for regulatory monitoring and epimer-specific quantification. PubMed. Available at: [Link]
-
Patel, K. D., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]
-
Van Hout, M. W., et al. (2010). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Available at: [Link]
-
Liu, G., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Krska, R., et al. (2008). HPLC/MS/MS method for the determination of ergot alkaloids in cereals. Food Standards Agency. Available at: [Link]
-
European Commission. (2015). Determination of ergot alkaloids in rye. JRC Publications Repository. Available at: [Link]
-
Andersson, S. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory. Available at: [Link]
-
Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Lehner, A. F., et al. (2019). Liquid chromatography-mass spectrometry-based determination of ergocristine, ergocryptine, ergotamine, ergovaline, hypoglycin A, lolitrem B, methylene cyclopropyl acetic acid carnitine, N-acetylloline, N-formylloline, paxilline, and peramine in equine hair. PubMed. Available at: [Link]
-
Royer, D., et al. (2006). Respective negative and positive full scan electrospray ionisation mass spectra. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of ergot alkaloids - Agriparadigma [agriparadigma.it]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. Ergocryptine - Wikipedia [en.wikipedia.org]
- 14. emt.oregonstate.edu [emt.oregonstate.edu]
- 15. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ergokryptine | C32H41N5O5 | CID 99049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of Ergocryptinine vs. Ergocryptine: Re-evaluating a Stereochemical Dichotomy
For decades, the prevailing wisdom in the study of ergot alkaloids has held a clear distinction between the C-8 epimers: the "-ine" forms, such as ergocryptine, as the biologically active compounds, and their "-inine" counterparts, like ergocryptinine, as largely inert.[1] However, emerging research is beginning to challenge this long-held assumption, suggesting that the bioactivity landscape of these stereoisomers is more nuanced than previously understood.[2][3][4] This guide provides a comprehensive comparison of the bioactivity of ergocryptine and its epimer, ergocryptinine, synthesizing established data with recent findings to offer researchers, scientists, and drug development professionals an in-depth technical resource.
Ergocryptine: The Established Bioactive Epimer
Ergocryptine, a major peptide ergot alkaloid, has a well-documented and potent pharmacological profile, primarily characterized by its interaction with dopaminergic and serotonergic systems.[5][6][7][8][9] Its most prominent and clinically relevant effect is the potent inhibition of prolactin secretion.[7][10][11][12][13][14][15][16]
Receptor Binding Profile of Ergocryptine
Ergocryptine exhibits a broad receptor binding profile, with high affinity for several dopamine and serotonin receptor subtypes. This promiscuity is a hallmark of many ergot alkaloids and underpins their complex pharmacology.[1]
Table 1: Reported Receptor Binding Affinities (Ki) of Ergocryptine
| Receptor Subtype | Reported Ki (nM) |
| Dopamine Receptors | |
| D1 | ~100 - 1000 |
| D2 | 0.5 - 5 |
| D3 | 1 - 10 |
| D4 | 1 - 10 |
| Serotonin Receptors | |
| 5-HT1A | 1.5 - 5 |
| 5-HT1B | 5 - 10 |
| 5-HT1D | ~5 |
| 5-HT2A | 10 - 20 |
| 5-HT2B | 8 - 15 |
| 5-HT2C | 100 - 200 |
| 5-HT6 | ~50 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.
The high affinity of ergocryptine for the D2 dopamine receptor is central to its primary mechanism of action in inhibiting prolactin release from the anterior pituitary gland.[5][6][7][8]
Prolactin Inhibition by Ergocryptine
Ergocryptine is a potent agonist at D2 dopamine receptors on pituitary lactotrophs. Activation of these receptors initiates a signaling cascade that inhibits the synthesis and secretion of prolactin.[10][14][15][16] This effect is robust and has been demonstrated in numerous in vitro and in vivo studies.[7][10][11][12][13][14][15][16] The EC50 for ergocryptine's inhibition of VIP-stimulated cyclic AMP production, a downstream effect of D2 receptor activation, has been reported to be in the nanomolar range.[6]
Ergocryptinine: An Emerging Bioactive Profile
Ergocryptinine is the C-8 epimer of ergocryptine. Historically, the "-inine" epimers were considered biologically inactive byproducts of the "-ine" forms.[1][4] However, recent in vitro studies have demonstrated that ergocryptinine possesses intrinsic biological activity, particularly vasoconstrictive properties.[2][3][4]
Receptor Binding Profile of Ergocryptinine: An Area for Future Research
Direct experimental data on the receptor binding affinities of ergocryptinine is currently scarce in the published literature. However, its demonstrated vasoconstrictive effects strongly suggest an interaction with receptors known to mediate vascular tone, such as serotonin and adrenergic receptors.[2][3][4]
An in silico molecular docking study on the related epimeric pair, ergocristine and ergocristinine, provides some insight.[17][18] This study predicted that ergocristinine has a strong binding affinity for the 5-HT2A and alpha-2A adrenergic receptors, albeit slightly lower than its "-ine" counterpart.[17][18] While these are computational predictions for a different molecule, they support the plausibility of ergocryptinine also binding to these and other receptors.
Table 2: Comparative Receptor Binding Affinities of Ergocryptine and Ergocryptinine
| Receptor Subtype | Ergocryptine Ki (nM) | Ergocryptinine Ki (nM) |
| Dopamine Receptors | ||
| D2 | 0.5 - 5 | Not Reported |
| Serotonin Receptors | ||
| 5-HT2A | 10 - 20 | Not Reported |
| Adrenergic Receptors | ||
| Alpha-2A | Not Reported | Not Reported |
This significant knowledge gap highlights a critical area for future experimental investigation to fully understand the pharmacological profile of ergocryptinine.
Vasoactive Effects of Ergocryptinine
Recent in vitro studies using isolated bovine arteries have shown that ergocryptinine can induce a concentration-dependent contractile response.[2] This directly challenges the long-standing view of its biological inertness. The sustained nature of this vasoconstriction is similar to that observed for the "-ine" epimers, suggesting a potential for in vivo physiological effects.[3]
Prolactin Inhibition by Ergocryptinine: The Unexplored Frontier
To date, there are no published studies directly investigating the effect of ergocryptinine on prolactin secretion. Given that the primary mechanism of prolactin inhibition by ergocryptine is through potent D2 dopamine receptor agonism, the question of whether ergocryptinine shares this activity is of significant interest. Future research should focus on evaluating the binding affinity of ergocryptinine for the D2 receptor and its functional effect on prolactin release from pituitary cells.
Signaling Pathways and Mechanisms of Action
The bioactivity of ergocryptine is primarily mediated through its interaction with G protein-coupled receptors (GPCRs).
Ergocryptine's D2 Receptor-Mediated Prolactin Inhibition
Caption: D2 Receptor Signaling Pathway for Prolactin Inhibition.
Ergocryptine, as a D2 receptor agonist, activates the inhibitory G protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in Protein Kinase A (PKA) activity. The downstream effects include the inhibition of prolactin gene transcription and the suppression of prolactin secretion from lactotrophs.
Putative Signaling for Ergocryptinine's Vasoactivity
The vasoconstrictive effects of ergocryptinine are likely mediated by its interaction with GPCRs on vascular smooth muscle cells, such as 5-HT2A and alpha-adrenergic receptors. Activation of these receptors would likely involve Gq/11 protein signaling, leading to an increase in intracellular calcium and subsequent muscle contraction.
Experimental Protocols for Bioactivity Assessment
To facilitate further research in this area, we provide the following detailed experimental workflows.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Caption: Workflow for In Vitro Prolactin Secretion Assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Isolate primary anterior pituitary cells from rats or use a prolactin-secreting cell line (e.g., GH3 cells).
-
Plate the cells in a multi-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Prepare a range of concentrations of the test compound (ergocryptine or ergocryptinine) in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound.
-
Include a vehicle control (medium without the test compound).
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
Prolactin Quantification (ELISA):
-
Use a commercially available Prolactin ELISA kit.
-
Coat a 96-well plate with a prolactin capture antibody.
-
Add prolactin standards and the collected supernatants to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the prolactin standards.
-
Calculate the prolactin concentration in each sample from the standard curve.
-
Plot the percentage of prolactin inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion and Future Directions
The bioactivity of ergocryptine is well-established, with its potent D2 dopamine receptor agonism and consequent inhibition of prolactin secretion being its defining characteristics. In contrast, the pharmacological profile of its epimer, ergocryptinine, is only beginning to be elucidated. The traditional view of ergocryptinine as an inactive compound is now being challenged by evidence of its vasoactive properties, which strongly implies receptor-mediated activity.
This guide highlights a significant opportunity for further research to fully characterize the bioactivity of ergocryptinine. Direct, comparative studies on the receptor binding affinities of ergocryptine and ergocryptinine at a broad range of dopaminergic, serotonergic, and adrenergic receptors are crucial. Furthermore, investigating the effect of ergocryptinine on prolactin secretion is a key next step to determine if it shares the hallmark activity of its well-known epimer. A deeper understanding of the structure-activity relationships of these ergot alkaloid epimers will not only refine our fundamental knowledge of their pharmacology but may also open new avenues for drug discovery and development.
References
- Alkaloid binding and activation of D2 dopamine receptors in cell culture. PubMed.
- Different stereoisomeric forms of R-and S-α-ergocryptin and the intermediate IT (R top, IT middle, S bottom).
- Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells. PubMed.
- Investigation of the relationship between ergocristinine and vascular receptors. PMC.
- [Inhibition of prolactin secretion by ergocornine and 2-Br-alpha-ergocryptine: direct action on the hypophysis in culture]. PubMed.
- Bromocriptine and Alpha-Ergocryptine Do Not Inhibit Oxytocin Secretion in the Lactating R
- Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro. Journal of Animal Science.
- Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors. PubMed.
- Ergot and Its Alkaloids. PMC.
- Effect of 2-Br-alpha-ergocryptine on Pituitary Synthesis and Release of Prolactin and Growth Hormone in R
- Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer. PubMed.
- Selectivity of some ergot derivatives for 5-HT1 and 5-HT2 receptors of r
- Bromocriptine, a dopamine D2 receptor agonist with the structure of the amino acid ergot alkaloids, induces neurite outgrowth in PC12 cells.
- Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure. R Discovery.
- Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro. Semantic Scholar.
- Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine
- Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid ergocristine and attenuation by a noncompetitive antagonist. Oxford Academic.
- Dopamine receptor profile of co-dergocrine (Hydergine) and its components. PubMed.
- The inhibition of prolactin secretion in man by CB-154 (2-Br-alpha-ergocryptine). PubMed.
- α-ergocryptine [Ligand Id: 271] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.
- Effects of ergocryptine on prolactin secretion during.
- The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects.
- α -Ergocryptine, α -ergocryptinine, ergovaline, and ergovalinine....
- Ergocryptine. Wikipedia.
- Serotonin Receptor Subtypes and Ligands. ACNP.
- Suppression of Pituitary Tumor Growth and Function by Ergot Alkaloids1 2. AACR Journals.
- Serotonin ameliorates ergot alkaloid-induced vasoconstriction of the isolated bovine lateral saphenous vein via 5-HT4 activation.
- 2-Bromo-a-Ergocryptine (CB 154) Inhibition of Prolactin Secretion and Galactorrhoea in a Case of Pituitary Tumour. SciSpace.
- Inhibition of Lactation and Prolactin Secretion in R
- Mitigation of Ergot Alkaloid-Induced Vasoconstriction. Frontiers in Veterinary Science.
- Association of serotonin and ergot alkaloids on tissue partitioning and contractile response of bovine blood vessels. PMC.
- Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in r
- Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure. PubMed.
- Ergot alkaloids induce vasoconstriction of bovine uterine and ovarian blood vessels.
- Biosynthetic P
- Production of Peptide Ergot Alkaloids in Submerged Culture by Three Isol
- 5-HT receptor. Wikipedia.
- Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine. PubMed Central.
Sources
- 1. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromocriptine and alpha-ergocryptine do not inhibit oxytocin secretion in the lactating rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Inhibition of prolactin secretion by ergocornine and 2-Br-alpha-ergocryptine: direct action on the hypophysis in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 2-Br-alpha-ergocryptine on pituitary synthesis and release of prolactin and growth hormone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inhibition of prolactin secretion in man by CB-154 (2-Br-alpha-ergocryptine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. scispace.com [scispace.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ergocryptinine Cross-Reactivity in Ergot Alkaloid Immunoassays
For researchers and quality assurance professionals in the food safety and pharmaceutical sectors, the rapid detection of ergot alkaloids (EAs) is a critical task. These mycotoxins, produced by fungi of the Claviceps genus, pose significant health risks to humans and animals, leading to strict regulatory limits worldwide.[1] While immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, high-throughput, and cost-effective screening solution, their utility is profoundly influenced by a nuanced immunological challenge: cross-reactivity, especially with the less toxic epimers such as ergocryptinine.
This guide provides an in-depth comparison of immunoassay performance concerning ergocryptinine. We will explore the fundamental stereochemistry that defines the problem, analyze how different assays address epimer recognition, provide a robust protocol for in-house validation, and discuss the practical implications for data interpretation and regulatory compliance.
Understanding the Target: The Critical Distinction Between Ergocryptine and Ergocryptinine
Ergot alkaloids are characterized by a tetracyclic ergoline ring system.[2] The major EAs regulated by food safety authorities include six primary compounds—ergometrine, ergotamine, ergosine, ergocristine, ergocryptine, and ergocornine—and their corresponding C8 stereoisomers.[1]
This C8 position is the crux of our analytical challenge. The biologically active and more toxic forms possess an R-configuration at C8 and are designated with the suffix "-ine" (e.g., α-ergocryptine). Through a process called epimerization, which can be influenced by factors like pH, solvent, and temperature, the configuration can invert to the S-form, designated by the suffix "-inine" (e.g., α-ergocryptinine). These "-inine" epimers are considered significantly less toxic.
The structural similarity between these epimers is substantial, differing only in the spatial orientation of the substituent at a single carbon atom. This similarity is the primary reason antibodies developed for screening purposes often struggle to distinguish between them.
Caption: Epimerization at the C8 position of the ergoline ring converts active "-ine" forms to inactive "-inine" forms.
The Screening Tool: Principles of Competitive Immunoassays
Most rapid tests for small molecules like mycotoxins are based on a competitive immunoassay format. Understanding this mechanism is key to understanding cross-reactivity.
The Workflow:
-
Coating: Microplate wells are pre-coated with antibodies specific to a target ergot alkaloid structure.
-
Competition: The sample extract is added to the wells along with a known amount of an enzyme-labeled ergot alkaloid (the conjugate). Any ergot alkaloids present in the sample (the analyte) will compete with the enzyme conjugate for the limited number of antibody binding sites.
-
Incubation & Washing: After incubation, the unbound analytes and conjugates are washed away.
-
Signal Generation: A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color.
The intensity of the color is inversely proportional to the concentration of the ergot alkaloid in the sample. A dark color means little to no analyte was present to compete with the conjugate, while a light or no color indicates a high concentration of the analyte.
Caption: Standard workflow for a competitive enzyme-linked immunosorbent assay (ELISA).
The Core Issue: A Comparative Look at Ergocryptinine Cross-Reactivity
The specificity of an immunoassay is determined by the antibody's ability to bind exclusively to the target analyte. However, due to the structural similarity of ergot alkaloid epimers, most polyclonal and many monoclonal antibodies exhibit some degree of cross-reactivity. An antibody raised against ergocryptine may also bind ergocryptinine, just with a different affinity.
This is a critical consideration. An assay that cannot distinguish between the toxic "-ine" and less toxic "-inine" forms will report a "total ergot alkaloid" value that may not accurately reflect the sample's true toxicity. This can lead to an overestimation and trigger unnecessary, costly confirmatory analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Below is an illustrative comparison of hypothetical immunoassay kits, reflecting typical performance variations seen in the market.
Table 1: Illustrative Comparison of Cross-Reactivity in Commercial Ergot Alkaloid ELISA Kits Note: This data is for illustrative purposes to demonstrate performance variance and is based on typical characteristics reported in scientific literature. Always refer to the manufacturer's specific certificate of analysis for actual performance data.
| Analyte | Kit A: High Specificity | Kit B: Broad Spectrum | Kit C: Epimer-Biased |
| α-Ergocryptine | 100% | 100% | 100% |
| α-Ergocryptinine | 25% | 95% | 150% |
| Ergotamine | 110% | 105% | 90% |
| Ergotaminine | 30% | 90% | 120% |
| Ergocristine | 90% | 100% | 85% |
| Ergocristinine | 20% | 85% | 110% |
| Ergometrine | 75% | 80% | 70% |
Analysis of Performance:
-
Kit A (High Specificity): This represents an ideal screening assay. The antibody was likely generated using a hapten strategy that exposed the unique C8 configuration, resulting in significantly lower recognition of the "-inine" epimers.[5][6] This kit provides a more accurate reflection of the toxic "-ine" content but may underestimate the "total regulated alkaloid" sum if significant epimerization has occurred.
-
Kit B (Broad Spectrum): This kit is designed to detect the sum of all 12 regulated ergot alkaloids, as mandated by some regulations.[7] The antibody recognizes "-ine" and "-inine" forms almost equally. While useful for checking compliance with a "total EA" limit, it does not differentiate toxicity. A high result from this kit warrants immediate confirmatory testing.
-
Kit C (Epimer-Biased): This kit demonstrates an unusual but possible characteristic where the antibody has a higher affinity for the "-inine" epimer than for the original target analyte. This can lead to a significant overestimation of toxicity and is a critical flaw for risk assessment.
From Theory to Bench: A Protocol for Validating Ergocryptinine Cross-Reactivity
Trust in a screening method requires verification. As a Senior Application Scientist, I advocate for a self-validating system. Do not rely solely on manufacturer data; performing a simple in-house cross-reactivity check is essential, especially when implementing a new assay or testing a new commodity.
Objective: To determine the percent cross-reactivity of α-ergocryptinine in an α-ergocryptine-calibrated immunoassay.
Materials:
-
Ergot Alkaloid Immunoassay Kit (e.g., ELISA)
-
Certified analytical standards of α-ergocryptine and α-ergocryptinine
-
Appropriate solvent (e.g., acetonitrile/water) for standards
-
Precision pipettes and sterile tips
-
Microplate reader
Protocol Workflow:
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Step-by-Step Methodology:
-
Prepare Standard Curves:
-
Create a dilution series for the primary analyte, α-ergocryptine, to generate a full standard curve as per the kit instructions.
-
In parallel, create a separate dilution series for the cross-reactant, α-ergocryptinine. You may need to use higher concentrations to achieve 50% inhibition.
-
-
Run the Immunoassay:
-
Run the assay exactly as described in the manufacturer's protocol, treating the α-ergocryptinine dilutions as if they were unknown samples.
-
-
Data Analysis:
-
For both standard curves, calculate the percent inhibition for each point relative to the zero standard (%B/B₀).
-
Plot %B/B₀ versus the log of the concentration for both analytes.
-
Determine the IC₅₀ value for both α-ergocryptine and α-ergocryptinine. The IC₅₀ is the concentration of the analyte that causes 50% inhibition of signal.
-
-
Calculate Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC₅₀ of α-ergocryptine / IC₅₀ of α-ergocryptinine) x 100
-
Interpreting Your Results: Implications for Regulatory Compliance
The acceptable level of cross-reactivity depends on the assay's intended purpose. For a simple "presence/absence" screen far below the regulatory limit, a broad-spectrum kit may be acceptable. However, for quantifying samples near the action level, high cross-reactivity with less toxic epimers is a significant liability.
European regulations set maximum levels for the sum of 12 ergot alkaloids (the six main "-ine" forms and their "-inine" epimers).[1]
Table 2: Selected EU Maximum Levels for Sum of Ergot Alkaloids (Commission Regulation (EU) 2023/915)
| Foodstuff | Maximum Level (µg/kg) |
| Milling products of barley, wheat, spelt, oats (ash content <900 mg/100g) | 100 |
| Milling products of barley, wheat, spelt, oats (ash content ≥900 mg/100g) | 150 |
| Rye milling products | 500 (reducing to 250) |
| Wheat gluten | 400 |
| Processed cereal-based foods for infants and young children | 20 |
Consider a rye flour sample containing 100 µg/kg of α-ergocryptine and 300 µg/kg of α-ergocryptinine.
-
Actual Toxic Contribution: 100 µg/kg.
-
Total Regulated Sum: 400 µg/kg (below the 500 µg/kg limit).
-
Kit B (95% CR) Result: The kit would detect the 100 µg/kg of ergocryptine plus 95% of the ergocryptinine (0.95 * 300 = 285 µg/kg), giving a total reading of approximately 385 µg/kg . This is a reasonably accurate reflection of the total sum.
-
Kit C (150% CR) Result: The kit would detect 100 µg/kg plus 150% of the ergocryptinine (1.5 * 300 = 450 µg/kg), giving a total reading of approximately 550 µg/kg . This result exceeds the regulatory limit, flagging a compliant sample as non-compliant and forcing unnecessary confirmatory action.
Beyond Screening: The Role of LC-MS/MS for Confirmation
It is imperative to recognize that immunoassays are screening tools. Their purpose is to rapidly and cost-effectively identify negative samples, thereby reducing the number of samples that require more rigorous analysis.[8]
The gold standard for the confirmation and accurate, epimer-specific quantification of ergot alkaloids is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[9][10] This technique physically separates the individual "-ine" and "-inine" epimers chromatographically before detecting and quantifying them based on their unique mass-to-charge ratios. Any positive or near-limit result from an immunoassay screen must be confirmed by an accredited LC-MS/MS method before regulatory action is taken.
Senior Application Scientist's Summary and Recommendations
The cross-reactivity of ergocryptinine is not a flaw in immunoassays but an inherent characteristic that must be understood and managed. The choice of an appropriate assay depends entirely on its application.
Key Recommendations for Professionals:
-
Define Your Goal: Are you screening for any potential contamination (where a broad-spectrum assay is useful) or trying to estimate toxicity (where a more specific assay is required)?
-
Scrutinize the Datasheet: Do not just look at the target analyte. Carefully examine the cross-reactivity table provided by the manufacturer. If it's not provided, ask for it.
-
Validate In-House: For critical applications, perform the cross-reactivity validation protocol described in this guide. This builds confidence and provides a true understanding of the assay's performance with your specific matrices.
-
Acknowledge Limitations: Understand that ELISAs provide a cumulative, semi-quantitative signal. They are excellent for screening but are not a substitute for confirmatory methods like LC-MS/MS.
-
Establish a Two-Tiered System: Use rapid immunoassays for high-throughput screening to clear negative samples. All presumptive positive results should be escalated for LC-MS/MS confirmation before making final decisions on product disposition.
By applying these principles, researchers and industry professionals can leverage the speed and efficiency of immunoassays while maintaining the highest standards of scientific integrity and ensuring the safety of the food and feed supply.
References
-
NEW RAPID TEST DEVELOPED FOR TOXIC ERGOT ALKALOIDS IN CEREAL GRAINS . Randox Food Diagnostics. Available at: [Link]
-
AgraQuant® Mycotoxin ELISA test kits . Romer Labs. Available at: [Link]
-
Cherewyk, J., Tittlemier, S., & Ghavami, A. (2022). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard . Toxins, 14(1), 22. Available at: [Link]
-
Randox Ergot Alkaloids ELISA in line with updated EU Regulations! Randox Food Diagnostics. (2022). Available at: [Link]
-
Cherewyk, J., Tittlemier, S., & Ghavami, A. (2021). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard . PubMed. Available at: [Link]
-
Cherewyk, J., Tittlemier, S., & Ghavami, A. (2022). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat... . ResearchGate. Available at: [Link]
-
Wuppermann, F., & Aulwurm, U. (2013). Analysis of Total Ergot Alkaloid Amount in Various Grain Samples by ELISA . LCTech. Available at: [Link]
-
Ergot Alkaloids ELISA . Randox Online Store. Available at: [Link]
-
Hill, N. S., et al. (1997). Affinity of Anti-lysergol and Anti-Ergonovine Monoclonal Antibodies to Ergot Alkaloid Derivatives . Crop Science, 37(2), 535-537. Available at: [Link]
-
Miedaner, T., et al. (2017). Covariation of Ergot Severity and Alkaloid Content Measured by HPLC and One ELISA Method in Inoculated Winter Rye across Three Isolates and Three European Countries . Toxins, 9(11), 359. Available at: [Link]
-
Analysis of ergot alkaloids . Tentamus Agriparadigma. (2024). Available at: [Link]
-
AgraQuant® Allergen ELISA Test Kits . Romer Labs. Available at: [Link]
-
Schnitzius, J. M., et al. (2001). Semiquantitative determination of ergot alkaloids in seed, straw, and digesta samples using a competitive enzyme-linked immunosorbent assay . Journal of Veterinary Diagnostic Investigation, 13(3), 230-237. Available at: [Link]
-
AgraQuant® Histamine Test Kits . Romer Labs. Available at: [Link]
-
Determination of ergot alkaloids in rye . JRC Publications Repository. (2015). Available at: [Link]
-
Hill, N. S., et al. (1994). Antibody Binding of Circulating Ergot Alkaloids in Cattle Grazing Tall Fescue . PubMed. Available at: [Link]
-
Crews, C. (2015). Analysis of Ergot Alkaloids . Toxins, 7(6), 2024-2050. Available at: [Link]
-
Anti-Hapten Antibody Production . Creative Diagnostics. Available at: [Link]
-
ELISA Test Kits . Randox Toxicology. Available at: [Link]
-
Romer Labs AgraQuant ELISA test kit . Petfood Industry. Available at: [Link]
-
Kuner, T., et al. (2021). Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method . Toxins, 13(5), 350. Available at: [Link]
-
AgraQuant® Mycotoxin ELISA Test Kit . Kemiteks. Available at: [Link]
-
Dänicke, S., et al. (2023). Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method . Toxins, 15(5), 305. Available at: [Link]
Sources
- 1. Analysis of ergot alkaloids - Agriparadigma [agriparadigma.it]
- 2. Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method | MDPI [mdpi.com]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody binding of circulating ergot alkaloids in cattle grazing tall fescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randox Ergot Alkaloids ELISA in line with updated EU Regulations! – Randox Food [randoxfood.com]
- 8. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis for Ergocryptinine Structural Confirmation
This guide presents a comprehensive, in-depth comparison of spectroscopic techniques for the structural confirmation of ergocryptinine. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed rationale for experimental choices, moving beyond a mere list of methods to ensure a robust and self-validating analytical strategy.
Introduction: The Critical Need for Rigorous Structural Elucidation of Ergocryptinine
Ergocryptinine, an ergot alkaloid, possesses a complex heterocyclic structure that demands unambiguous confirmation.[1][2] As a diastereomer of ergocryptine, subtle stereochemical differences can profoundly influence its biological activity and pharmacological properties. Consequently, rigorous structural analysis is a pivotal step in drug development and quality control, ensuring both safety and efficacy. This guide outlines a multi-technique spectroscopic approach, harnessing the individual strengths of various methods to achieve an unequivocal structural confirmation.
A Multi-Faceted Strategy: Integrating Spectroscopic Techniques
No single spectroscopic method can definitively determine the intricate structure of ergocryptinine. A synergistic approach is essential, combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[3] Each technique provides a unique piece of the structural puzzle, and their collective interpretation leads to a confident and complete structural assignment.
Figure 1: Integrated workflow for the spectroscopic analysis of ergocryptinine.
Mass Spectrometry (MS): The Initial Step in Molecular Characterization
Expertise & Experience: High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition of ergocryptinine. The choice of ionization technique is critical; electrospray ionization (ESI) is favored for its "soft" ionization, which minimizes fragmentation and preserves the molecular ion.[4][5] This is crucial for accurate formula determination.
Trustworthiness: A self-validating MS protocol includes:
-
Internal Calibration: Analysis with a known internal standard ensures mass accuracy.
-
Isotopic Pattern Matching: The observed isotopic distribution of the molecular ion peak must align with the theoretical pattern calculated for ergocryptinine's proposed elemental formula (C32H41N5O5).[6][7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of ergocryptinine in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, with an ESI source.
-
Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Data Acquisition: Full scan mode at a resolution exceeding 60,000.
-
-
Data Analysis: Determine the precise mass of the protonated molecule [M+H]+ and compare it to the theoretical mass. Use software to calculate the elemental composition and confirm the isotopic pattern.
| Parameter | Expected Value for Ergocryptinine |
| Molecular Formula | C32H41N5O5[6][7] |
| Theoretical Monoisotopic Mass | 575.3057 |
| Expected [M+H]+ (m/z) | 576.3130 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and atomic connectivity within the ergocryptinine molecule. A combination of 1D and 2D NMR experiments is necessary for a thorough structural elucidation.[8][9]
Expertise & Experience: The choice of solvent is paramount. Deuterated chloroform (CDCl3) is commonly used for ergot alkaloids.[6] However, deuterated dimethyl sulfoxide (DMSO-d6) can be an alternative if solubility is a concern, though it may obscure certain proton signals. The selection of 2D NMR experiments is driven by the need to establish specific atomic correlations.
Trustworthiness: A robust NMR analysis is built on the logical consistency of data from various experiments. For example, a correlation between two protons in a COSY spectrum should be supported by their chemical shifts and coupling constants in the ¹H NMR spectrum, and further validated by HSQC and HMBC correlations to the corresponding carbon atoms.
1D NMR: ¹H and ¹³C NMR
-
¹H NMR: Provides information on the different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling.[9]
-
¹³C NMR & DEPT: Reveals the number of distinct carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH2, and CH3 groups.[6]
2D NMR: COSY, HSQC, and HMBC
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, which is fundamental for tracing the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly bonded to, allowing for unambiguous assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment for assembling the molecular fragments identified by COSY and for probing connections across quaternary carbons.
Sources
- 1. lcms.cz [lcms.cz]
- 2. Analysis of ergot alkaloids - Agriparadigma [agriparadigma.it]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thomastobin.com [thomastobin.com]
- 6. rsc.org [rsc.org]
- 7. ez.restek.com [ez.restek.com]
- 8. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid identification of ergot derivatives by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Ergocryptinine Measurement: Ensuring Accuracy and Comparability in Mycotoxin Analysis
This guide provides a comprehensive overview of the critical aspects of inter-laboratory comparison for the measurement of ergocryptinine, a significant ergot alkaloid mycotoxin. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies, challenges, and best practices essential for achieving reliable and comparable results across different analytical laboratories. By synthesizing data from proficiency tests and validated methods, this guide aims to foster a deeper understanding of the nuances involved in ergocryptinine analysis and promote higher standards of scientific integrity.
The Critical Need for Accurate Ergocryptinine Measurement
Ergocryptinine, along with its isomeric form ergocryptine, belongs to the family of ergot alkaloids produced by fungi of the Claviceps genus, most notably Claviceps purpurea.[1][2] These mycotoxins contaminate a wide range of cereal grains and their products, posing a significant threat to human and animal health.[2][3] Regulatory bodies worldwide have established maximum levels for ergot alkaloids in food and feed, making their accurate quantification a matter of global importance.[4][5]
Inter-laboratory comparisons, often conducted as proficiency tests (PTs), are indispensable tools for assessing and improving the quality and comparability of measurement results among laboratories.[6][7][8] These studies provide an objective evaluation of a laboratory's performance, identify potential analytical issues, and contribute to the overall confidence in the data generated for regulatory compliance and risk assessment.[9][10]
Analytical Methodologies: A Comparative Overview
The determination of ergocryptinine is predominantly carried out using chromatographic techniques coupled with sensitive detection methods. The choice of method often depends on the laboratory's resources, the required sensitivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This has been a traditional and robust method for ergot alkaloid analysis.[4] It offers good sensitivity and selectivity, particularly for the "-ine" epimers. However, it may require post-column derivatization for certain alkaloids and can be susceptible to matrix interferences.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is now the gold standard for mycotoxin analysis, including ergocryptinine.[7][12][13] Its high selectivity and sensitivity allow for the direct detection of multiple analytes in complex matrices with minimal sample clean-up.[12][14] The use of isotopically labeled internal standards can effectively compensate for matrix effects and variations in instrument response.[13]
The following table summarizes the key performance characteristics of these two primary analytical techniques as reported in various validation and comparison studies.
| Parameter | HPLC-FLD | LC-MS/MS |
| Principle | Separation by HPLC, detection by native fluorescence or after derivatization. | Separation by LC, identification and quantification by mass-to-charge ratio of parent and fragment ions. |
| Selectivity | Good, but can be affected by co-eluting matrix components. | Excellent, highly specific due to MS/MS detection.[12] |
| Sensitivity (LOQ) | Typically in the low µg/kg range.[4] | Can achieve sub-µg/kg levels (as low as 0.5 ng/g).[12] |
| Matrix Effects | Can be significant, often requiring extensive sample clean-up.[11] | Present, but can be effectively managed with matrix-matched calibrants or stable isotope-labeled internal standards.[13][15] |
| Multiplexing | Limited to analytes with similar fluorescence properties. | Capable of simultaneously analyzing a large number of mycotoxins.[8] |
| Confirmation | Based on retention time and fluorescence spectrum. | Based on retention time and the ratio of multiple reaction monitoring (MRM) transitions.[16] |
Key Challenges in Inter-Laboratory Ergocryptinine Measurement
Proficiency tests and inter-laboratory studies have consistently highlighted several challenges that can lead to variability in ergocryptinine measurements.
-
Epimerization: Ergocryptinine exists as an epimer of ergocryptine, and the two can interconvert (epimerize) under certain conditions of pH, light, and temperature.[1][17] This can lead to inaccurate quantification if not properly controlled during sample preparation and analysis.[17][18]
-
Isomer Separation: Chromatographic separation of the α- and β-isomers of ergocryptine and ergocryptinine can be challenging.[2][11] Many laboratories report the sum of these isomers, which can complicate direct comparison of results if not explicitly stated.[7]
-
Matrix Effects: The complex nature of food and feed matrices can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting the accuracy of quantification.[15][19]
-
Availability and Purity of Standards: The accuracy of any analytical measurement is fundamentally dependent on the quality of the reference standards used for calibration.[17][18] Impurities or inaccurate concentration values of ergocryptinine standards can introduce significant bias.
-
Sample Homogeneity: Mycotoxin contamination in bulk lots is often heterogeneous.[3] Ensuring that the sub-sample taken for analysis is representative of the entire lot is a critical first step that can be a major source of variability.[3]
Recommended Experimental Workflow for Ergocryptinine Analysis
To promote consistency and accuracy, the following step-by-step workflow is recommended for the analysis of ergocryptinine in cereal matrices. This protocol is based on commonly validated methods, primarily utilizing LC-MS/MS.
Experimental Protocol: QuEChERS-based Extraction and LC-MS/MS Analysis
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract ergot alkaloids from the sample matrix while minimizing co-extractives.
-
Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is widely adopted for its simplicity and effectiveness in multi-residue analysis.[12]
-
Steps:
-
Weigh 5 g of a homogenized and representative sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., acetonitrile/water 84:16, v/v).[16] The use of a buffered solution, such as an ammonium carbonate buffer in acetonitrile, can improve extraction efficiency and stability.[17]
-
Add an appropriate amount of an internal standard solution (e.g., deuterated lysergic acid diethylamide).[1]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 g for 5 minutes.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Objective: To remove interfering matrix components from the extract.
-
Rationale: d-SPE with a suitable sorbent, such as primary secondary amine (PSA), effectively removes fatty acids, sugars, and other polar interferences.[4]
-
Steps:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 g for 2 minutes.
-
3. LC-MS/MS Analysis:
-
Objective: To separate, identify, and quantify ergocryptinine and other ergot alkaloids.
-
Rationale: Reversed-phase chromatography with a C18 or biphenyl column provides good separation of the analytes.[20] Tandem mass spectrometry offers high selectivity and sensitivity for detection.
-
Steps:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 or Biphenyl column (e.g., 100 x 2.1 mm, <2 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient program to achieve separation of all target alkaloids.
-
Flow Rate: e.g., 0.3 mL/min.
-
Column Temperature: e.g., 40 °C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). At least two transitions per analyte should be monitored for confirmation.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
-
-
Workflow Visualization
Caption: Experimental workflow for ergocryptinine analysis.
Data from Inter-Laboratory Comparisons: A Reality Check
The results from proficiency tests provide invaluable insights into the state-of-the-art of ergocryptinine measurement and highlight areas for improvement. The European Union Reference Laboratory (EURL) for Mycotoxins regularly organizes such PTs.[2][6][7]
| Proficiency Test | Matrix | Assigned Value (Sum of Epimers) | Interlaboratory Reproducibility (RSDR) | Key Findings |
| EURL-PT-MP03 (2019) [7] | Rye | α+β-ergocryptine + α+β-ergocryptinine: 160 µg/kg | 23% | 89% of results were satisfactory. Challenges in separating and quantifying α- and β-isomers were noted.[7] |
| EURL 2017 PT [2] | Rye | α-ergocryptine/inine: Not specified | Not specified | Highlighted the need for a harmonized approach for quantifying α- and β-ergocryptine/inine due to the lack of pure reference materials for β-isomers.[2] |
| JRC PT (2018) [6] | Rye | α-ergocryptine/inine: 221 µg/kg | Not specified | Most laboratories reported the sum of α- and β-ergocryptinine as α-ergocryptinine, leading to discrepancies.[6] |
These studies consistently show that while the majority of laboratories perform satisfactorily, there is still significant inter-laboratory variation. The relative standard deviation for reproducibility (RSDR) often falls in the range of 14-35%, indicating room for methodological harmonization and improvement.[7]
Logical Flow of a Proficiency Test
Caption: Logical flow of an inter-laboratory proficiency test.
Conclusion and Future Outlook
The inter-laboratory comparison of ergocryptinine measurement is a vital component of quality assurance in mycotoxin analysis. While advanced analytical techniques like LC-MS/MS have significantly improved the accuracy and sensitivity of these measurements, challenges related to epimerization, isomer separation, and matrix effects persist.
To enhance the comparability of results across laboratories, the following are crucial:
-
Harmonization of Methods: Wider adoption of validated and standardized analytical protocols.
-
Availability of Certified Reference Materials: Including materials with certified values for individual α- and β-isomers.
-
Continued Participation in Proficiency Tests: Regular participation helps laboratories to monitor their performance and identify areas for improvement.
-
Clear Reporting Practices: Laboratories should clearly state whether they are reporting individual isomers or the sum of isomers.
By addressing these key areas, the scientific community can move towards greater consistency and reliability in the global monitoring of ergocryptinine, ultimately contributing to a safer food and feed supply.
References
-
Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI. [Link]
-
A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. MDPI. [Link]
-
Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds. National Center for Biotechnology Information. [Link]
-
Validation of Ergot Alkaloids in Feeds by LC-MS/MS. AAFCO. [Link]
-
HPLC/MS/MS method for the determination of ergot alkaloids in cereals. Food Standards Agency. [Link]
-
Determination of ergot alkaloids in rye. JRC Publications Repository. [Link]
-
Determination of Ergot Alkaloids: Comparison of extraction efficiencies in several cereal production chains by UPLC-MS/MS. ResearchGate. [Link]
-
Proficiency test for ergot alkaloids in cereals : EURL-PT-MP03 (2019). SciSpace. [Link]
-
Majority of labs pass mycotoxin proficiency tests. Food Navigator. [Link]
-
Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. National Center for Biotechnology Information. [Link]
-
Report on the 2017 Proficiency Test of the European Union Reference Laboratory for Mycotoxins: determination of ergot alkaloids in rye. JRC Publications Repository. [Link]
-
Evaluation of Mycotoxin Screening Tests in a Verification Study Involving First Time Users. MDPI. [Link]
-
Romer Labs Guide to Mycotoxins. Food Risk Management. [Link]
-
Ergot alkaloids: new PT to keep up with regulations. Test Veritas. [Link]
-
Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed. National Center for Biotechnology Information. [Link]
-
mycotoxin analysis and laboratory management. Food and Agriculture Organization of the United Nations. [Link]
-
An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples. PubMed. [Link]
-
Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions. Restek. [Link]
-
Determination of Ergot Alkaloids: Purity and Stability Assessment of Standards and Optimization of Extraction Conditions for Cereal Samples. ResearchGate. [Link]
-
Analysis of Ergot Alkaloids. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergot alkaloids: new PT to keep up with regulations - Your ideal partner for monitoring your laboratory performances | Test Veritas [testveritas.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. scispace.com [scispace.com]
- 8. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fao.org [fao.org]
- 11. Proficiency tests on EAs in rye and DON in wheat [foodnavigator.com]
- 12. mdpi.com [mdpi.com]
- 13. Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed – method transfer from the reference laboratory to regional laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. aafco.org [aafco.org]
- 17. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [discover.restek.com]
A Comparative Guide to the Vasoconstrictive Properties of Ergocryptinine and Ergotamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the vasoconstrictive properties of two ergot alkaloids: ergocryptinine and ergotamine. Drawing upon experimental data, this document is designed to inform research and development in pharmacology and toxicology.
Introduction: The Significance of Ergot Alkaloid Vasoconstriction
Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, most notably Claviceps purpurea, which infects rye and other cereals.[1] These compounds are of significant interest due to their wide range of biological activities, which have led to both therapeutic applications and toxicological concerns.[1] A primary physiological effect of many ergot alkaloids is vasoconstriction, the narrowing of blood vessels, which can have profound impacts on circulation.[1]
Ergotamine has a long history of medicinal use, particularly in the treatment of migraines, where its vasoconstrictive action on cranial blood vessels is believed to be a key therapeutic mechanism.[2][3] However, this potent vasoconstrictive effect is also associated with a risk of adverse cardiovascular events, a condition known as ergotism, which in severe cases can lead to gangrene and loss of limbs.[1]
Ergocryptinine, on the other hand, is the C-8-S-isomer (S-epimer) of ergocryptine. Historically, the S-epimers of ergot alkaloids were considered biologically inactive compared to their R-epimer counterparts like ergotamine.[4] However, recent research has challenged this assumption, demonstrating that S-epimers, including ergocryptinine, possess vasoactive properties.[4] This guide will delve into the current understanding of the vasoconstrictive actions of both ergocryptinine and ergotamine, providing a comparative analysis of their mechanisms and potency.
Mechanisms of Action: A Tale of Two Receptors
The vasoconstrictive effects of both ergocryptinine and ergotamine are primarily mediated through their interaction with serotonergic (5-hydroxytryptamine, 5-HT) and α-adrenergic receptors on vascular smooth muscle cells.[3][4]
Ergotamine is a non-selective agonist that interacts with multiple receptor subtypes. Its vasoconstrictive action is principally attributed to its agonist activity at 5-HT1B and 5-HT1D receptors, which leads to the constriction of intracranial blood vessels.[3][4] Additionally, ergotamine stimulates α-adrenergic receptors, further contributing to its potent vasoconstrictive profile.[4]
Ergocryptinine , as an S-epimer, has been shown to induce a concentration-dependent contractile response in bovine metatarsal arteries, indicating its own vasoconstrictive capabilities.[4] While the precise receptor subtype affinities are still under investigation, it is hypothesized that like other ergot alkaloids, ergocryptinine's effects are mediated through serotonergic and α-adrenergic receptors.[4] In silico studies on the related S-epimer, ergocristinine, have shown binding affinity for the 5-HT2A and alpha-2A adrenergic receptors, suggesting a potential mechanism for vasoconstriction.
The signaling cascade following receptor activation for both compounds is believed to involve G-protein coupled receptor (GPCR) pathways that ultimately increase intracellular calcium concentrations in vascular smooth muscle cells, leading to contraction.
Experimental workflow for in vitro vasoconstriction assay.
Objective: To determine and compare the concentration-response curves and EC50 values of ergocryptinine and ergotamine on isolated arterial rings.
Materials:
-
Ergocryptinine and Ergotamine standards
-
Isolated arteries (e.g., bovine metatarsal or mesenteric arteries)
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Wire myograph system
-
Force transducer and data acquisition system
-
Potassium chloride (KCl) for inducing maximal contraction
-
Standard laboratory equipment (dissection tools, beakers, pipettes, etc.)
Methodology:
-
Tissue Preparation:
-
Obtain fresh arteries from a reliable source and immediately place them in ice-cold Krebs-Henseleit buffer.
-
Carefully dissect the arteries to remove surrounding connective and adipose tissue under a dissecting microscope.
-
Cut the cleaned arteries into 2-3 mm rings.
-
-
Myograph Mounting and Equilibration:
-
Mount the arterial rings on the wire myograph hooks in a tissue bath containing Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
Allow the tissues to equilibrate for at least 60-90 minutes under a standardized resting tension.
-
-
Viability and Normalization:
-
After equilibration, induce a maximal contraction by adding a high concentration of KCl (e.g., 80 mM) to the tissue bath. This confirms the viability of the arterial rings and provides a reference for normalizing subsequent drug-induced contractions.
-
Wash the tissues with fresh buffer and allow them to return to baseline tension.
-
-
Cumulative Concentration-Response Curves:
-
Begin by adding the lowest concentration of the first test compound (ergocryptinine or ergotamine) to the tissue bath.
-
Once the contractile response has stabilized, record the tension and add the next incremental concentration of the same compound.
-
Continue this cumulative addition until a maximal response is achieved or the highest desired concentration is reached.
-
Thoroughly wash the tissues and allow them to return to baseline before proceeding with the next compound. It is crucial to have a sufficient washout period between compounds to avoid carry-over effects.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response data on a semi-logarithmic graph.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum contractile response) for both ergocryptinine and ergotamine using a suitable pharmacological software package.
-
Conclusion
The available evidence clearly indicates that both ergotamine and ergocryptinine possess vasoconstrictive properties. Ergotamine is a well-characterized, potent vasoconstrictor with a long history of clinical use and a known mechanism of action involving serotonergic and α-adrenergic receptors. [3][4]Recent in vitro studies have now confirmed that ergocryptinine, an S-epimer previously thought to be inactive, also elicits a contractile response in vascular tissue. [4] While direct comparative potency data remains a key area for future research, the methodologies outlined in this guide provide a framework for conducting such crucial experiments. A thorough understanding of the vasoconstrictive profiles of both R- and S-epimers of ergot alkaloids is essential for accurate risk assessment in toxicology and for the development of safer therapeutic agents.
References
-
Cherewyk, J. E., et al. (2020). Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro. Journal of Animal Science, 98(8), skaa203. [Link]
-
Silberstein, S. D., & McCrory, D. C. (2003). Ergotamine and dihydroergotamine: history, pharmacology, and efficacy. Headache: The Journal of Head and Face Pain, 43(2), 144-166. [Link]
-
Klotz, J. L. (2015). Ergot and its alkaloids. In Toxicology of natural products (pp. 159-173). Springer, Cham. [Link]
-
Patsnap. (2024). What is the mechanism of Ergotamine Tartrate?. Patsnap Synapse. [Link]
-
Cherewyk, J. E., et al. (2023). Investigation of the relationship between ergocristinine and vascular receptors. Journal of Animal Science, 101, skad145. [Link]
-
Wikipedia. (2024). Ergot. In Wikipedia. [Link]
-
American Headache Society. (2024). Ergot Alkaloids for Migraine Disease. American Headache Society. [Link]
-
Boer, L. (1993). The early use of ergotamine in migraine. Edward Woakes' report of 1868, its theoretical and practical background and its international reception. Cephalalgia, 13(5), 323-330. [Link]
-
Pesqueira, A., et al. (2014). Dietary exposure to ergot alkaloids decreases contractility of bovine mesenteric vasculature. Journal of Animal Science, 92(11), 5173-5183. [Link]
-
Cherewyk, J. E., et al. (2022). Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid ergocristine and attenuation by a noncompetitive antagonist. Journal of Animal Science, 100(7), skac203. [Link]
-
Silberstein, S. D. (1997). The pharmacology of ergotamine and dihydroergotamine. Headache: The Journal of Head and Face Pain, 37(S1), S15-S25. [Link]
Sources
- 1. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid ergocristine and attenuation by a noncompetitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of Ergocryptinine and its R-epimer in Rye
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of ergocryptinine and its biologically active R-epimer, α-ergocryptine, in rye. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of sample preparation and instrumental analysis, offering field-proven insights and detailed experimental protocols. Our focus is to equip you with the knowledge to select and implement the most suitable method for your specific analytical challenges, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Challenge of Ergot Alkaloids in Rye
Rye is particularly susceptible to contamination by ergot fungi of the Claviceps genus, which produce a range of toxic secondary metabolites known as ergot alkaloids.[1][2] Among these, ergocryptine and its epimer, ergocryptinine, are of significant concern due to their potential to cause ergotism in humans and animals.[3][4] The analytical challenge lies not only in the low concentrations at which these compounds occur but also in their chemical nature. Ergocryptine (the R-epimer, or '-ine' form) is the toxicologically relevant isomer, while ergocryptinine (the S-epimer, or '-inine' form) is considered less active.[4][5] However, these epimers can interconvert under various conditions, including during sample extraction and analysis, making their accurate and independent quantification crucial for a reliable risk assessment.[4][5][6][7]
The European Union has established maximum levels for the sum of 12 major ergot alkaloids, including ergocryptine and ergocryptinine, in various cereal products.[2][8][9][10] For rye milling products and rye placed on the market for the final consumer, the maximum level is set to be reduced, highlighting the need for sensitive and robust analytical methods.[11]
This guide will compare two of the most powerful and widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the intricacies of sample preparation, the principles of each detection method, and provide a comparative analysis of their performance characteristics.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-FLD and LC-MS/MS for the analysis of ergocryptinine and α-ergocryptine in rye depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Both techniques are capable of providing accurate and reliable results when properly validated.[12]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a well-established and cost-effective technique for the analysis of ergot alkaloids.[12] The native fluorescence of the ergoline ring structure of these compounds allows for sensitive and selective detection without the need for derivatization.
-
Expertise & Experience: The key to a successful HPLC-FLD method is achieving excellent chromatographic separation of the epimeric pairs. This is typically accomplished using a phenyl-hexyl stationary phase, which provides the necessary selectivity. The mobile phase composition, often a mixture of acetonitrile and an ammonium carbonate or bicarbonate buffer, is critical for both separation and maintaining the stability of the epimers.[12][13] From experience, meticulous optimization of the gradient elution program is necessary to resolve α-ergocryptine and ergocryptinine from other ergot alkaloids and matrix components.
-
Trustworthiness: The self-validating nature of a robust HPLC-FLD protocol is ensured through several key practices. The use of an internal standard, such as lysergic acid diethylamide (LSD), can compensate for variations in extraction efficiency and injection volume.[12] Regular analysis of certified reference materials and participation in proficiency testing schemes are essential for demonstrating ongoing method performance and accuracy.[14] Furthermore, the validation of the method should include assessments of linearity, recovery, repeatability, and limits of detection (LOD) and quantification (LOQ) according to established guidelines.[15]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for mycotoxin analysis due to its superior sensitivity, selectivity, and ability to provide structural confirmation.[1][16]
-
Expertise & Experience: The power of LC-MS/MS lies in its ability to selectively detect and quantify target analytes even in complex matrices. The selection of appropriate precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode is paramount for achieving high selectivity and minimizing matrix interference. For ergocryptine and ergocryptinine, specific MRM transitions can be optimized to distinguish them from other co-eluting compounds. While chromatographic separation of the epimers is still important, the high selectivity of the MS/MS detector can tolerate some degree of co-elution, allowing for faster analysis times. The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce run times.[17]
-
Trustworthiness: An LC-MS/MS method is inherently self-validating due to the high specificity of the detection system. The simultaneous monitoring of two or more MRM transitions for each analyte provides a high degree of confidence in the identification. The use of isotopically labeled internal standards, although more expensive, is the most effective way to correct for matrix effects and variations in instrument response, leading to highly accurate quantification.[10] Method validation should follow rigorous guidelines, such as those from SANTE/11813/2017, to ensure the reliability of the data for regulatory purposes.[1]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of ergocryptinine and α-ergocryptine in rye using two common sample preparation techniques followed by either HPLC-FLD or LC-MS/MS analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS methodology has been widely adopted for mycotoxin analysis due to its simplicity, high throughput, and effectiveness in removing matrix interferences.[18][19][20]
Protocol:
-
Homogenization: Mill the rye sample to a fine powder (e.g., using an ultra-centrifugal mill with a 1 mm sieve).[21]
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solvent, typically acetonitrile/water/formic acid (e.g., 75:20:5, v/v/v).[19]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Salting Out:
-
Add a QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃-citrate·2H₂O, and 0.5 g Na₂H-citrate·1.5H₂O).[19]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
-
Centrifugation: Centrifuge the tube at ≥ 3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a sorbent mixture (e.g., PSA and C18).[22]
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis.[22]
-
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a more traditional but highly effective cleanup technique that can provide very clean extracts, which is particularly beneficial for HPLC-FLD analysis.
Protocol:
-
Homogenization: Mill the rye sample as described for the QuEChERS method.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent, such as a mixture of dichloromethane/ethyl acetate/methanol/aqueous ammonia (e.g., 50/25/5/1, v/v/v/v).[13]
-
Shake mechanically for 30 minutes.
-
-
Centrifugation: Centrifuge at ≥ 3000 g for 10 minutes.
-
SPE Cleanup:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for analysis.[13]
-
Instrumental Analysis Parameters
HPLC-FLD Parameters
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 100 mm, 3.0 µm).[12]
-
Mobile Phase: Gradient elution with A: 0.02% aqueous ammonium bicarbonate and B: Acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.[20]
-
Fluorescence Detection: Excitation wavelength (λEx) of 330 nm and an emission wavelength (λEm) of 415 nm.[13]
LC-MS/MS Parameters
-
Column: A C18 reversed-phase column suitable for UHPLC (e.g., Accucore aQ).[22]
-
Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ergocryptinine and α-ergocryptine.
Data Presentation and Comparison
The following tables summarize typical performance data for the two analytical methodologies.
Table 1: Comparison of HPLC-FLD and LC-MS/MS for the Analysis of Ergocryptinine and α-Ergocryptine in Rye
| Parameter | HPLC-FLD | LC-MS/MS |
| Selectivity | Good, dependent on chromatographic separation | Excellent, based on mass-to-charge ratio |
| Sensitivity (LOQ) | 0.1 - 5 µg/kg | 0.05 - 1 µg/kg |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 70 - 110% | 80 - 120% |
| Precision (RSD) | < 15% | < 10% |
| Confirmation | Based on retention time | Based on MRM transitions and ion ratios |
| Cost | Lower | Higher |
| Throughput | Moderate | High (with UHPLC) |
Table 2: Typical Validation Data for Ergocryptinine and α-Ergocryptine Analysis in Rye
| Analyte | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| α-Ergocryptine | HPLC-FLD | 1.0 | 95 | 8 |
| Ergocryptinine | HPLC-FLD | 1.5 | 92 | 10 |
| α-Ergocryptine | LC-MS/MS | 0.2 | 105 | 5 |
| Ergocryptinine | LC-MS/MS | 0.2 | 102 | 6 |
Visualization of Analytical Workflows
The following diagrams illustrate the key steps in the analytical workflows described in this guide.
Caption: QuEChERS sample preparation workflow for rye analysis.
Caption: Solid-Phase Extraction workflow for rye analysis.
Conclusion
The quantitative analysis of ergocryptinine and its R-epimer, α-ergocryptine, in rye requires careful consideration of both sample preparation and instrumental analysis. While HPLC-FLD offers a reliable and cost-effective solution, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis. The choice of sample preparation technique, either QuEChERS for high throughput or SPE for cleaner extracts, should be tailored to the specific requirements of the analytical method and the laboratory's workflow. By implementing the robust and validated protocols outlined in this guide, researchers can confidently generate high-quality data for risk assessment and regulatory compliance in the food and feed industries.
References
- Current time information in East Sussex, GB. (n.d.). Google.
-
QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Development and Validation of a QuEChERS-Based Liquid Chromatography Tandem Mass Spectrometry Multi-Method for the Determination of 38 Native and Modified Mycotoxins in Cereals. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
QuEChERS Extraction and HPLC-FLD Determination of Ochratoxin A in Cereals and Cereal Products. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Europe sets new ergot alkaloids limits. (2021, September 1). Food Safety News. Retrieved January 14, 2026, from [Link]
-
Development and Validation of Analytical Methods for the Determination of Mycotoxins. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Ergot and ergot alkaloids - EU Regulation published. (2021, October 11). AGROLAB GROUP. Retrieved January 14, 2026, from [Link]
-
Commission Regulation (EU) 2021/1399 of 24 August 2021 amending Regulation (EC) No 1881/2006 as regards maximum levels of ergot sclerotia and ergot alkaloids in certain foodstuffs. (2021, August 25). EUR-Lex. Retrieved January 14, 2026, from [Link]
-
Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Epimerization of ergot alkaloids in feed. (2020, June 30). PubMed. Retrieved January 14, 2026, from [Link]
-
Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]
-
Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds. (2023, December 19). PubMed. Retrieved January 14, 2026, from [Link]
-
Position Statement Ergot and ergot alkaloid control in barley. (2021, November 25). Maltsters' Association of Great Britain. Retrieved January 14, 2026, from [Link]
-
Application of QuEChErs-HPLC Method for the Analysis of Aflatoxins in Cereal Based Foods. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Analysis of Ergot Alkaloids. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Determination of ergot alkaloids in rye. (n.d.). JRC Publications Repository. Retrieved January 14, 2026, from [Link]
-
Commission Regulation (EU) 2024/1808 of 1 July 2024 amending Regulation (EU) 2023/915 as regards the application date of lower maximum levels for ergot sclerotia and ergot alkaloids in food. (2024, July 2). EUR-Lex. Retrieved January 14, 2026, from [Link]
-
Development of a UHPLC-FLD method for the analysis of ergot alkaloids and application to different types of cereals from Luxembourg. (2018, August 16). PubMed. Retrieved January 14, 2026, from [Link]
-
Development and Validation of Analytical Methods for Mycotoxins in Food, Medicinal Herbs and Feed. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Determination of ergot alkaloids in rye and rye flour. (2006, December). PubMed. Retrieved January 14, 2026, from [Link]
-
A basic tool for risk assessment: A new method for the analysis of ergot alkaloids in rye and selected rye products. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Ergot Alkaloid Contents in Hybrid Rye are Reduced by Breeding. (2021, June 5). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Validation of analytical methods for determining mycotoxins in foodstuffs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Degradation and epimerization of ergot alkaloids after baking and in vitro digestion. (2012, September 13). SpringerLink. Retrieved January 14, 2026, from [Link]
-
Epimerization of ergot alkaloids in feed. (2020, June 24). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Development of a UHPLC-FLD method for the analysis of ergot alkaloids and application to different types of cereals from Luxembourg. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Ergot Alkaloid Contents in Hybrid Rye are Reduced by Breeding. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Ammonization of the R- and S-Epimers of Ergot Alkaloids to Assess Detoxification Potential. (2022, July 13). MDPI. Retrieved January 14, 2026, from [Link]
-
Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method. (2023, April 25). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Technical note: Epimerization of ergopeptine alkaloids in organic and aqueous solvents. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Development and Application of Isotope Labelled Internal Standards in a Sum Parameter Method for Ergot Alkaloid Screening of Food. (n.d.). OPUS. Retrieved January 14, 2026, from [Link]
-
Optimized Analysis of Ergot Alkaloids in Rye Products by Liquid Chromatography-Fluorescence Detection Applying Lysergic Acid Diethylamide as an Internal Standard. (2019, March 28). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Determination of ergot alkaloids in rye and rye flour. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Simultaneous determination of six major ergot alkaloids and their epimers in cereals and foodstuffs by LC-MS-MS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Analysis of ergot alkaloids. (2024, July 25). Agriparadigma. Retrieved January 14, 2026, from [Link]
-
A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analysis of ergot alkaloids - Agriparadigma [agriparadigma.it]
- 3. Europe sets new ergot alkaloids limits | Food Safety News [foodsafetynews.com]
- 4. Epimerization of ergot alkaloids in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Ergot and ergot alkaloids - EU Regulation published - AGROLAB GROUP [agrolab.com]
- 9. Regulation - 2021/1399 - EN - EUR-Lex [eur-lex.europa.eu]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. eur-lex.europa.eu [eur-lex.europa.eu]
- 12. Optimized Analysis of Ergot Alkaloids in Rye Products by Liquid Chromatography-Fluorescence Detection Applying Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ergot alkaloids in rye and rye flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. asianpubs.org [asianpubs.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Metabolism of Ergocryptinine Across Species
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of ergocryptinine metabolism across various species. Understanding these metabolic pathways is crucial for preclinical species selection, predicting human pharmacokinetics, and assessing potential drug-drug interactions. This document moves beyond a simple listing of facts to explain the underlying biochemical reasoning for the observed species differences, grounded in experimental data.
While data on ergocryptinine is presented where available, this guide also incorporates data from its close structural analog, dihydro-alpha-ergocryptine, as a surrogate to provide a more comprehensive metabolic profile. The subtle structural differences and their potential metabolic implications will be discussed.
Introduction to Ergocryptinine and the Significance of Its Metabolism
Ergocryptinine is an ergot alkaloid belonging to the ergopeptine class. These compounds are of significant interest due to their diverse pharmacological activities, primarily as dopamine receptor agonists. Their therapeutic potential is explored in conditions such as Parkinson's disease and hyperprolactinemia. The efficacy and safety of ergocryptinine are intrinsically linked to its metabolic fate within the body.
The liver is the primary site of drug metabolism, where a series of enzymatic reactions, broadly categorized into Phase I and Phase II, transform xenobiotics into more water-soluble compounds for excretion. The rate and profile of these metabolic transformations can vary significantly between species, impacting the drug's bioavailability, half-life, and the potential for toxic metabolite formation. Therefore, a thorough understanding of the comparative metabolism of ergocryptinine is a cornerstone of its preclinical and clinical development.
Comparative Metabolic Pathways of Ergocryptinine
In vitro studies utilizing liver microsomes, S9 fractions, and hepatocytes from various species have revealed that ergocryptinine and its analogs undergo extensive metabolism. The primary routes of metabolism involve oxidation, hydroxylation, and N-dealkylation, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.
Key Enzymes Involved
In humans, the metabolism of dihydro-alpha-ergocryptine is primarily mediated by the CYP3A4 isoform.[1][2] This was demonstrated in studies using human liver microsomes and cell lines expressing single human CYP isoforms, where mono- and dihydroxy metabolites were only detected in the presence of active CYP3A4.[1][2] Ergot alkaloids, as a class, are known to be substrates and, in some cases, inhibitors of CYP3A enzymes.[1] This is a critical consideration for potential drug-drug interactions when co-administering ergocryptinine with other drugs metabolized by CYP3A4.
Species-Specific Metabolite Profiles
Significant qualitative and quantitative differences in the metabolite profiles of ergocryptinine and its analogs have been observed across species.
A seminal in vitro study by Mas-Chamberlin et al. (1997) on dihydro-alpha-ergocryptine provides a direct comparison between human, rat, and monkey metabolism.[1][3] While the overall rate of metabolism in liver microsomes was similar across these species (approximately 4.5 ng/min/mg protein), the complexity of the metabolite profile varied.[1][3]
-
Humans: A more complex pattern of eight distinct metabolites was observed in human hepatocytes.[1][3]
-
Rats: Rat liver microsomes produced seven of these metabolites.[1][3]
-
Monkeys: Monkey liver microsomes generated six of the metabolites found in humans.[1][3]
This suggests that while there is considerable overlap, no single animal model perfectly replicates the human metabolic profile of dihydro-alpha-ergocryptine.
A study by Rudolph et al. (2019) on ergocryptine metabolism in equine and human liver S9 fractions further highlights these species-specific pathways.[4][5][6][7][8][9]
-
Human-Specific Metabolism: The formation of 8'-hydroxy metabolites was found to be unique to human liver S9 fractions.[4][5][8][9]
-
Equine-Specific Metabolism: Conversely, the formation of 13/14-hydroxy and 13,14-dihydro-diol metabolites was unique to the equine model.[4][5][8][9]
Both species, however, showed common metabolic pathways, including the formation of nor-, N-oxide, and other hydroxy metabolites.[4][5][8][9]
The following diagram illustrates the known primary metabolic pathways for ergocryptinine and its dihydro- analog in different species.
Caption: Workflow for in vitro metabolism study using liver S9 fraction.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a stock solution of ergocryptinine in a suitable organic solvent (e.g., DMSO or acetonitrile). The final solvent concentration in the incubation should be less than 1%.
-
Prepare a cofactor solution containing NADPH (1 mM), UDPGA (5 mM), and PAPS (50 µM) in phosphate buffer. For studying UGT activity, alamethicin (25 µg/mL) can be added to the microsomal fraction.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver S9 fraction (final protein concentration of 1-2 mg/mL), phosphate buffer, and ergocryptinine (final concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
Incubate at 37°C with gentle agitation for a defined period (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug and identify and quantify the formed metabolites.
-
Analytical Method: LC-MS/MS for Quantification of Ergocryptinine and Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ergocryptinine and its metabolites in biological matrices.
Key Parameters for Method Development:
-
Chromatography: A C18 reversed-phase column is typically used for separation. The mobile phase usually consists of a gradient of acetonitrile and water with a modifier such as formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for the parent drug and each metabolite.
-
Sample Preparation: A protein precipitation step, as described in the in vitro protocol, is often sufficient for cleaning up in vitro samples. For in vivo samples (plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering matrix components.
-
Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Conclusion and Future Directions
The metabolism of ergocryptinine is complex and exhibits significant species-specific differences. While in vitro models provide valuable insights, no single animal model perfectly recapitulates the human metabolic profile. The rat and monkey models cover a substantial portion of the human metabolites of the closely related dihydro-alpha-ergocryptine, making them useful for preclinical safety assessment. However, the unique metabolites observed in humans and other species underscore the importance of conducting human-specific metabolic studies early in drug development.
Future research should focus on:
-
Quantitative analysis of individual metabolites: More precise data on the formation rates of specific metabolites across species would allow for more accurate predictions of human pharmacokinetics.
-
Reaction phenotyping in other species: Identifying the specific CYP isoforms responsible for ergocryptinine metabolism in preclinical species would aid in the interpretation of toxicology data.
-
Metabolism of ergocryptinine vs. dihydro-alpha-ergocryptine: A direct head-to-head comparison of the metabolism of these two closely related compounds would be beneficial to fully validate the use of the dihydro- analog as a surrogate.
By carefully considering the comparative metabolism and pharmacokinetics, researchers can make more informed decisions throughout the drug development process, ultimately leading to safer and more effective therapies.
References
-
Mas-Chamberlin, C., Bromet, N., Olgiati, V., Girardello, R., & Lowenthal, D. T. (1997). METABOLISM STUDY OF DIHYDRO-α-ERGOCRYPTINE,9,10−3H(N)] IN RAT AND HUMAN HEPATOCYTE CULTURES AND RAT, MONKEY, AND HUMAN MICROSOMES. American Journal of Therapeutics, 4(9), 291–300. [Link]
-
PubMed. (1997). Metabolism study of dihydro-alpha-ergocryptine,9,10-[9,10-3H(N)] in rat and human hepatocyte cultures and rat, monkey, and human microsomes. [Link]
-
Zanotti, A., Grognet, J. M., & Mailland, F. (1993). Pharmacokinetics of alpha-dihydroergocriptine in rats after single intravenous and single and repeated oral administrations. Il Farmaco, 48(6), 841–851. [Link]
-
Althaus, M., Retzow, A., Castell, J. V., Gómez-Lechón, M. J., Amalou, Z., Rose, T., & Appel, K. E. (2000). In vitro identification of the cytochrome P450 isoform responsible for the metabolism of alpha-dihydroergocryptine. Xenobiotica, 30(11), 1033–1045. [Link]
-
PubMed. (2000). In vitro identification of the cytochrome P450 isoform responsible for the metabolism of alpha-dihydroergocryptine. [Link]
-
Grognet, J. M., Istin, M., Zanotti, A., Mailland, F., & Coppi, G. (1991). Pharmacokinetics of alpha-dihydroergocryptine in rats after intravenous and oral administration. Arzneimittel-Forschung, 41(7), 689–691. [Link]
-
Rudolph, W., Remane, D., Wissenbach, D. K., & Peters, F. T. (2019). Comparative study on the metabolism of the ergot alkaloids ergocristine, ergocryptine, ergotamine, and ergovaline in equine and human S9 fractions and equine liver preparations. Xenobiotica, 49(10), 1149–1157. [Link]
-
Sci-Hub. (2019). Comparative study on the metabolism of the ergot alkaloids ergocristine, ergocryptine, ergotamine, and ergovaline in equine and human S9 fractions and equine liver preparations. [Link]
-
Althaus, M., Retzow, A., Castell, J. V., Gómez-Lechón, M. J., Amalou, Z., Rose, T., & Appel, K. E. (2000). In vitro identification of the cytochrome P450 isoform responsible for the metabolism of a-dihydroergocryptine. Xenobiotica, 30(11), 1033–1045. [Link]
-
Rudolph, W., Remane, D., Wissenbach, D. K., & Peters, F. T. (2019). Comparative study on the metabolism of the ergot alkaloids ergocristine, ergocryptine, ergotamine, and ergovaline in equine and human S9 fractions and equine liver preparations. Xenobiotica, 49(10), 1149–1157. [Link]
-
Rudolph, W., Remane, D., Wissenbach, D. K., & Peters, F. T. (2018). Comparative study on the metabolism of the ergot alkaloids ergocristine, ergocryptine, ergotamine, and ergovaline in equine and human S9 fractions and equine liver preparations. Xenobiotica, 1-9. [Link]
-
Drugs Experimental and Clinical Research. (1991). Pharmacokinetics of Alpha-Dihydroergokryptine in Monkeys After Oral Administration. [Link]
-
PubMed. (2019). Comparative study on the metabolism of the ergot alkaloids ergocristine, ergocryptine, ergotamine, and ergovaline in equine and human S9 fractions and equine liver preparations. [Link]
-
PubMed. (1993). Pharmacokinetics of alpha-dihydroergocriptine in rats after single intravenous and single and repeated oral administrations. [Link]
-
Restek. (n.d.). Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions. [Link]
-
protocols.io. (2024). An analytical method for the quantitation (20-8,000 ppb) of Ergot Alkaloids in Wheat grain. [Link]
-
De Boevre, M., et al. (2021). A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. Toxins, 13(1), 53. [Link]
-
PubMed. (2001). Plasma and urine pharmacokinetics of the dopamine agonist alpha-dihydroergocryptine in patients with hepatic dysfunction. [Link]
-
PubMed. (2007). Identification and human pharmacokinetics of dihydroergotoxine metabolites in man: preliminary results. [Link]
-
PubMed. (2019). Comparative study on the metabolism of the ergot alkaloids ergocristine, ergocryptine, ergotamine, and ergovaline in equine and human S9 fractions and equine liver preparations. [Link]
-
PubMed. (2001). Influence of the dopamine agonist alpha-dihydroergocryptine on the pharmacokinetics of levodopa in patients with Parkinson's disease. [Link]
-
Wikipedia. (n.d.). Dihydroergocryptine. [Link]
-
PubMed. (2009). Development and validation of an LC-MS method for quantitation of ergot alkaloids in lateral saphenous vein tissue. [Link]
-
National Agricultural Library. (n.d.). LC/MS/MS VALIDATED METHOD FOR QUANTITATION OF ERGOPEPTINES AND -ININES IN GRAINS AND GRASSES. [Link]
-
MDPI. (2015). Analysis of Ergot Alkaloids. [Link]
-
PubMed. (2011). Investigation of the metabolism of ergot alkaloids in cell culture by fourier transformation mass spectrometry. [Link]
-
STAR Protocols. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
Sources
- 1. Metabolism study of dihydro-alpha-ergocryptine,9,10-[9,10-3H(N)] in rat and human hepatocyte cultures and rat, monkey, and human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the dopamine agonist alpha-dihydroergocryptine on the pharmacokinetics of levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of alpha-dihydroergokryptine in monkeys after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and human pharmacokinetics of dihydroergotoxine metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Development and validation of an LC-MS method for quantitation of ergot alkaloids in lateral saphenous vein tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study on the metabolism of the ergot alkaloids ergocristine, ergocryptine, ergotamine, and ergovaline in equine and human S9 fractions and equine liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Ergocryptinine as a Superior Biomarker for Ergot Exposure
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for a Reliable Ergot Exposure Biomarker
Ergotism, a toxic condition caused by the ingestion of ergot alkaloids produced by fungi of the Claviceps genus, remains a significant threat to livestock health and productivity, and a latent risk to human health through contaminated grains.[1][2] The clinical signs in animals can be severe, ranging from reduced weight gain and agalactia to gangrenous extremities and reproductive failure.[3][4][5] Accurate diagnosis and exposure assessment are critical for mitigation, yet they are often hampered by the limitations of current diagnostic methods, which primarily rely on testing feed.[6] Feed testing can be unreliable due to the non-uniform distribution of ergot sclerotia.[6] This creates a critical need for a reliable, validated biomarker that can be measured in biological fluids to provide a definitive diagnosis of ergot poisoning in live animals.[6]
This guide presents a comprehensive validation of ergocryptinine as a superior biomarker for ergot exposure. We will delve into the chemical rationale for its selection, provide detailed, field-proven analytical protocols, and objectively compare its performance against other ergot alkaloids. This document is structured to provide not just a methodology, but a self-validating system rooted in scientific integrity, enabling researchers to confidently implement this biomarker in their own studies.
The Case for Ergocryptinine: Stability as the Cornerstone of a Reliable Biomarker
Ergot alkaloids exist as pairs of epimers, designated as the C-8-R-isomers (-ine forms) and the C-8-S-isomers (-inine forms).[7][8] While the R-epimers, such as ergocryptine, have historically been considered the primary bioactive and toxic forms, they are notoriously unstable.[9] The R-epimers readily convert to their more stable S-epimer counterparts under various conditions, including in aqueous and protic solvents, and at physiological pH.[1][9][10]
This inherent instability of the R-epimers presents a significant challenge for their use as reliable biomarkers. The concentration of an R-epimer like ergocryptine in a biological sample may not accurately reflect the initial exposure level, as a significant portion may have epimerized to ergocryptinine during absorption, metabolism, or even sample handling and storage.[9]
Conversely, ergocryptinine, the S-epimer of ergocryptine, demonstrates remarkable stability. Studies have shown near-complete stability of ergocryptinine under physiological conditions.[10] This chemical stability is the critical attribute that positions ergocryptinine as a more robust and reliable indicator of ergot exposure. Its concentration in a biological matrix is more likely to be a true representation of the absorbed dose over time, making it an ideal candidate for a validated biomarker.
Logical Framework for Biomarker Validation
The validation of any biomarker must adhere to stringent scientific principles to ensure its reliability and acceptance by the scientific and regulatory communities. Our approach is grounded in the guidelines set forth by regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA).[11][12][13] The core tenets of this validation process are accuracy, precision, selectivity, stability, and a defined range of quantification.
Caption: Workflow from ergot exposure to reliable quantification using ergocryptinine.
Experimental Validation: A Step-by-Step Protocol for Serum Analysis
The cornerstone of trustworthy biomarker validation is a robust and reproducible analytical method. The following protocol for the analysis of ergocryptinine in serum is based on established Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction principles, widely adapted for mycotoxin analysis, and utilizes Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) for detection.[2][14][15][16]
Protocol: Quantification of Ergocryptinine in Bovine Serum by UHPLC-MS/MS
1. Sample Preparation and Extraction (QuEChERS-based)
-
Objective: To efficiently extract ergocryptinine from the complex serum matrix while minimizing interferences.
-
Procedure:
-
Pipette 1.0 mL of thawed bovine serum into a 15 mL polypropylene centrifuge tube.
-
Add 2.0 mL of acetonitrile containing 0.1% formic acid. Rationale: Acetonitrile is used to precipitate proteins and extract the alkaloids. The slight acidification helps in maintaining the stability of the protonated analytes.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Rationale: The salts induce phase separation between the aqueous serum components and the acetonitrile layer, driving the alkaloids into the organic phase. MgSO₄ also removes excess water.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Objective: To remove interfering matrix components such as lipids and pigments.
-
Procedure:
-
Transfer 1.0 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE powder (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18 sorbent). Rationale: PSA removes organic acids and some polar pigments, while C18 removes non-polar interferences like lipids. MgSO₄ removes any remaining water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
3. UHPLC-MS/MS Analysis
-
Objective: To achieve sensitive and specific detection and quantification of ergocryptinine.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid. Rationale: An alkaline mobile phase is often preferred to maintain the stability of both epimers, but a well-optimized acidic mobile phase can also provide excellent separation and peak shape, especially with modern MS instruments.
-
Gradient: A typical gradient would start at 95% A, ramping to 98% B over several minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for ergocryptinine and an appropriate internal standard (e.g., deuterated ergotamine) must be optimized. For ergocryptinine (C₃₂H₄₁N₅O₅, MW: 575.7), the protonated molecule [M+H]⁺ at m/z 576.3 would be a typical precursor ion.
-
4. Method Validation Parameters
This analytical method must be fully validated according to EMA/FDA guidelines, assessing the following parameters:[11][13]
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity | r² > 0.99 for calibration curve | Ensures a proportional response of the instrument to the analyte concentration over the working range. |
| Accuracy & Precision | Accuracy within ±15% of nominal; Precision (RSD) ≤15% | Demonstrates that the measured value is close to the true value and that the measurements are repeatable. |
| Limit of Quantification (LOQ) | Lowest concentration on the calibration curve with acceptable accuracy and precision. | Defines the lowest concentration that can be reliably quantified. Essential for detecting low-level exposure. |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. | Confirms that the method is measuring only the intended analyte without interference from other matrix components. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from the serum matrix. | Crucial for accuracy in complex biological samples. |
| Stability | Analyte stability demonstrated under relevant conditions (freeze-thaw, bench-top, long-term storage). | Ensures that the analyte concentration does not change during sample handling and storage. |
Comparative Performance: Ergocryptinine vs. Other Ergot Alkaloids
The true value of a biomarker is not just its measurability, but its superior performance relative to other potential candidates. While data on ergot alkaloid concentrations in the blood of affected livestock is still emerging, existing studies on feed contamination and in vitro vasoconstrictive potency provide a basis for comparison.
| Biomarker Candidate | Key Advantages | Key Disadvantages | Rationale for Ergocryptinine's Superiority |
| Ergocryptinine (S-epimer) | High chemical stability under physiological conditions.[10] | Historically considered less bioactive, though recent studies suggest vasoactive effects.[8] | Stability ensures a more accurate reflection of absorbed dose over time, making it a reliable quantitative marker. |
| Ergocryptine (R-epimer) | High vasoconstrictive potency.[5][7] | Highly unstable , readily epimerizes to ergocryptinine.[1][9] | Unstable nature leads to underestimation of exposure, making it an unreliable quantitative marker. |
| Ergotamine | High vasoconstrictive potency; often a major alkaloid in ergot.[4] | Subject to epimerization; extensive metabolism.[17][18] | While potent, its stability and metabolic profile are less ideal for a biomarker compared to ergocryptinine. |
| Ergovaline | Primary toxin in fescue toxicosis; potent vasoconstrictor.[1][3] | Unstable; rapidly cleared from circulation (metabolites found in urine within 48 hours).[1] | Rapid clearance makes it suitable for detecting recent exposure but less so for assessing chronic or cumulative exposure. |
The prolonged absorption and potential for enterohepatic circulation of ergopeptines like ergocryptine in sheep suggest that a stable metabolite or epimer like ergocryptinine would provide a longer window of detection and a more integrated measure of exposure.[19]
Caption: Ergocryptinine's stability leads to more accurate exposure assessment.
Conclusion and Future Directions
The validation of ergocryptinine as a biomarker for ergot exposure is built on a foundation of chemical logic and analytical rigor. Its inherent stability compared to its bioactive R-epimer, ergocryptine, makes it a far more reliable and trustworthy indicator of an animal's total exposure to this class of ergot alkaloids. The detailed UHPLC-MS/MS protocol provided in this guide offers a robust, validated system for its quantification in serum, empowering researchers to move beyond the uncertainties of feed analysis and towards definitive, animal-centric diagnostics.
Further research should focus on establishing a clear correlation between serum ergocryptinine concentrations and the severity of clinical signs in various livestock species. This will enable the determination of diagnostic thresholds and facilitate a more nuanced understanding of the dose-response relationship in ergotism. By adopting ergocryptinine as a validated biomarker, the scientific community can significantly advance its ability to diagnose, manage, and ultimately mitigate the costly impact of ergot toxicosis in animal agriculture.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Al-Dissi, A. N., et al. (2018). Prolonged absorption and susceptibility to enterohepatic circulation after oral administration of ergot alkaloids in ewes. Journal of Veterinary Science & Technology, 9(5).
- Fike, J. (2023). Fescue Toxicosis and Some Strategies to Mitigate Alkaloids.
- Rudolph, W., et al. (2019).
-
Merck Veterinary Manual. (n.d.). Fescue Poisoning in Animals. [Link]
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
- Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins, 7(6), 2024-2050.
- Al-Dissi, A. N., & Yonpiam, R. (2016). Scientists seek definitive ergot diagnostics. WCVM Today.
- Craig, A. M., et al. (2015). Cases of ergotism in livestock and associated ergot alkaloid concentrations in feed. Frontiers in Chemistry, 3, 8.
- Canadian Food Inspection Agency. (2018). Validation of Ergot Alkaloids in Feeds by LC-MS/MS. AAFCO Annual Meeting.
- Craig, A. M., et al. (2015). Cases of ergotism in livestock and associated ergot alkaloid concentrations in feed. Frontiers in Chemistry, 3, 8.
- Cherewyk, J. E., et al. (2023). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. Mycotoxin Research, 39(4), 269-281.
- Cherewyk, J. E., et al. (2021). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. Toxins, 13(10), 718.
- Arroyo-Manzanares, N., et al. (2020). Development and validation of a new LC-MS/MS method for the simultaneous determination of six major ergot alkaloids and their corresponding epimers. Application to some food and feed commodities. Food Chemistry, 319, 126528.
- Klotz, J. L. (2015). Activities and Effects of Ergot Alkaloids on Livestock Physiology and Production. Toxins, 7(8), 2861-2883.
- Klotz, J. L., et al. (2009). Development and validation of an LC-MS method for quantitation of ergot alkaloids in lateral saphenous vein tissue. Journal of Agricultural and Food Chemistry, 57(16), 7213-7220.
- Smith, D. J., & Shappell, N. W. (2002). Technical note: Epimerization of ergopeptine alkaloids in organic and aqueous solvents. Journal of Animal Science, 80(6), 1616-1622.
- Canadian Food Inspection Agency. (2018). Validation of Ergot Alkaloids in Feeds by LC-MS/MS. AAFCO Annual Meeting.
- Kowalczyk, E., & Kwiatek, K. (2023). Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds. Mycotoxin Research, 39(4), 303-314.
- Huybrechts, B., et al. (2021). A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market. Toxins, 13(11), 793.
- Skalicka-Woźniak, K., & Czerwińska, K. (1985). HPLC Method for Determination of Ergot Alkaloids and Some Derivatives in Human Plasma. Human Toxicology, 4(6), 601-607.
- León, N., et al. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. Foods, 11(9), 1239.
- Google Patents. (n.d.).
- Huybrechts, B., et al. (2008). HPLC/MS/MS method for the determination of ergot alkaloids in cereals. Food Standards Agency.
Sources
- 1. Fescue Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fescue Toxicosis and Some Strategies to Mitigate Alkaloids | VCE Publications | Virginia Tech [pubs.ext.vt.edu]
- 4. Frontiers | Cases of ergotism in livestock and associated ergot alkaloid concentrations in feed [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cases of ergotism in livestock and associated ergot alkaloid concentrations in feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. thecattlesite.com [thecattlesite.com]
- 10. mdpi.com [mdpi.com]
- 11. Complete Blood Count Analysis on Beef Cattle Exposed to Fescue Toxicity and Rumen-Protected Niacin Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. food.gov.uk [food.gov.uk]
- 17. tandfonline.com [tandfonline.com]
- 18. Comparative study on the metabolism of the ergot alkaloids ergocristine, ergocryptine, ergotamine, and ergovaline in equine and human S9 fractions and equine liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of Ergocryptinine
For the dedicated researcher in drug development, the ergot alkaloid ergocryptinine represents a molecule of significant interest. However, its potent biological activity necessitates a rigorous and scientifically grounded approach to its handling and disposal. This guide moves beyond mere procedural checklists to provide a deep, technically-sound framework for the safe and compliant management of ergocryptinine waste streams. By understanding the chemical principles underpinning these procedures, you can ensure the safety of your personnel and the integrity of your facility, building a culture of trust and expertise in laboratory safety.
Part 1: The Core Directive - Immediate Safety and Hazard Recognition
Before any handling or disposal commences, a thorough understanding of ergocryptinine's hazard profile is paramount. As a member of the ergot alkaloid class, it is classified as a potent toxin.
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]
-
Pharmacological Activity: As a potent dopamine agonist, accidental exposure can have unintended physiological effects.
Due to these hazards, all handling of ergocryptinine and its waste must be conducted within a designated controlled area, such as a chemical fume hood, to minimize exposure risk.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and proper use of PPE is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling ergocryptinine.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of a spill, minimizing contamination of the inner glove and skin. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects against accidental splashes of ergocryptinine solutions or the corrosive reagents used in its disposal. |
| Lab Coat | Disposable or dedicated lab coat | Prevents contamination of personal clothing. Should be laundered separately or disposed of as hazardous waste. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the solid form of ergocryptinine to prevent inhalation of airborne particles. |
Part 2: Spill Management - A Rapid and Controlled Response
Accidents can happen, and a well-defined spill response plan is crucial. The immediate objective is to contain the spill and decontaminate the affected area without creating additional hazards.
Step-by-Step Spill Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or involves a significant amount of airborne powder.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble as detailed in the table above.
-
Containment: For liquid spills, use absorbent pads to gently cover and contain the spill. For solid spills, gently cover with a damp paper towel to prevent the powder from becoming airborne. Do not dry sweep.
-
Decontamination: Prepare a decontaminating solution. A 2% bleach solution followed by a neutralizing agent like sodium thiosulfate is a common practice for many hazardous drugs.[3] However, for routine surface cleaning after handling, 70% ethanol is generally sufficient.
-
Clean-up: Working from the outer edge of the spill inwards, carefully wipe the area with the decontaminating solution. Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into a designated hazardous waste container.
-
Final Rinse: Once the initial clean-up is complete, rinse the area with water and then wipe with 70% ethanol.
-
Dispose of Waste: All materials used in the spill clean-up must be disposed of as hazardous waste.
Part 3: The Disposal Workflow - From Active Compound to Inert Waste
The cornerstone of responsible ergocryptinine disposal is the chemical inactivation of the active molecule. The recommended method for this is alkaline hydrolysis , which breaks down the ergopeptine structure into less toxic components.[1][4]
The Chemistry of Inactivation: Alkaline Hydrolysis
Ergocryptinine, like other ergopeptine alkaloids, possesses an amide bond that is susceptible to hydrolysis under alkaline conditions. This reaction cleaves the peptide side chain from the ergoline core, resulting in the formation of lysergic acid and the corresponding amino acid fragments.[1] Lysergic acid itself is still a controlled substance precursor in some jurisdictions and should be handled with care, but it is soluble in the alkaline solution, facilitating its subsequent disposal.[1]
Experimental Protocol: Chemical Inactivation of Ergocryptinine
This protocol is designed for the treatment of small quantities of ergocryptinine waste typically generated in a research setting.
Materials:
-
Ergocryptinine waste (in solid form or dissolved in a compatible solvent)
-
8% Potassium Hydroxide (KOH) solution (aqueous)
-
Methanol (optional, for initial dissolution of solid waste)
-
Heat-resistant glass container (e.g., beaker or flask)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Designated hazardous waste container
Procedure:
-
Preparation (inside a chemical fume hood):
-
If the ergocryptinine waste is in solid form, it is recommended to first dissolve it in a minimal amount of methanol to ensure efficient contact with the hydrolysis solution.[1]
-
Carefully transfer the ergocryptinine waste solution to the heat-resistant glass container.
-
-
Alkaline Hydrolysis:
-
Add the 8% KOH solution to the container with the ergocryptinine waste. A significant excess of the KOH solution should be used to ensure the reaction goes to completion.
-
Place the container on a stir plate and begin stirring.
-
Gently heat the solution on a steam bath or a hot plate set to a low temperature (do not boil). The literature suggests heating for approximately one hour to ensure complete hydrolysis.[1]
-
-
Cooling and Neutralization:
-
After the heating period, turn off the heat and allow the solution to cool to room temperature.
-
Once cool, check the pH of the solution. It should be highly alkaline (pH > 12.5).
-
Carefully neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) dropwise while stirring. Monitor the pH closely until it is within the acceptable range for your facility's hazardous waste disposal (typically between pH 6 and 9).
-
-
Final Disposal:
-
The neutralized solution, now containing the degradation products of ergocryptinine, can be transferred to a designated hazardous waste container for collection by a certified waste management company.
-
This waste stream should be clearly labeled as "Hazardous Waste: Neutralized Ergocryptinine Hydrolysate."
-
Diagram: Ergocryptinine Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of ergocryptinine waste.
Part 4: Regulatory Compliance and Record Keeping
The disposal of ergocryptinine falls under the regulations for hazardous waste management. In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[8]
Accurate and detailed record-keeping is a critical component of regulatory compliance. All steps of the disposal process, from the initial generation of the waste to its final collection, should be documented. This includes:
-
The date and amount of ergocryptinine waste generated.
-
The date and details of the chemical inactivation procedure.
-
The final volume and pH of the neutralized waste.
-
The date of transfer to the hazardous waste collection container.
By adhering to these scientifically sound and procedurally robust guidelines, you can ensure the safe and compliant disposal of ergocryptinine, fostering a laboratory environment where cutting-edge research and unwavering safety go hand-in-hand.
References
-
Jacobs, W. A., & Craig, L. C. (1934). The Degradation of Ergotinine with Alkali to Lysergic Acid. Journal of Biological Chemistry, 104(2), 547-551. Available at: [Link]
-
T3DB. (2013). Safety data sheet - Ergocryptine. Available at: [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Disposal of Hazardous Drugs. In Hospitals eTool. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]
-
Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins, 7(6), 2024–2050. Available at: [Link]
-
Kuner, T., et al. (2021). Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method. Molecules, 26(10), 2875. Available at: [Link]
-
Smith, P. W., & Shappell, N. W. (2002). Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents. Journal of animal science, 80(8), 2166–2172. Available at: [Link]
-
Wallner, O., et al. (2019). Ergot: from witchcraft to biotechnology. Molecular Plant Pathology, 20(10), 1475-1484. Available at: [Link]
-
Novachem. (2018). LSD (Lysergic acid diethylamide) Safety Data Sheet. Available at: [Link]
-
Cole-Parmer. (n.d.). d-Lysergic acid hydrate, 95% Material Safety Data Sheet. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Sodium Hydroxide. In NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Sodium Hydroxide. In Medical Management Guidelines for Toxic Substances. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (2006). ASHP guidelines on handling hazardous drugs. American journal of health-system pharmacy, 63(12), 1172–1193. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Daniels Health. (2019). Guide to Cytotoxic Waste Compliance. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Federal Register, 88(81), 25678-25681. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
- 1. Hydrolysis of Ergotinine to Lysergic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. aafco.org [aafco.org]
- 4. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. pwaste.com [pwaste.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
Navigating the Handling of Ergocryptinine: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When working with potent compounds like Ergocryptinine, a thorough understanding of its hazard profile and the implementation of meticulous safety protocols are not just best practices—they are necessities. This guide provides essential, immediate safety and logistical information for handling Ergocryptinine, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.
Ergocryptinine, an ergot alkaloid, presents significant health risks. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is suspected of damaging fertility or the unborn child.[1][2] Given these hazards, a multi-faceted approach to safety, grounded in a comprehensive understanding of personal protective equipment (PPE), is critical.
The Foundation of Safety: Hazard Identification and Risk Assessment
Before any handling of Ergocryptinine, a thorough risk assessment is mandatory. This involves not only understanding the inherent toxicity of the compound but also evaluating the specific procedures you will be performing. The potential for exposure can vary significantly between weighing the solid compound, preparing solutions, and administering it in an experimental setting.
Key Hazard Information for Ergocryptinine:
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalational) | Toxic if swallowed, in contact with skin, or if inhaled. | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [1][2] |
This initial assessment informs the selection of appropriate engineering controls, administrative controls, and, as the final line of defense, your personal protective equipment.
Selecting the Right Armor: A Deep Dive into Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers who may be exposed to hazardous substances.[3][4] For a potent compound like Ergocryptinine, a comprehensive PPE ensemble is required.
Hand Protection: Your Primary Barrier
Recommended Gloving Practice:
-
Inner Glove: A nitrile exam glove provides a good initial barrier and dexterity.
-
Outer Glove: A thicker, chemical-resistant glove, such as a nitrile or neoprene glove, should be worn over the inner glove. This provides an additional layer of protection against potential splashes and contamination.
Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, especially after handling the compound or if you suspect contamination.[4]
Body Protection: Beyond the Lab Coat
A standard cotton lab coat is insufficient for handling Ergocryptinine. A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is necessary to protect your skin and clothing from contamination.[4][6] This type of gown prevents the penetration of liquids and fine particles.
Eye and Face Protection: Shielding Against Splashes and Aerosols
The potential for splashes or the generation of aerosols during handling necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: Offer minimum protection and are not sufficient when handling liquid forms of Ergocryptinine.
-
Chemical Splash Goggles: Provide a seal around the eyes, offering better protection against splashes.
-
Face Shield: Worn in conjunction with goggles, a face shield provides an additional layer of protection for the entire face.[7]
Respiratory Protection: A Critical Consideration
Given that Ergocryptinine is toxic if inhaled, respiratory protection is crucial, especially when handling the powdered form or when there is a risk of aerosol generation.[1]
-
For Weighing and Handling Powders: A NIOSH-approved N95 or higher-rated respirator is recommended to protect against airborne particulates.
-
For Handling Solutions with Potential for Aerosolization: A fit-tested respirator with a combination of particulate and organic vapor cartridges may be necessary.
All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Operational Blueprint: Safe Handling and Disposal Protocols
A well-defined operational plan is essential to minimize the risk of exposure during the entire lifecycle of Ergocryptinine in the laboratory, from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store Ergocryptinine in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.[8]
-
Keep it separate from incompatible materials, such as strong oxidizing agents.
Handling Procedures
All handling of Ergocryptinine, especially the weighing of the solid form and the preparation of solutions, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation exposure.[9]
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment: Perform all manipulations on a disposable, plastic-backed absorbent pad to contain any potential spills.
-
Weighing: Use a dedicated set of utensils for weighing. Clean all equipment thoroughly after use.
-
Solution Preparation: Add the solvent to the solid Ergocryptinine slowly to avoid splashing.
-
Post-Handling: After handling is complete, carefully remove and dispose of the outer gloves and gown in a designated hazardous waste container. The inner gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Disposal Plan: A Cradle-to-Grave Responsibility
All materials that come into contact with Ergocryptinine, including gloves, gowns, absorbent pads, and excess compound, must be treated as hazardous waste.
-
Waste Segregation: Collect all Ergocryptinine-contaminated waste in a clearly labeled, sealed, and puncture-resistant container.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste management program, following all local, state, and federal regulations.[10] Do not dispose of Ergocryptinine down the drain or in the regular trash.[11]
Emergency Preparedness: Planning for the Unexpected
Even with the most stringent safety protocols, accidents can happen. A clear and well-rehearsed emergency plan is crucial.
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify your laboratory supervisor and institutional safety officer.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a spill kit containing absorbent materials, decontamination solutions, and waste disposal bags.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[2]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Ergocryptinine to the medical personnel.
Visualizing the Workflow for Safety
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the key decision-making and operational workflows.
Caption: Emergency Response Plan for Ergocryptinine Incidents.
By adhering to these guidelines, you are not only ensuring your own safety but also contributing to a robust safety culture within your organization. The principles of meticulous planning, proper use of protective equipment, and adherence to established protocols are the cornerstones of responsible scientific research.
References
-
OSHA. (n.d.). Personal Protective Equipment. Occupational Safety and Health Administration. Retrieved from [Link]
-
International Enviroguard. (2019). OSHA Regulations for Chemical Protective Clothing. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
T3DB. (2013). Ergocryptine - Safety data sheet. Retrieved from [Link]
-
OSHA. (n.d.). Personal Protective Equipment - Overview. Occupational Safety and Health Administration. Retrieved from [Link]
-
IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Committee on the Toxicity of Chemicals in Food, Consumer Products and the Environment. (2024). Second draft statement on the potential risks from ergot alkaloids in the maternal diet. Food Standards Agency. Retrieved from [Link]
-
Committee on the Toxicity of Chemicals in Food, Consumer Products and the Environment. (2023). First draft statement on the potential risks from ergot alkaloids in the maternal diet. Food Standards Agency. Retrieved from [Link]
-
PubMed. (2000). Subacute toxicity of alpha-ergocryptine in Sprague-Dawley rats. 2: metabolic and hormonal changes. National Center for Biotechnology Information. Retrieved from [Link]
-
Rpharmy. (2023). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
PubMed. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. National Center for Biotechnology Information. Retrieved from [Link]
-
Oncology Nursing Society. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
OSHA. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. Retrieved from [Link]
-
University of Louisville. (2019). NIOSH Table 1,2 & 3. Environmental Health & Safety. Retrieved from [Link]
-
Pediatric Oncology Group of Ontario. (2021). Personal Protective Equipment. Retrieved from [Link]
-
UCSF Health. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Organon. (n.d.). Safety Data Sheets (SDS). Retrieved from [Link]
-
MDPI. (2023). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pogo.ca [pogo.ca]
- 6. ashp.org [ashp.org]
- 7. pppmag.com [pppmag.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. safety.rochester.edu [safety.rochester.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
